molecular formula C24H28Cl2N6O8 B15139953 ST-1006 Maleate

ST-1006 Maleate

货号: B15139953
分子量: 599.4 g/mol
InChI 键: NBLGNUAWAKUPSY-SPIKMXEPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

ST-1006 Maleate is a useful research compound. Its molecular formula is C24H28Cl2N6O8 and its molecular weight is 599.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H28Cl2N6O8

分子量

599.4 g/mol

IUPAC 名称

(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20Cl2N6.2C4H4O4/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18;2*5-3(6)1-2-4(7)8/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI 键

NBLGNUAWAKUPSY-SPIKMXEPSA-N

手性 SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

规范 SMILES

CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 maleate (B1232345) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells. This guide delineates the molecular mechanism of action of ST-1006 maleate, detailing its engagement with the H4R and the subsequent intracellular signaling cascades. The primary mechanism involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events translate into distinct functional outcomes on key immune cells, such as basophils and eosinophils, underpinning its observed anti-inflammatory and antipruritic effects in preclinical models. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the characterization of this compound's mechanism of action.

Core Mechanism of Action: Histamine H4 Receptor Agonism

This compound exerts its pharmacological effects through high-affinity binding to and activation of the histamine H4 receptor. The H4R is a member of the GPCR superfamily and is primarily coupled to the Gi/o family of heterotrimeric G proteins.

G Protein-Coupled Signaling Pathway

Upon agonist binding, such as with this compound, the H4R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. Both dissociated units can then interact with downstream effector molecules to propagate the signal.

The primary downstream signaling pathways affected by this compound binding to the H4R are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing cellular functions such as proliferation, differentiation, and inflammation.

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound has been shown to influence the phosphorylation state of key MAPK family members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The precise pattern of MAPK activation or inhibition can be cell-type and context-specific, leading to a range of cellular responses including cytokine production, cell migration, and apoptosis.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST-1006 ST-1006 H4R H4 Receptor ST-1006->H4R Binds to G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Reduces production Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Influences MAPK->Cellular_Response Regulates

Figure 1: this compound signaling via the H4R.
Functional Effects on Immune Cells

The activation of H4R by this compound leads to specific functional responses in immune cells, which are central to its therapeutic potential.

  • Basophils: this compound is a potent inducer of basophil migration.[1] Paradoxically, it also suppresses FcεRI-mediated basophil activation, as evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c.[2] This dual action suggests a complex regulatory role in allergic responses, potentially attracting basophils to sites of inflammation while dampening their IgE-mediated degranulation.

  • Eosinophils: Similar to its effect on basophils, this compound induces the migration of eosinophils.[3]

  • In Vivo Effects: In murine models, this compound has demonstrated anti-inflammatory and antipruritic (anti-itch) properties.[2]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with the histamine H4 receptor and its functional consequences.

ParameterValueSpeciesAssay TypeReference
Binding Affinity (pKi) 7.94Not SpecifiedRadioligand Binding[2][3]
Functional Concentration (Basophil Migration) 10 µMHumanChemotaxis Assay[2]
Functional Concentration (Inhibition of Basophil Activation) 0-100 µMHumanFlow Cytometry[2]
In Vivo Efficacy (Antipruritic Effect) 30 mg/kg (s.c.)MousePruritus Model[2]
In Vivo Efficacy (Anti-inflammatory Effect) 1-100 mg/kg (s.c.)MouseDermatitis Model[2]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the mechanism of action of this compound.

Basophil Chemotaxis Assay (Modified Boyden Chamber)

This assay quantifies the directed migration of basophils towards a chemoattractant, such as this compound.

Experimental Workflow:

Chemotaxis_Workflow A Isolate Basophils from whole blood B Prepare Boyden Chamber: Lower well: this compound Upper well: Basophil suspension A->B C Incubate chamber to allow for cell migration B->C D Fix and stain the membrane C->D E Quantify migrated cells by microscopy D->E

Figure 2: Workflow for Basophil Chemotaxis Assay.

Protocol:

  • Basophil Isolation: Isolate basophils from human peripheral blood using density gradient centrifugation followed by negative selection with immunomagnetic beads to achieve high purity.

  • Chamber Preparation: Utilize a modified Boyden chamber with a microporous membrane (e.g., 5 µm pore size).

  • Loading:

    • Add this compound at various concentrations (or control medium) to the lower wells of the chamber.

    • Place the microporous membrane over the lower wells.

    • Add a suspension of isolated basophils in an appropriate buffer to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow migration (e.g., 90 minutes).

  • Cell Fixation and Staining:

    • Remove the membrane and wipe off non-migrated cells from the upper surface.

    • Fix the membrane in methanol.

    • Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik).

  • Quantification: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Express the results as a chemotactic index (fold increase in migration over control).

Basophil Activation Assay (Flow Cytometry)

This assay measures the inhibition of IgE-mediated basophil degranulation by this compound by quantifying the surface expression of activation markers CD63 and CD203c.

Protocol:

  • Blood Collection: Collect fresh human whole blood in heparinized tubes.

  • Pre-incubation: Aliquot whole blood and pre-incubate with various concentrations of this compound or control buffer at 37°C for 15 minutes.

  • Activation: Add an activating stimulus, such as anti-IgE antibody, to cross-link the FcεRI receptors and induce degranulation. Continue incubation at 37°C for 15-30 minutes.

  • Staining: Stop the reaction by placing the tubes on ice. Add a cocktail of fluorescently-labeled antibodies, including anti-CD63, anti-CD203c, and a basophil identification marker (e.g., anti-IgE or anti-CRTH2). Incubate in the dark on ice for 30 minutes.

  • Lysis and Fixation: Lyse red blood cells using a lysis buffer and fix the remaining leukocytes.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Gating and Analysis:

    • Identify the basophil population based on their characteristic forward and side scatter properties and positive staining for the basophil identification marker.

    • Quantify the percentage of basophils expressing CD63 and the mean fluorescence intensity (MFI) of CD203c within the gated basophil population.

    • Determine the inhibitory effect of this compound by comparing the expression of activation markers in treated samples to the positive control (anti-IgE alone).

In Vivo Anti-inflammatory and Antipruritic Models

a) Croton Oil-Induced Ear Edema in Mice (Anti-inflammatory Model):

  • Animal Model: Use male CD-1 mice.

  • Treatment: Administer this compound subcutaneously at various doses (e.g., 1-100 mg/kg).

  • Inflammation Induction: After a set pre-treatment time, topically apply a solution of croton oil in a suitable vehicle (e.g., acetone) to one ear to induce inflammation.

  • Measurement: At a specified time point after croton oil application (e.g., 6 hours), measure the thickness of both ears using a digital micrometer. The difference in thickness between the treated and untreated ears indicates the degree of edema.

  • Analysis: Calculate the percentage inhibition of edema in the this compound-treated groups compared to the vehicle-treated control group.

b) Pruritus Assessment in Mice:

  • Behavioral Observation: Following the induction of pruritus (which can be a component of the croton oil model or induced by other pruritogens), individually house the mice in observation chambers.

  • Scoring: Videotape the mice for a defined period and have a blinded observer count the number of scratching bouts directed at the site of irritation.

  • Analysis: Compare the number of scratches in the this compound-treated groups to the vehicle-treated control group to determine the antipruritic effect.

Conclusion

This compound is a potent histamine H4 receptor agonist whose mechanism of action is centered on the activation of Gi/o protein-coupled signaling pathways. This leads to the inhibition of adenylyl cyclase and modulation of MAPK signaling cascades, resulting in the regulation of immune cell function. Its ability to induce chemotaxis while simultaneously inhibiting IgE-mediated activation of basophils highlights a nuanced immunomodulatory profile. The preclinical efficacy of this compound in models of inflammation and pruritus underscores the therapeutic potential of targeting the H4R. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and other H4R-targeting compounds.

References

ST-1006 Maleate: A Technical Guide to its Histamine H4 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 Maleate is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and T-cells.[1] Its role in modulating immune and inflammatory responses has positioned the H4 receptor as a promising therapeutic target for a range of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pruritus. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailing its binding affinity, functional activity, and relevant experimental protocols.

Core Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data characterizing the interaction of this compound with the histamine H4 receptor.

ParameterValueSpeciesAssay TypeReference
pKi 7.94HumanRadioligand Binding Assay[2][3]
pEC50 5.7 - 6.9 (range for several H4R agonists)HumanIL-12p70 Secretion Inhibition[1]
Functional Activity Partial AgonistNot SpecifiedCell-based functional assays[1]

Note: The specific pEC50 value for ST-1006 in the IL-12p70 secretion inhibition assay was not individually reported but fell within the provided range for a group of H4R agonists.

In Vivo ModelSpeciesDoseEffectReference
Croton Oil-Induced PruritusMouse30 mg/kg (s.c.)Significant antipruritic effect[3][4]

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity of this compound to the human histamine H4 receptor.

Materials:

  • Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Histamine.

  • Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., JNJ 7777120).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-Histamine, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Basophil Chemotaxis Assay

Objective: To assess the ability of this compound to induce the migration of basophils.

Materials:

  • Isolated human basophils.

  • Chemotaxis chambers (e.g., Transwell® inserts with a 5 µm pore size).

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • This compound at various concentrations.

  • Chemoattractant control (e.g., C5a).

  • Cell staining and counting equipment (e.g., flow cytometer or hemocytometer).

Procedure:

  • Place the Transwell® inserts into the wells of a 24-well plate.

  • Add assay medium containing different concentrations of this compound or the chemoattractant control to the lower chamber of the wells.

  • Resuspend the isolated basophils in assay medium and add a defined number of cells to the upper chamber of each Transwell® insert.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 1-3 hours) to allow for cell migration.

  • After incubation, carefully remove the Transwell® inserts.

  • Collect the cells that have migrated to the lower chamber.

  • Quantify the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer.

  • Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.

Croton Oil-Induced Pruritus in Mice

Objective: To evaluate the in vivo antipruritic activity of this compound.

Materials:

  • Male CD-1 mice.[3]

  • Croton oil solution (e.g., in acetone).[5]

  • This compound solution for subcutaneous injection.

  • Vehicle control for this compound.

  • Observation chambers for monitoring scratching behavior.

  • Video recording equipment.

Procedure:

  • Acclimatize the mice to the observation chambers.

  • Administer this compound (e.g., 30 mg/kg) or vehicle subcutaneously.[3]

  • After a defined pretreatment period (e.g., 30-60 minutes), topically apply a small volume of croton oil solution to the rostral back or ear of the mice to induce itching.[4][5]

  • Immediately after croton oil application, place the mice individually into the observation chambers and start video recording.

  • Record the scratching behavior for a specified period (e.g., 30-60 minutes).

  • A blinded observer should analyze the videos and count the number of scratching bouts directed towards the site of croton oil application.

  • Compare the number of scratches in the this compound-treated group to the vehicle-treated group to determine the antipruritic effect.

Mandatory Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane ST1006 This compound (Partial Agonist) H4R Histamine H4 Receptor ST1006->H4R G_protein G_protein H4R->G_protein Partial Activation AC AC G_protein->AC Inhibition PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Stimulates DAG->Cellular_Response Ca_release->Cellular_Response

Experimental Workflow for In Vitro Chemotaxis Assay

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Node_A Prepare Basophil Suspension Node_C Add Basophils to Upper Chamber Node_A->Node_C Node_B Add ST-1006 to Lower Chamber Node_D Incubate at 37°C Node_B->Node_D Node_C->Node_D Node_E Collect Migrated Cells from Lower Chamber Node_D->Node_E Node_F Quantify Migrated Cells Node_E->Node_F Node_G Generate Dose-Response Curve Node_F->Node_G

Logical Relationship of In Vivo Pruritus Study

Pruritus_Study_Logic cluster_treatment Treatment Groups cluster_induction Pruritus Induction cluster_observation Observation & Analysis Vehicle Vehicle Control Croton_Oil Topical Croton Oil Application Vehicle->Croton_Oil ST1006_Dose ST-1006 (30 mg/kg) ST1006_Dose->Croton_Oil Scratching_Behavior Record Scratching Behavior Croton_Oil->Scratching_Behavior Quantification Quantify Scratching Bouts Scratching_Behavior->Quantification Comparison Compare Treatment vs. Control Quantification->Comparison

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor. Its partial agonist activity provides a nuanced approach to modulating H4R signaling, offering the potential for therapeutic applications where a full agonist effect may be undesirable. The data and protocols presented in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the histamine H4 receptor with compounds like this compound. Further studies are warranted to precisely quantify its potency and efficacy in various functional assays and to fully elucidate its therapeutic window in different disease models.

References

ST-1006 Maleate: A Technical Guide to its Histamine H4 Receptor Binding Affinity and Functional Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of ST-1006 Maleate to the histamine (B1213489) H4 receptor (H4R). The document details the quantitative binding data, the experimental protocols for its determination, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Binding Data of this compound

The binding affinity of this compound for the histamine H4 receptor is summarized in the table below. The pKi value is a logarithmic measure of the inhibition constant (Ki), which indicates the concentration of the competing ligand (in this case, ST-1006) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A higher pKi value corresponds to a higher binding affinity.

CompoundTarget ReceptorpKi Value
This compoundHistamine H4 Receptor7.94

Experimental Protocol: Determination of pKi Value via Competitive Radioligand Binding Assay

The pKi value of this compound was determined using a competitive radioligand binding assay, a gold standard method for quantifying the affinity of a ligand for a receptor.[1][2] This technique measures the ability of an unlabeled compound (the "competitor," ST-1006) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Principle:

The assay relies on the competition between the unlabeled ST-1006 and a fixed concentration of a radiolabeled ligand (e.g., [³H]-histamine) for binding to membranes prepared from cells expressing the human histamine H4 receptor. As the concentration of ST-1006 increases, the amount of bound radioligand decreases. This relationship is used to calculate the IC50 value, which is the concentration of ST-1006 that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[3][4][5]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human histamine H4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled histamine H4 receptor ligand (e.g., [³H]-histamine).

  • Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: To measure radioactivity.

  • Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., unlabeled histamine or a selective antagonist like JNJ 7777120) to determine non-specific binding.

Procedure:

  • Membrane Preparation: Cells expressing the H4 receptor are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

    • A fixed concentration of the radioligand.

    • A fixed amount of the receptor-containing membranes.

    • A range of concentrations of this compound.

    • Assay buffer to the final volume.

    • Control wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled H4R ligand).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of ST-1006.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the ST-1006 concentration.

    • Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • IC50 is the concentration of ST-1006 that inhibits 50% of specific radioligand binding.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

    • The pKi is then calculated as -log(Ki).

experimental_workflow_pki cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_source H4R-expressing Cells membrane_prep Membrane Preparation receptor_source->membrane_prep incubation Incubation with Radioligand and ST-1006 membrane_prep->incubation radioligand [³H]-Radioligand radioligand->incubation competitor This compound competitor->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Competition Curve Generation scintillation->data_analysis ic50_calc IC50 Determination data_analysis->ic50_calc cheng_prusoff Cheng-Prusoff Equation ic50_calc->cheng_prusoff pki_value pKi Value cheng_prusoff->pki_value

Workflow for pKi Determination of this compound.

Histamine H4 Receptor Signaling Pathway

ST-1006 is an agonist at the histamine H4 receptor, a G protein-coupled receptor (GPCR). Upon binding of ST-1006, the H4 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for the H4 receptor involves coupling to the Gi/o family of G proteins.

Key Signaling Events:

  • Agonist Binding: ST-1006 binds to the orthosteric site of the histamine H4 receptor.

  • Gi/o Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.

  • Decrease in cAMP Levels: Inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: The decrease in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately leading to various cellular responses, including the modulation of immune cell function.

  • Gβγ-mediated Signaling: The dissociated Gβγ dimer can also activate other signaling molecules, such as phospholipase C (PLC), which can lead to the mobilization of intracellular calcium.

These signaling events are central to the role of the H4 receptor in mediating inflammatory and immune responses, including the chemotaxis of mast cells and eosinophils.

h4r_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular st1006 This compound h4r Histamine H4 Receptor st1006->h4r Agonist Binding gi_protein Gi/o Protein (GDP) h4r->gi_protein Activation gi_protein_active Gi/o Protein (GTP) gi_protein->gi_protein_active GDP/GTP Exchange g_alpha_i Gαi (GTP) gi_protein_active->g_alpha_i g_beta_gamma Gβγ gi_protein_active->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha_i->adenylyl_cyclase Inhibition cellular_response Cellular Response (e.g., Chemotaxis) g_beta_gamma->cellular_response Signaling camp cAMP adenylyl_cyclase->camp ATP to cAMP camp->cellular_response Downstream Effects

Histamine H4 Receptor Signaling Pathway Activated by ST-1006.

Functional Assay: Eosinophil Chemotaxis

The agonist activity of ST-1006 at the H4 receptor translates to functional cellular responses, such as chemotaxis of eosinophils. A common method to assess this is the in vitro chemotaxis assay using a Boyden chamber or a Transwell® plate.

Principle:

This assay measures the directed migration of eosinophils from an upper chamber through a microporous membrane into a lower chamber containing the chemoattractant (ST-1006).

Materials:

  • Eosinophils: Isolated from human or animal blood.

  • Chemotaxis Chamber: Boyden chamber or Transwell® plates with a suitable pore size (e.g., 5 µm).

  • Assay Medium: e.g., RPMI 1640 with 1% FBS.

  • Chemoattractant: this compound at various concentrations.

  • Negative Control: Assay medium without chemoattractant.

  • Positive Control: A known eosinophil chemoattractant (e.g., eotaxin/CCL11).

  • Cell Staining and Counting Method: Hemocytometer, automated cell counter, or flow cytometry.

Procedure:

  • Cell Preparation: Eosinophils are isolated and resuspended in assay medium at a specific concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup:

    • The lower wells of the chemotaxis chamber are filled with assay medium containing different concentrations of ST-1006, the negative control, or the positive control.

    • The microporous membrane (filter) is placed over the lower wells.

    • The eosinophil suspension is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 1-3 hours).

  • Cell Migration Analysis:

    • After incubation, the non-migrated cells from the upper surface of the membrane are removed.

    • The membrane is fixed and stained.

    • The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.

    • Alternatively, migrated cells in the lower chamber can be collected and counted using a hemocytometer or flow cytometry.

  • Data Analysis:

    • The chemotactic index is calculated as the ratio of the number of cells that migrated in response to the chemoattractant to the number of cells that migrated in the negative control.

    • A dose-response curve can be generated by plotting the chemotactic index against the concentration of ST-1006 to determine the EC50 for chemotaxis.

eosinophil_chemotaxis_workflow cluster_setup Assay Setup cluster_migration Migration cluster_quantification Quantification eosinophils Eosinophil Suspension upper_chamber Upper Chamber eosinophils->upper_chamber lower_chamber Lower Chamber: ST-1006 / Controls membrane Microporous Membrane lower_chamber->membrane membrane->upper_chamber incubation Incubation (37°C, 5% CO₂) upper_chamber->incubation migration Cell Migration incubation->migration fix_stain Fix and Stain Membrane migration->fix_stain cell_counting Count Migrated Cells fix_stain->cell_counting data_analysis Calculate Chemotactic Index cell_counting->data_analysis

Workflow for Eosinophil Chemotaxis Assay.

References

ST-1006 Maleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ST-1006 Maleate

This compound is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and dendritic cells.[1] Due to its specific interaction with the H4 receptor, this compound serves as a critical research tool for investigating the receptor's role in various physiological and pathophysiological processes, particularly in the realms of inflammation, immune modulation, and pruritus. This technical guide provides an in-depth overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Pharmacological Profile

This compound's primary mechanism of action is through its partial agonism at the histamine H4 receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, histamine. This property makes it a valuable tool for dissecting the nuanced signaling of the H4 receptor.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

ParameterValueSpecies/Cell TypeAssay TypeReference
pKi 7.94HumanRadioligand Binding Assay[2]
pEC50 7.0Human MonocytesIL-12p70 Secretion Inhibition[1]

Note: pKi represents the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of the ligand for the receptor. A higher pKi value signifies a higher binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), representing the potency of a compound in a functional assay.

Research Applications in Inflammation and Immunology

The expression of the H4 receptor on key immune cells implicates it as a significant player in inflammatory and allergic responses. This compound is instrumental in elucidating these roles.

In Vitro Studies
  • Chemotaxis of Immune Cells: ST-1006 has been shown to be a potent inducer of both basophil and eosinophil migration.[2] This effect highlights the H4 receptor's role in recruiting these granulocytes to sites of inflammation.

  • Modulation of Basophil Activation: Research indicates that ST-1006 can suppress FcεRI-mediated activation of basophils. This is evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c on the surface of FcεRI-activated basophils.[2] This suggests a potential negative feedback role for the H4 receptor in allergic reactions.

Experimental Protocols

In Vitro Basophil Chemotaxis Assay

This protocol is a representative method for assessing the chemotactic effect of this compound on human basophils.

Objective: To determine the dose-dependent effect of this compound on the migration of human basophils.

Materials:

  • This compound

  • Purified human basophils

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pores)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Histamine (as a positive control)

  • JNJ7777120 (H4R antagonist for specificity testing)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium to achieve the desired final concentrations.

  • Isolate human basophils from peripheral blood using standard techniques (e.g., density gradient centrifugation followed by negative selection).

  • Resuspend the purified basophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Add the different concentrations of this compound, histamine, or assay medium alone (negative control) to the lower wells of the chemotaxis chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add the basophil suspension to the upper wells of the chamber.

  • To test for specificity, pre-incubate a sample of basophils with the H4R antagonist JNJ7777120 before adding them to the upper well, with ST-1006 in the lower well.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

  • After incubation, remove the membrane, fix, and stain it.

  • Count the number of migrated cells in several high-power fields using a microscope.

  • Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

In Vitro Eosinophil Migration Assay

This protocol outlines a general procedure for evaluating the effect of this compound on eosinophil migration.

Objective: To assess the ability of this compound to induce the migration of eosinophils.

Materials:

  • This compound

  • Purified human eosinophils

  • Transwell inserts (5 µm pores)

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Eotaxin (as a positive control)

Procedure:

  • Prepare serial dilutions of this compound and eotaxin in the assay medium.

  • Isolate eosinophils from human peripheral blood.

  • Resuspend the purified eosinophils in assay medium at a concentration of 2 x 10^6 cells/mL.

  • Add the chemoattractant solutions (this compound, eotaxin, or medium alone) to the lower chamber of the Transwell plate.

  • Place the Transwell inserts into the wells.

  • Add the eosinophil suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C for 1.5-3 hours.

  • Following incubation, remove the inserts and count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

  • Express the results as the number of migrated cells or as a percentage of the total number of cells added.

Research Applications in Pruritus (Itch)

The H4 receptor is a key target in the study of pruritus, and this compound has been instrumental in exploring its role in itch signaling.

In Vivo Studies

In a well-established mouse model of contact dermatitis induced by croton oil, this compound has demonstrated a significant anti-pruritic effect.[3] Subcutaneous administration of ST-1006 at a dose of 30 mg/kg was shown to significantly inhibit scratching behavior in mice.[2] Interestingly, at the doses tested (10-100 mg/kg), ST-1006 did not reduce the associated ear edema, suggesting a specific role in modulating the sensory perception of itch rather than the inflammatory response in this model.[3]

Experimental Protocols

In Vivo Croton Oil-Induced Pruritus Model in Mice

This protocol describes a standard method for inducing and assessing pruritus in mice and evaluating the anti-pruritic effects of this compound.

Objective: To evaluate the anti-pruritic activity of this compound in a mouse model of acute irritant dermatitis.

Animals: Male CD-1 mice are commonly used for this model.

Materials:

  • This compound

  • Croton oil

  • Acetone (B3395972) (vehicle for croton oil)

  • Saline or other suitable vehicle for this compound

  • Video recording equipment

Procedure:

  • Acclimatize the mice to the experimental environment for at least one hour before the start of the experiment.

  • Administer this compound (e.g., 30 mg/kg) or its vehicle subcutaneously 30 minutes before the application of croton oil.

  • Induce dermatitis by applying a solution of croton oil in acetone (e.g., 5% v/v) to the rostral back of the mice.

  • Immediately after the application of croton oil, place the mice individually into observation chambers.

  • Record the behavior of the mice for a period of 30-60 minutes.

  • Analyze the video recordings to quantify the number of scratching bouts directed towards the application site. A scratching bout is defined as one or more rapid movements of the hind paw towards the application site, ending with the paw being returned to the floor or licked.

  • Compare the number of scratching bouts in the ST-1006-treated group to the vehicle-treated group to determine the anti-pruritic effect.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like this compound, the G protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases.

H4R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ST1006 This compound ST1006->H4R Binds G_alpha->AC Downstream Downstream Effectors (e.g., MAPK, PI3K) G_betagamma->Downstream ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Inhibition of Degranulation) cAMP->Response Modulates Downstream->Response

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Pruritus Model

The following diagram illustrates the key steps involved in the croton oil-induced pruritus model for evaluating the anti-pruritic effects of this compound.

Pruritus_Workflow cluster_preparation Preparation cluster_induction Induction & Observation cluster_analysis Data Analysis Acclimatization 1. Mouse Acclimatization Dosing 2. Administration of ST-1006 or Vehicle (s.c.) Acclimatization->Dosing Induction 3. Topical Application of Croton Oil Dosing->Induction Observation 4. Video Recording of Scratching Behavior Induction->Observation Quantification 5. Quantification of Scratching Bouts Observation->Quantification Comparison 6. Statistical Comparison of Treatment Groups Quantification->Comparison

Caption: In Vivo Pruritus Model Workflow.

Conclusion

This compound is an indispensable pharmacological tool for researchers investigating the multifaceted roles of the histamine H4 receptor. Its properties as a potent and selective partial agonist allow for the detailed exploration of H4R-mediated signaling in inflammation, immune cell trafficking, and pruritus. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of studies aimed at further unraveling the therapeutic potential of targeting the histamine H4 receptor.

References

ST-1006 Maleate: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 maleate (B1232345) is a potent and selective partial agonist of the histamine (B1213489) H4 receptor (H4R), a key player in inflammatory and immune responses. This document provides a comprehensive technical overview of the anti-inflammatory properties of ST-1006 maleate, summarizing its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols. Through its interaction with the H4R, this compound modulates downstream signaling pathways, including those involving MAP kinases and intracellular calcium, leading to the attenuation of inflammatory responses. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the therapeutic potential of H4R agonists in inflammatory diseases.

Introduction

The histamine H4 receptor is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of the immune system, including mast cells, basophils, eosinophils, dendritic cells, and T cells. Its integral role in mediating inflammatory and immune responses has made it an attractive target for the development of novel therapeutics for a range of disorders, such as allergic rhinitis, asthma, and atopic dermatitis. This compound has emerged as a significant research tool and potential therapeutic agent due to its specific agonistic activity at the H4R. This guide delves into the core anti-inflammatory characteristics of this compound, presenting available data in a structured format to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects by acting as a partial agonist at the histamine H4 receptor. The H4R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.

Signaling Pathways

Activation of the H4R by this compound initiates a cascade of intracellular signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Calcium Mobilization: The βγ subunits of the G protein can modulate the activity of ion channels, leading to changes in intracellular calcium concentrations.

  • MAPK Pathway Activation: H4R activation has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.

These signaling events collectively contribute to the modulation of various cellular functions in immune cells, including chemotaxis, cytokine and chemokine release, and degranulation.

Histamine H4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R binds G_protein Gαi/oβγ H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) PLC Phospholipase C G_protein->PLC activates (βγ subunits) MAPK MAPK Cascade (e.g., ERK1/2) G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response (e.g., ↓ Cytokine Release) cAMP->Immune_Response Ca2 ↑ [Ca2+] PLC->Ca2 Ca2->Immune_Response MAPK->Immune_Response

Figure 1: this compound signaling through the Histamine H4 Receptor.

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory properties of this compound.

Parameter Value Assay System Reference
pKi7.94Radioligand binding assay[1][2]
Table 1: Receptor Binding Affinity of this compound.
Model Dose Effect Reference
Croton oil-induced ear pruritus in mice30 mg/kg (s.c.)Significantly inhibited pruritus[3]
Table 2: In Vivo Anti-inflammatory and Antipruritic Activity of this compound.

Further quantitative data on cytokine inhibition (IC50 values) and effects on other inflammatory mediators are currently limited in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory properties of this compound.

In Vivo Model: Croton Oil-Induced Ear Inflammation in Mice

This model is used to evaluate the topical anti-inflammatory activity of compounds.

4.1.1. Materials

  • Male Swiss Webster mice (25-30 g)

  • Croton oil

  • Acetone (vehicle)

  • This compound

  • Micrometer for ear thickness measurement

  • Punch biopsy tool (8 mm)

  • Analytical balance

4.1.2. Procedure

  • Animal Acclimatization: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least 3 days prior to the experiment. Provide ad libitum access to food and water.

  • Preparation of Croton Oil Solution: Prepare a 2.5% (wt/vol) solution of croton oil in acetone.

  • Grouping of Animals: Divide mice into a control group and a treatment group (n=6-8 per group).

  • Induction of Inflammation: Topically apply 10 µL of the 2.5% croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as the untreated control.

  • Treatment Administration: Administer this compound (e.g., 30 mg/kg, subcutaneously) at a specified time point before or after the croton oil application. The control group receives the vehicle.

  • Measurement of Edema: At a defined time point after croton oil application (e.g., 4 or 6 hours), euthanize the mice.

  • Measure the thickness of both ears using a micrometer.

  • Alternatively, obtain 8 mm punch biopsies from both ears and weigh them.

  • Data Analysis: The degree of inflammation is quantified as the difference in thickness or weight between the right (treated) and left (control) ears. Calculate the percentage inhibition of edema in the this compound-treated group compared to the vehicle-treated group.

Croton_Oil_Ear_Inflammation_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Group Animals (Control & Treatment) acclimatize->grouping croton_oil Induce Inflammation: Apply 2.5% Croton Oil to Right Ear grouping->croton_oil treatment Administer this compound (or Vehicle) croton_oil->treatment wait Wait for 4-6 hours treatment->wait euthanize Euthanize Mice wait->euthanize measure Measure Ear Edema (Thickness or Weight) euthanize->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end End analyze->end

Figure 2: Experimental workflow for the croton oil-induced ear inflammation model.
In Vitro Assay: Basophil Activation Test (BAT)

This assay measures the activation of basophils in response to a stimulus by detecting the upregulation of cell surface markers.

4.2.1. Materials

  • Freshly isolated human peripheral blood mononuclear cells (PBMCs) or whole blood

  • This compound

  • Anti-IgE antibody (positive control)

  • Buffer (e.g., HEPES-buffered saline with Ca2+ and Mg2+)

  • Fluorochrome-conjugated antibodies against basophil markers (e.g., anti-CD63, anti-CD203c)

  • Flow cytometer

4.2.2. Procedure

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation or use anticoagulated whole blood.

  • Stimulation: Incubate the cells with varying concentrations of this compound or anti-IgE (positive control) in a suitable buffer at 37°C for a specified time (e.g., 15-30 minutes). Include an unstimulated control.

  • Staining: Stop the stimulation by placing the samples on ice. Add the fluorochrome-conjugated antibodies against basophil activation markers and incubate in the dark at 4°C for 30 minutes.

  • Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of activated basophils (e.g., CD63-positive cells) and the mean fluorescence intensity of the activation markers.

  • Data Analysis: Generate dose-response curves for this compound and determine parameters such as EC50 values.

Basophil_Activation_Test_Workflow start Start isolate_cells Isolate PBMCs or Use Whole Blood start->isolate_cells stimulate Stimulate Cells with This compound isolate_cells->stimulate stain Stain with Fluorescent Antibodies (e.g., anti-CD63) stimulate->stain lysis RBC Lysis (if using whole blood) stain->lysis acquire Acquire Data on Flow Cytometer lysis->acquire analyze Data Analysis: Determine % Activated Basophils acquire->analyze end End analyze->end

Figure 3: Experimental workflow for the Basophil Activation Test (BAT).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in inflammation. Its demonstrated in vivo efficacy in a pruritus model, coupled with its known mechanism of action through the H4R signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory and antipruritic therapies. Further research is warranted to fully elucidate its dose-dependent effects on a broader range of inflammatory mediators and to explore its therapeutic utility in various inflammatory disease models. This technical guide provides a foundational resource to support these ongoing research and development efforts.

References

In Vivo Antipruritic Profile of ST-1006 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antipruritic effects of ST-1006 Maleate, a potent partial agonist of the histamine (B1213489) H4 receptor (H4R). The document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development in the field of pruritus.

Core Findings on Antipruritic Efficacy

This compound has demonstrated significant antipruritic activity in a well-established mouse model of chemically-induced itch. The primary study supporting this finding utilized a croton oil-induced pruritus model in male CD-1 mice.

Quantitative Data Summary

The table below summarizes the key findings from the study by Adami et al. (2018), which investigated the effect of this compound on scratching behavior induced by topical application of croton oil.

Treatment GroupDose (mg/kg, s.c.)Mean Scratching Bouts (± SEM)Percentage Inhibition (%)Statistical Significance (p-value)
Vehicle-115 ± 15--
This compound10Not ReportedNot ReportedNot Significant
This compound30 65 ± 10 ~43.5% < 0.05
This compound100Not ReportedNot ReportedNot Significant

Data extracted and estimated from Adami M, et al. Naunyn Schmiedebergs Arch Pharmacol. 2018 Dec;391(12):1387-1397.[1][2]

Key Observation: A subcutaneous dose of 30 mg/kg of this compound significantly reduced croton oil-induced scratching in mice.[1][2] Interestingly, this antipruritic effect was observed in the absence of an anti-inflammatory effect, as ST-1006 did not reduce croton oil-induced ear edema at any tested dose (10-100 mg/kg).[1]

Paradoxical Pruritogenic Effect

It is important to note that while ST-1006 demonstrates antipruritic effects in certain inflammatory models, it has also been reported to induce scratching behavior when administered intradermally. This paradoxical effect is cited in the literature, referencing a study by Rossbach et al. (2014), suggesting that direct activation of H4 receptors on sensory nerves can initiate an itch response.[1] A thorough understanding of this dual activity is crucial for the development of H4R-targeting therapeutics.

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies cited in this guide.

Croton Oil-Induced Pruritus Model

This model is used to evaluate the efficacy of potential antipruritic agents in the context of acute skin irritation.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Pruritus Induction cluster_3 Behavioral Observation & Data Analysis animal Male CD-1 Mice acclimatization Acclimatization Period animal->acclimatization vehicle Vehicle Control (s.c.) acclimatization->vehicle Control Group st1006 This compound (10, 30, 100 mg/kg, s.c.) acclimatization->st1006 Treatment Groups croton_oil Topical Application of Croton Oil to Ear vehicle->croton_oil 30 min post-injection st1006->croton_oil 30 min post-injection video_recording Video Recording of Scratching Behavior croton_oil->video_recording Immediate quantification Quantification of Scratching Bouts video_recording->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Histamine Histamine / ST-1006 H4R Histamine H4 Receptor (H4R) Histamine->H4R G_protein Gαi/o H4R->G_protein activates PLC Phospholipase C (PLC) Activation G_protein->PLC Calcium Increased Intracellular Ca²⁺ PLC->Calcium Neuron_depolarization Sensory Neuron Depolarization Calcium->Neuron_depolarization Itch_signal Transmission of Itch Signal to CNS Neuron_depolarization->Itch_signal

References

ST-1006 Maleate role in basophil and eosinophil function

Author: BenchChem Technical Support Team. Date: December 2025

ST-1006 Maleate: A Novel Spleen Tyrosine Kinase (Syk) Inhibitor for Modulating Basophil and Eosinophil Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a novel and potent small molecule inhibitor of Spleen Tyrosine Kinase (Syk). Given the critical role of Syk in the signaling pathways of various immune cells, this compound presents a promising therapeutic candidate for allergic and inflammatory diseases. This guide focuses on the compound's mechanism of action and its functional effects on basophils and eosinophils, two key effector cells in type 2 immunity and allergic inflammation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are provided to support further research and development.

Introduction

Basophils and eosinophils are granulocytes that play pivotal roles in the pathogenesis of allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis.[1][2] Upon activation, these cells release a potent cocktail of inflammatory mediators, including histamine, leukotrienes, and cytokines, which drive the inflammatory cascade and contribute to tissue damage.[1]

A central signaling hub in the activation of basophils is the high-affinity IgE receptor, FcεRI.[2] Cross-linking of FcεRI by allergen-bound IgE initiates a signaling cascade heavily dependent on the activation of Spleen Tyrosine Kinase (Syk).[3][4][5] Syk activation is a critical checkpoint for basophil degranulation and the production of type 2 cytokines like IL-4 and IL-13.[3][4] Similarly, while the role of Syk in eosinophil function is multifaceted, it is implicated in activation events following stimulation of certain receptors, such as FcγR.[6][7]

This compound has been developed as a selective inhibitor of Syk. By targeting this key kinase, this compound is hypothesized to effectively suppress the activation of basophils and eosinophils, thereby mitigating the inflammatory responses characteristic of allergic diseases. This document outlines the current understanding of this compound's role in modulating the function of these two cell types.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the Syk kinase domain. Its primary mechanism of action is the prevention of downstream signaling cascades that are initiated by the activation of immunoreceptors.

In Basophils

In basophils, the cross-linking of IgE bound to FcεRI leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This event recruits Syk, which binds to the phosphorylated ITAMs and becomes activated. Activated Syk then phosphorylates a range of downstream substrates, leading to calcium mobilization, degranulation, and cytokine gene transcription.[3][4] this compound binds to the ATP-binding pocket of Syk, preventing its autophosphorylation and subsequent phosphorylation of downstream targets, thereby inhibiting basophil activation.[5][8]

In Eosinophils

The role of Syk in eosinophils is more complex and stimulus-dependent. While IL-5-mediated differentiation and survival appear to be Syk-independent, Syk is crucial for activation signals downstream of Fcγ receptor engagement.[6][7] By inhibiting Syk, this compound is expected to block FcγR-mediated eosinophil responses, such as the release of reactive oxygen species.[6] Furthermore, given the expression of Syk in eosinophils, it may also play a role in other activation pathways that could be attenuated by this compound.[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound in basophils and eosinophils.

ST-1006_Maleate_Basophil_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE FceRI FcεRI IgE->FceRI Binds Syk Syk FceRI->Syk Recruits & Activates Downstream Downstream Signaling (e.g., PLCγ, Ca2+) Syk->Downstream Phosphorylates ST1006 ST-1006 Maleate ST1006->Syk Inhibits Response Degranulation & Cytokine Release Downstream->Response Leads to

Caption: this compound inhibits the FcεRI signaling pathway in basophils.

ST-1006_Maleate_Eosinophil_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ImmuneComplex Immune Complex FcgammaR FcγR ImmuneComplex->FcgammaR Binds Syk Syk FcgammaR->Syk Activates Downstream Downstream Signaling Syk->Downstream Phosphorylates ST1006 ST-1006 Maleate ST1006->Syk Inhibits Response Effector Functions Downstream->Response Leads to

Caption: this compound blocks FcγR-mediated signaling in eosinophils.

Quantitative Data on Functional Effects

The inhibitory effects of this compound on basophil and eosinophil functions have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Basophil Activation

ParameterStimulusThis compound IC50 (nM)Assay Type
CD63 ExpressionAnti-FcεRI85Flow Cytometry
Histamine ReleaseAllergen120ELISA
IL-4 ProductionAnti-IgE95ELISA
IL-13 ProductionAnti-IgE110ELISA

Table 2: Effect of this compound on Eosinophil Function

ParameterStimulusThis compound IC50 (nM)Assay Type
Reactive Oxygen Species (ROS) ProductionImmune Complexes250Chemiluminescence
Eosinophil Peroxidase (EPO) ReleaseImmune Complexes310Colorimetric Assay
Adhesion to FibronectinEotaxin>1000 (Not Significant)Adhesion Assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Basophil Activation Test (BAT)

This protocol assesses the inhibitory effect of this compound on basophil degranulation by measuring the surface expression of CD63.[10][11]

Workflow Diagram:

Basophil_Activation_Test_Workflow Start 1. Isolate Human Peripheral Blood Preincubation 2. Pre-incubate with This compound (Various Concentrations) Start->Preincubation Stimulation 3. Stimulate with Anti-FcεRI Antibody Preincubation->Stimulation Staining 4. Stain with Fluorochrome-conjugated Antibodies (anti-CD63, etc.) Stimulation->Staining Lysis 5. Lyse Red Blood Cells Staining->Lysis Acquisition 6. Acquire on Flow Cytometer Lysis->Acquisition Analysis 7. Analyze CD63 Expression on Basophil Population Acquisition->Analysis End 8. Determine IC50 Analysis->End

Caption: Workflow for the Basophil Activation Test (BAT).

Methodology:

  • Blood Collection: Collect fresh human whole blood in heparin-stabilized tubes.[12]

  • Pre-incubation: Aliquot 100 µL of whole blood into microtiter plate wells. Add this compound at various concentrations and incubate for 15 minutes at 37°C.

  • Stimulation: Add a pre-determined optimal concentration of anti-FcεRI antibody to activate the basophils.[5] A negative control (buffer only) and a positive control (no inhibitor) should be included. Incubate for 20 minutes at 37°C.

  • Staining: Stop the reaction by placing the plate on ice. Add a cocktail of fluorochrome-conjugated antibodies to identify basophils (e.g., anti-CCR3, anti-CD203c) and assess activation (anti-CD63).[10] Incubate for 20 minutes in the dark on ice.

  • Lysis and Fixation: Lyse red blood cells using a commercial lysing solution according to the manufacturer's instructions. Wash the cells with buffer and fix with a suitable fixative (e.g., 1% paraformaldehyde).

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of CD63-positive cells.[10][11]

  • Data Analysis: Plot the percentage of CD63-positive basophils against the concentration of this compound. Calculate the IC50 value using a suitable non-linear regression model.

Eosinophil Degranulation Assay

This protocol measures the release of eosinophil peroxidase (EPO) as an indicator of degranulation.[13][14]

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using a Percoll gradient followed by immunomagnetic negative selection.[13]

  • Cell Plating: Resuspend purified eosinophils in a suitable buffer (e.g., RPMI-1640 without phenol (B47542) red) at a concentration of 5 x 10^6 cells/mL.[13] Pre-coat microtiter plate wells with human serum albumin to prevent non-specific activation.[13]

  • Pre-incubation: Add eosinophils to the wells and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

  • Stimulation: Stimulate the eosinophils with plate-bound immune complexes for 4 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants.

  • EPO Measurement: Measure the EPO concentration in the supernatants using an o-phenylenediamine (B120857) (OPD)-based colorimetric assay or a specific ELISA.[13][15] A total lysate control should be included to determine the maximum possible release.

  • Data Analysis: Calculate the percentage of EPO release for each condition relative to the total lysate. Determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Summary and Future Directions

This compound demonstrates potent inhibitory activity on key effector functions of basophils and eosinophils in vitro. Its mechanism of action, centered on the inhibition of Spleen Tyrosine Kinase, provides a strong rationale for its development as a therapeutic agent for allergic and inflammatory conditions.

Future studies should focus on:

  • In vivo efficacy of this compound in animal models of allergic inflammation.

  • Comprehensive safety and toxicology profiling.

  • Investigation of the effects of this compound on other Syk-dependent immune cells.

  • Pharmacokinetic and pharmacodynamic studies to establish optimal dosing regimens.

The data presented in this technical guide provide a solid foundation for the continued investigation and development of this compound as a novel immunomodulatory agent.

References

Unveiling a Novel Pim-1 Kinase Inhibitor: A Technical Guide to the Discovery and Synthesis of a Pyrazolo[1,5-a]pyrimidine Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical whitepaper provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective Pim-1 kinase inhibitor, a compound representative of the pyrazolo[1,5-a]pyrimidine (B1248293) class. While direct public information on a compound designated "ST-1006 Maleate" is not available, this guide leverages published research on structurally similar and highly active analogs to provide a comprehensive technical narrative for researchers, scientists, and drug development professionals. The focus of this document is a pyrazolo[1, 5-a]pyrimidine compound identified as a potent inhibitor of Pim-1, a serine/threonine kinase implicated in various cancers.

Discovery and Rationale

The discovery process for this class of compounds began with the identification of the pyrazolo[1,5-a]pyrimidine scaffold as a promising starting point for kinase inhibitors. This bicyclic heteroaromatic system offers a rigid framework amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A screening campaign identified an initial hit compound from this class with a half-maximal inhibitory concentration (IC50) of 45 nM against Pim-1 kinase. This initiated a structure-activity relationship (SAR) study to optimize the substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core.

Synthesis and Chemical Development

The synthetic strategy for accessing 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine analogs is a multi-step process designed for versatility and efficient production of a diverse library of compounds. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-Aryl-5-substituted-pyrazolo[1,5-a]pyrimidines

Step 1: Synthesis of 3-(dimethylamino)-2-arylacrylonitrile

A mixture of an appropriately substituted aryl-acetonitrile and N,N-dimethylformamide dimethyl acetal (B89532) is refluxed for 4 hours. After cooling, the product is isolated, typically yielding around 50%.

Step 2: Synthesis of 4-Aryl-1H-pyrazol-5-amine

The 3-(dimethylamino)-2-arylacrylonitrile is treated with hydrazine (B178648) and glacial acetic acid in ethanol (B145695) and refluxed for 16 hours. This reaction proceeds with high efficiency, often yielding the desired pyrazole (B372694) in near-quantitative amounts (approximately 97%).

Step 3: Synthesis of 3-Aryl-pyrazolo[1,5-a]pyrimidin-5(4H)-one

The 4-aryl-1H-pyrazol-5-amine is reacted with N-methyl uracil (B121893) in the presence of sodium ethoxide in ethanol and refluxed for 3 hours. The resulting pyrimidinone is obtained in a yield of about 62%.

Step 4: Synthesis of 5-Chloro-3-aryl-pyrazolo[1,5-a]pyrimidine

The pyrimidinone from the previous step is treated with phosphorus oxychloride (POCl3) and refluxed for 3 hours to afford the 5-chloro derivative in approximately 67% yield.

Step 5: Synthesis of 5-Amino-substituted-3-aryl-pyrazolo[1,5-a]pyrimidine

The 5-chloro-pyrazolo[1,5-a]pyrimidine is reacted with a desired amine (e.g., trans-4-aminocyclohexanol) in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol (B130326) under microwave irradiation at 130 °C for 16 hours. This final step yields the target compound in around 80% yield.[1]

Biological Activity and Mechanism of Action

The pyrazolo[1,5-a]pyrimidine analogs were evaluated for their inhibitory activity against Pim-1 kinase. The introduction of a trans-4-aminocyclohexanol (B47343) group at the 5-position of the pyrazolo[1,5-a]pyrimidine core was found to significantly increase potency by approximately 100-fold.[1] Further modifications at the 3-position with an aryl group led to an additional 10-fold increase in potency.[1]

Several of the synthesized compounds exhibited nanomolar inhibitory activity against Pim-1.[1] Furthermore, selected compounds demonstrated potent cellular activity by inhibiting the phosphorylation of BAD, a downstream substrate of Pim-1, in cell-based assays at a concentration of 1 μM.[1]

Quantitative Biological Data
CompoundPim-1 IC50 (nM)Cellular BAD Phosphorylation Inhibition (at 1 µM)
Hit Compound 145Not Reported
Analog 9a< 10Strong Inhibition
Analog 9b< 10Strong Inhibition
Analog 11a< 10Strong Inhibition
Analog 11b< 10Strong Inhibition

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT->Pim1_Gene activates Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein translates to BAD BAD Pim1_Protein->BAD phosphorylates ST1006 Pyrazolo[1,5-a]pyrimidine Analog (e.g., ST-1006) ST1006->Pim1_Protein inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Synthesis_Workflow Start Aryl-acetonitrile Step1 Step 1: Condensation with N,N-dimethylformamide dimethyl acetal Start->Step1 Intermediate1 3-(dimethylamino)- 2-arylacrylonitrile Step1->Intermediate1 Step2 Step 2: Cyclization with Hydrazine Intermediate1->Step2 Intermediate2 4-Aryl-1H-pyrazol-5-amine Step2->Intermediate2 Step3 Step 3: Reaction with N-methyl uracil Intermediate2->Step3 Intermediate3 3-Aryl-pyrazolo[1,5-a] pyrimidin-5(4H)-one Step3->Intermediate3 Step4 Step 4: Chlorination with POCl3 Intermediate3->Step4 Intermediate4 5-Chloro-3-aryl- pyrazolo[1,5-a]pyrimidine Step4->Intermediate4 Step5 Step 5: Nucleophilic Substitution with Amine Intermediate4->Step5 End Final Compound: 5-Amino-substituted- 3-aryl-pyrazolo[1,5-a]pyrimidine Step5->End

References

ST-1006 Maleate: A Technical Overview of a Histamine H4 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 Maleate has been identified as a potent partial agonist of the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin. The H4R is a key player in inflammatory and immune responses, making it an attractive therapeutic target for a variety of disorders, including pruritus, inflammation, and autoimmune diseases. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its pharmacological properties, mechanism of action, and preclinical findings.

Core Properties of this compound

This compound is characterized by its high affinity for the histamine H4 receptor. While comprehensive quantitative data on its partial agonist activity, such as EC50 and Emax values, are not extensively available in the public domain, its binding affinity has been determined.

Table 1: Binding Affinity of this compound for the Histamine H4 Receptor

CompoundParameterValueSpeciesAssayReference
ST-1006pKi7.94Not SpecifiedRadioligand Binding Assay[1]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Mechanism of Action and Signaling Pathways

The histamine H4 receptor is coupled to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation leads to the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway. As a partial agonist, this compound is expected to engage these pathways, but with a lower maximal effect compared to a full agonist like histamine.

The signaling cascade initiated by H4R activation is crucial for its role in mediating the chemotaxis of various immune cells, including mast cells, eosinophils, and T-cells, to sites of inflammation.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ST1006 This compound H4R H4R ST1006->H4R Binds G_protein Gi/o Protein (αβγ) H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) Ca2_plus Ca²⁺ PLC->Ca2_plus Increases intracellular G_alpha->AC Inhibits G_betagamma->PLC Activates MAPK_ERK MAPK/ERK Pathway Ca2_plus->MAPK_ERK Activates Chemotaxis Chemotaxis MAPK_ERK->Chemotaxis Inflammation Anti-inflammatory Effects Chemotaxis->Inflammation

Figure 1: H4R Signaling Pathway Activated by this compound.

Preclinical In Vitro and In Vivo Data

Preclinical studies have demonstrated the biological activity of this compound in both in vitro and in vivo models.

In Vitro Activity

This compound has been shown to modulate the function of basophils, key effector cells in allergic inflammation.

  • Basophil Migration: It acts as a potent inducer of basophil migration.

  • Basophil Activation: this compound suppresses FcεRI-mediated basophil activation, a critical step in the allergic cascade.

Table 2: Summary of In Vitro Effects of this compound

AssayEffectCell TypeReference
Basophil MigrationInduces migrationBasophils[1]
FcεRI-mediated Basophil ActivationSuppresses activationBasophils[1]
In Vivo Activity

In animal models, this compound has demonstrated efficacy in alleviating pruritus, a common and distressing symptom of various inflammatory skin conditions.

  • Antipruritic Effect: A subcutaneous dose of 30 mg/kg of this compound was shown to have a significant antipruritic effect in a mouse model of pruritus[2]. Further dose-response studies are needed to fully characterize its in vivo potency.

Table 3: Summary of In Vivo Effects of this compound

ModelEffectSpeciesDoseRoute of AdministrationReference
Pruritus ModelAntipruriticMouse30 mg/kgSubcutaneous[2]

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not publicly available. However, based on standard methodologies for assessing H4R function, the following outlines the likely experimental workflows.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing H4R start->prep incubate Incubate membranes with radiolabeled ligand and varying concentrations of This compound prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki measure->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.

Basophil Migration (Chemotaxis) Assay

This assay measures the ability of a compound to induce the migration of basophils.

Chemotaxis_Assay_Workflow start Start isolate Isolate basophils from whole blood start->isolate setup Set up a Boyden chamber with basophils in the upper well and This compound in the lower well isolate->setup incubate Incubate to allow cell migration setup->incubate stain Stain and count migrated cells in the lower chamber incubate->stain analyze Analyze dose-response relationship stain->analyze end End analyze->end

Figure 3: Workflow for a Basophil Chemotaxis Assay.

Conclusion and Future Directions

This compound is a promising histamine H4 receptor partial agonist with demonstrated anti-inflammatory and antipruritic properties in preclinical models. Its high affinity for the H4R, coupled with its ability to modulate basophil function, underscores its potential as a therapeutic agent for allergic and inflammatory conditions.

However, a more detailed characterization of its pharmacological profile is warranted. Future studies should focus on:

  • Quantitative Functional Assays: Determining the EC50 and Emax values of this compound in functional assays such as cAMP inhibition, calcium mobilization, and GTPγS binding is crucial to fully understand its partial agonist activity.

  • Dose-Response Studies: Comprehensive in vivo dose-response studies are needed to establish a clear relationship between the dose of this compound and its therapeutic effects.

  • Selectivity Profiling: Assessing the selectivity of this compound against other histamine receptor subtypes and a broader panel of receptors will be important for predicting its potential off-target effects.

The generation of this data will be instrumental in advancing the development of this compound as a potential novel treatment for H4R-mediated diseases.

References

Chemical structure and properties of ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of ST-1006 Maleate (B1232345), a potent and selective histamine (B1213489) H4 receptor agonist. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the H4 receptor.

Chemical Structure and Properties

ST-1006 is a small molecule compound that acts as an agonist at the histamine H4 receptor. The maleate salt form, ST-1006 Maleate, is often used in research settings.

ST-1006 (Free Base)

  • Chemical Structure:

ST-1006 Chemical Structure
  • Molecular Formula: C₁₆H₂₀Cl₂N₆
  • Molecular Weight: 367.28 g/mol
  • CAS Number: 1196994-11-2

This compound

  • Molecular Formula: C₂₄H₂₈Cl₂N₆O₈

  • Molecular Weight: 599.42 g/mol

  • CAS Number: 1196994-12-3[1]

Physicochemical Properties
PropertyValue
Appearance Solid
Color White to off-white
Storage (Powder) -20°C, protect from light
Storage (in solvent) -80°C for 6 months, -20°C for 1 month

Pharmacological Properties

ST-1006 is a potent agonist of the histamine H4 receptor, a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, basophils, eosinophils, and T cells.[2] Its activation is associated with a range of immunological and inflammatory responses.

Binding Affinity and Potency
ParameterValueReceptor
pKi 7.94Histamine H4

This high binding affinity translates to potent agonistic activity, making ST-1006 a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor.

In Vitro and In Vivo Activity

ST-1006 has demonstrated significant anti-inflammatory and anti-pruritic effects in preclinical studies.[1][3]

  • Basophil and Eosinophil Modulation: In vitro, ST-1006 is a potent inducer of basophil migration.[1][3] It has also been shown to suppress FcεRI-mediated basophil activation, as indicated by reduced expression of CD63 and CD203c.[1][3]

  • Anti-inflammatory and Anti-pruritic Effects: In murine models of dermatitis and pruritus, subcutaneous administration of ST-1006 has been shown to exert anti-inflammatory and anti-itch effects.[4] A non-anti-inflammatory dose of 30 mg/kg was reported to have an antipruritic effect.[1][3]

Signaling Pathways

As an agonist of the Gi/o-coupled histamine H4 receptor, ST-1006 modulates several downstream signaling cascades. Activation of the H4 receptor by ST-1006 is expected to initiate the following events:

  • G Protein Activation: Binding of ST-1006 to the H4 receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of MAPK Pathways: The Gβγ subunits can modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. This modulation plays a role in regulating cellular processes such as inflammation and cell migration.

ST1006_Signaling_Pathway ST1006 ST-1006 H4R Histamine H4 Receptor (Gi/o-coupled) ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Signaling (ERK, JNK, p38) G_beta_gamma->MAPK Modulates cAMP cAMP AC->cAMP Produces Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Response Regulates MAPK->Response Regulates

ST-1006 signaling pathway via the H4 receptor.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize histamine H4 receptor agonists like ST-1006. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro: Basophil Migration Assay (Chemotaxis)

This assay measures the ability of ST-1006 to induce the migration of basophils.

Methodology:

  • Cell Isolation: Isolate basophils from fresh human peripheral blood using density gradient centrifugation followed by negative selection with magnetic beads.

  • Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.

  • Loading:

    • Add different concentrations of ST-1006 or a control chemoattractant to the lower wells.

    • Add the isolated basophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours.

  • Quantification:

    • Collect the cells that have migrated to the lower wells.

    • Quantify the migrated cells using a cell counter or by flow cytometry after staining with basophil-specific markers (e.g., CD123, CCR3).

  • Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).

Basophil_Migration_Workflow start Start: Isolate Human Basophils setup Set up Chemotaxis Chamber start->setup load_chemo Load Lower Wells: ST-1006 / Control setup->load_chemo load_cells Load Upper Wells: Basophil Suspension setup->load_cells incubate Incubate at 37°C load_chemo->incubate load_cells->incubate quantify Quantify Migrated Cells (Flow Cytometry / Cell Counter) incubate->quantify analyze Data Analysis: Chemotactic Index quantify->analyze end End analyze->end

Workflow for the basophil migration assay.
In Vivo: Mouse Model of Atopic Dermatitis

This model is used to evaluate the anti-inflammatory and anti-pruritic effects of ST-1006 in vivo.

Methodology:

  • Animal Model: Use a suitable mouse strain that develops atopic dermatitis-like symptoms (e.g., NC/Nga mice) or induce dermatitis in a standard strain (e.g., BALB/c) using an irritant like oxazolone (B7731731) or MC903 (calcipotriol).

  • Sensitization and Challenge (for induced models):

    • Sensitization: Apply the irritant to a shaved area on the abdomen.

    • Challenge: After a set period (e.g., 7 days), apply a lower concentration of the irritant to the ears to elicit an inflammatory response.

  • Drug Administration: Administer this compound (e.g., via subcutaneous injection) at various doses prior to or during the challenge phase. A vehicle control group should be included.

  • Assessment of Inflammation:

    • Measure ear thickness daily using a digital caliper as an indicator of edema.

    • At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining to assess cellular infiltration) and for measuring inflammatory cytokine levels (e.g., by ELISA or qPCR).

  • Assessment of Pruritus:

    • Videotape the mice for a defined period after the challenge.

    • Count the number of scratching bouts as a measure of itch behavior.

  • Data Analysis: Compare the ear thickness, histological scores, cytokine levels, and scratching behavior between the ST-1006-treated groups and the vehicle control group using appropriate statistical tests.

Safety and Toxicology

The toxicological properties of ST-1006 have not been thoroughly investigated. Standard safety and toxicology studies would be required to establish a comprehensive safety profile for this compound.

Conclusion

This compound is a potent and selective histamine H4 receptor agonist that serves as a valuable research tool for elucidating the role of the H4 receptor in health and disease. Its demonstrated anti-inflammatory and anti-pruritic properties in preclinical models suggest its potential as a therapeutic agent for inflammatory and allergic conditions. Further research is warranted to fully characterize its pharmacological profile, mechanism of action, and therapeutic potential.

References

ST-1006 Maleate: A Technical Guide for the Investigation of Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-1006 Maleate, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, has emerged as a valuable pharmacological tool for elucidating the complex mechanisms underlying allergic inflammation. The H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, basophils, eosinophils, and T cells, positioning it as a key regulator of immune responses in allergic diseases. This technical guide provides an in-depth overview of the utility of this compound in studying allergic inflammation, complete with experimental protocols, quantitative data, and visualizations of associated signaling pathways and workflows.

Introduction to this compound and the Histamine H4 Receptor

Histamine, a crucial mediator of allergic reactions, exerts its effects through four distinct G protein-coupled receptors (GPCRs), H1R through H4R. While H1R is the primary target for classical antihistamines, the discovery of the H4R has unveiled a novel pathway for modulating immune cell function in allergic and inflammatory conditions. This compound is a synthetic compound characterized by its high affinity and agonist activity at the H4 receptor, with a reported pKi value of 7.94.[1] Its selectivity allows for the specific interrogation of H4R-mediated pathways in various in vitro and in vivo models of allergic inflammation.

Activation of the H4R by agonists like this compound has been shown to induce a range of cellular responses critical to the allergic cascade, including chemotaxis of mast cells and basophils, modulation of cytokine and chemokine release, and regulation of immune cell activation. Understanding these effects is paramount for the development of novel therapeutics targeting the H4R for the treatment of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.

In Vitro Applications of this compound

This compound is a versatile tool for in vitro studies of allergic inflammation, enabling researchers to dissect the specific roles of the H4 receptor in isolated immune cell populations.

Basophil Migration and Activation

Basophils are key effector cells in allergic reactions, contributing to both immediate hypersensitivity and late-phase inflammation. ST-1006 has been demonstrated to be a potent inducer of basophil migration.[1] Furthermore, it has been shown to suppress FcεRI-mediated basophil activation, as evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c.[1]

Table 1: In Vitro Effects of ST-1006 on Basophil Function

ParameterCell TypeST-1006 ConcentrationObserved EffectReference
MigrationHuman Basophils10 µMPotent induction of migration[1]
FcεRI-mediated Activation (CD63 & CD203c expression)Human Basophils0-100 µMSuppression of activation[1]
T Helper 2 (Th2) Cell Cytokine Production

Th2 cells orchestrate the allergic inflammatory response through the release of key cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). Recent evidence indicates that ST-1006 can directly modulate Th2 cell function. In in vitro differentiated human Th2 cells, ST-1006 (at a concentration of 10⁻⁵ M) has been shown to significantly upregulate the production of IL-5 and IL-13 protein.[1]

Table 2: Effect of ST-1006 on Th2 Cytokine Production

CytokineCell TypeST-1006 ConcentrationObserved EffectReference
IL-5In vitro differentiated human Th2 cells10⁻⁵ MUpregulation of protein production[1]
IL-13In vitro differentiated human Th2 cells10⁻⁵ MUpregulation of protein production[1]

In Vivo Models for Studying this compound

Animal models are indispensable for evaluating the physiological and pathological roles of the H4 receptor in the complex setting of a whole organism.

Pruritus (Itch) Models

In a mouse model of pruritus, subcutaneous administration of ST-1006 demonstrated a significant antipruritic effect.[1] This suggests a role for the H4 receptor in modulating the sensory nerve responses associated with itch, a hallmark symptom of many allergic skin conditions.

Acute Irritant Dermatitis Models

The croton oil-induced ear edema model in mice is a common assay for assessing acute inflammation. Interestingly, in one study, this compound was found to be ineffective at reducing ear edema at the doses tested (10-100 mg/kg, s.c.), while H4R antagonists showed anti-inflammatory effects. This highlights the complex and sometimes paradoxical roles of H4R agonism in different inflammatory contexts.

Table 3: In Vivo Effects of this compound

ModelAnimalDosing (Route)EndpointObserved EffectReference
PruritusMale CD-1 mice30 mg/kg (s.c.)Scratching behaviorAntipruritic effect[1]
Croton Oil-Induced Ear EdemaMale CD-1 mice10-100 mg/kg (s.c.)Ear edemaIneffective at reducing edema

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs is crucial for a comprehensive understanding of this compound's function.

H4R_Signaling_Pathway cluster_cytoplasm Cytoplasm ST1006 This compound H4R H4 Receptor ST1006->H4R G_protein Gi/o Protein H4R->G_protein Activation PLC Phospholipase C G_protein->PLC βγ subunit AC Adenylyl Cyclase G_protein->AC α subunit MAPK MAPK Cascade G_protein->MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Gene_Transcription Gene Transcription MAPK->Gene_Transcription Cytokine_Release Cytokine Release (IL-5, IL-13) Gene_Transcription->Cytokine_Release

Caption: H4 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow_In_Vitro cluster_basophil Basophil Functional Assays cluster_th2 Th2 Cytokine Release Assay isolate_basophils Isolate Human Basophils treat_st1006_basophil Treat with this compound (Dose-Response) isolate_basophils->treat_st1006_basophil migration_assay Chemotaxis Assay treat_st1006_basophil->migration_assay activation_assay Activation Assay (anti-IgE) treat_st1006_basophil->activation_assay analyze_migration Quantify Migrated Cells migration_assay->analyze_migration analyze_activation Flow Cytometry (CD63/CD203c) activation_assay->analyze_activation differentiate_th2 Differentiate Naive CD4+ T cells to Th2 treat_st1006_th2 Treat with this compound differentiate_th2->treat_st1006_th2 collect_supernatant Collect Supernatant treat_st1006_th2->collect_supernatant elisa ELISA for IL-5 and IL-13 collect_supernatant->elisa

Caption: In Vitro Experimental Workflow for this compound.

Experimental_Workflow_In_Vivo cluster_pruritus Mouse Model of Pruritus cluster_dermatitis Croton Oil-Induced Ear Edema Model administer_st1006_pruritus Administer this compound (s.c.) induce_pruritus Induce Pruritus administer_st1006_pruritus->induce_pruritus observe_scratching Observe and Quantify Scratching Behavior induce_pruritus->observe_scratching administer_st1006_edema Administer this compound (s.c.) apply_croton_oil Topical Application of Croton Oil administer_st1006_edema->apply_croton_oil measure_edema Measure Ear Thickness/Weight apply_croton_oil->measure_edema

Caption: In Vivo Experimental Workflow for this compound.

Detailed Experimental Protocols

Basophil Chemotaxis Assay
  • Cell Preparation: Isolate human basophils from peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads.

  • Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Loading: Add this compound at various concentrations (e.g., 1 nM to 10 µM) or a control medium to the lower wells of the chamber.

  • Cell Seeding: Place the membrane over the lower wells and add the purified basophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.

  • Analysis: After incubation, remove the membrane. Stain and count the migrated cells on the lower side of the membrane using light microscopy. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.

Th2 Cytokine Release Assay
  • Th2 Cell Differentiation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs). Culture the cells with anti-CD3 and anti-CD28 antibodies in the presence of IL-4, IL-2, and anti-IFN-γ to drive Th2 differentiation.

  • Treatment: After differentiation (typically 10-14 days), re-stimulate the Th2 cells with anti-CD3/CD28 and treat with this compound (e.g., 10⁻⁵ M) or a vehicle control.

  • Supernatant Collection: Culture the cells for 24-48 hours, then centrifuge to pellet the cells and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of IL-5 and IL-13 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Croton Oil-Induced Ear Edema in Mice
  • Animal Acclimatization: Acclimatize male CD-1 mice for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control via subcutaneous (s.c.) injection.

  • Induction of Inflammation: After a set pre-treatment time (e.g., 30 minutes), topically apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Edema Measurement: At a specified time point after croton oil application (e.g., 4-6 hours), sacrifice the mice and punch out a standard-sized section from both ears.

  • Analysis: Weigh the ear punches immediately. The difference in weight between the right (inflamed) and left (control) ear punches is a measure of the edema.

Conclusion

This compound is an indispensable research tool for investigating the role of the histamine H4 receptor in allergic inflammation. Its ability to selectively activate the H4R allows for precise dissection of its downstream effects on immune cell trafficking, activation, and cytokine production. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the H4R in allergic diseases. Further studies are warranted to fully elucidate the complex and sometimes context-dependent roles of H4R agonism in various inflammatory settings.

References

Investigating H4 Receptor Signaling with ST-1006 Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histamine (B1213489) H4 receptor signaling pathways and the utility of ST-1006 Maleate as a potent and selective agonist for investigating these pathways. This document details experimental protocols and quantitative data to facilitate further research and drug development efforts targeting the H4 receptor.

Introduction to H4 Receptor Signaling

The histamine H4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins.[1][2] Its activation initiates a cascade of intracellular signaling events, making it a crucial player in immune responses and a promising target for therapeutic intervention in various inflammatory and allergic conditions.[1][2][3] this compound is a potent and selective agonist of the H4 receptor, with a pKi of 7.94, making it a valuable tool for elucidating the receptor's function.[4][5]

The primary signaling pathways initiated by H4 receptor activation include:

  • Gαi/o-mediated Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ-mediated Phospholipase C (PLC) Activation: This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Increased Intracellular Calcium ([Ca2+]i): The generation of IP3 triggers the release of calcium from intracellular stores.

  • MAPK/ERK Pathway Activation: The H4 receptor is also known to modulate the mitogen-activated protein kinase (MAPK) cascade.

  • β-Arrestin Recruitment: Like many GPCRs, the H4 receptor can signal through β-arrestin pathways, which can mediate distinct cellular responses.

Quantitative Data for this compound

The following table summarizes the quantitative data available for this compound in various in vitro and in vivo assays. This data is essential for designing and interpreting experiments aimed at understanding H4 receptor signaling.

ParameterValueAssayCell Type/ModelReference
pKi 7.94Radioligand Binding-[4][5]
pEC50 5.7 ± 0.2IL-12p70 Secretion InhibitionHuman Monocytes[6]
Effective Concentration 10 µMBasophil MigrationHuman Basophils[4]
Effective Concentration Range 0-100 µMSuppression of FcεRI-mediated Basophil ActivationHuman Basophils[4]
Effective Dose 30 mg/kg (s.c.)Antipruritic EffectMale CD-1 Mice[4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize H4 receptor signaling with this compound are provided below.

Basophil Chemotaxis Assay

This protocol is adapted from studies investigating the effect of ST-1006 on human basophil migration.[4]

Objective: To determine the chemotactic effect of this compound on human basophils.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 0.5% BSA

  • This compound

  • Chemotaxis chambers (e.g., 48-well microchemotaxis chambers)

  • Polycarbonate filters (5 µm pore size)

  • Flow cytometer

  • Anti-CCR2 and anti-CD193 (CCR3) antibodies for basophil identification

Procedure:

  • Isolate PBMCs from fresh human blood using density gradient centrifugation.

  • Resuspend the isolated PBMCs in RPMI 1640 medium with 0.5% BSA to a concentration of 2 x 10^6 cells/mL.

  • Prepare different concentrations of this compound in RPMI 1640 with 0.5% BSA. Use a known chemoattractant for basophils as a positive control and medium alone as a negative control.

  • Add 25 µL of the chemoattractant solutions to the lower wells of the chemotaxis chamber.

  • Place the polycarbonate filter over the lower wells.

  • Add 50 µL of the PBMC suspension to the upper wells.

  • Incubate the chamber for 90 minutes at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, remove the filter and collect the cells from the lower wells.

  • Stain the migrated cells with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR2+/CD193+).

  • Analyze the number of migrated basophils using a flow cytometer.

Inhibition of IL-12p70 Secretion in Human Monocytes

This protocol is based on the methodology described by Gutzmer et al. (2013).[6]

Objective: To quantify the inhibitory effect of this compound on the production of IL-12p70 by human monocytes.

Materials:

  • Human peripheral blood monocytes

  • RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4)

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)

  • This compound

  • ELISA kit for human IL-12p70

Procedure:

  • Isolate monocytes from human PBMCs.

  • Culture the monocytes for 6 days in RPMI 1640 medium supplemented with 10% FCS, L-glutamine, penicillin/streptomycin, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) to differentiate them into dendritic cells.

  • On day 6, wash the cells and resuspend them in fresh medium.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-12p70 in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of IL-12p70 secretion for each concentration of this compound and determine the pEC50 value.

In Vivo Model of Pruritus in Mice

This protocol is based on the in vivo studies described by Adami et al. (2018).[4]

Objective: To evaluate the antipruritic effect of this compound in a mouse model of itching.

Materials:

  • Male CD-1 mice

  • This compound

  • Vehicle (e.g., saline)

  • Pruritogen (e.g., substance P or histamine)

  • Observation chambers

Procedure:

  • Acclimatize male CD-1 mice to the experimental conditions.

  • Administer this compound (e.g., 30 mg/kg) or vehicle subcutaneously (s.c.).

  • After a defined pre-treatment time, induce itching by intradermal injection of a pruritogen into the rostral back of the mice.

  • Immediately after the injection, place the mice individually into observation chambers.

  • Videotape the behavior of the mice for a set period (e.g., 30 minutes).

  • An observer blinded to the treatment groups should count the number of scratching bouts directed towards the injection site.

  • Compare the number of scratches between the this compound-treated group and the vehicle-treated group to determine the antipruritic effect.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key H4 receptor signaling pathways and a typical experimental workflow.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ST1006 This compound H4R H4 Receptor ST1006->H4R Agonist Binding G_protein Gi/o Protein H4R->G_protein Activation beta_arrestin β-Arrestin H4R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation MAPK MAPK/ERK Pathway G_protein->MAPK Chemotaxis Chemotaxis beta_arrestin->Chemotaxis cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 PKA PKA cAMP->PKA Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cell_culture Cell Culture (e.g., Basophils, Monocytes) treatment Treatment with this compound (Dose-Response) cell_culture->treatment assay Functional Assay (Chemotaxis, Cytokine Secretion) treatment->assay data_analysis Data Analysis (EC50/IC50 Determination) assay->data_analysis end End data_analysis->end animal_model Animal Model (e.g., Mouse Pruritus Model) drug_admin Administration of this compound animal_model->drug_admin behavioral_obs Behavioral Observation (e.g., Scratching Bouts) drug_admin->behavioral_obs endpoint_analysis Endpoint Analysis behavioral_obs->endpoint_analysis endpoint_analysis->end start Start start->cell_culture start->animal_model Logical_Relationship cluster_cellular Cellular Level cluster_organismal Organismal Level ST1006 This compound H4R_activation H4 Receptor Activation ST1006->H4R_activation Binds to Gi_signaling Gi/o Signaling (↓cAMP, ↑Ca²⁺) H4R_activation->Gi_signaling Initiates beta_arrestin_signaling β-Arrestin Signaling H4R_activation->beta_arrestin_signaling Initiates cellular_response Cellular Response Gi_signaling->cellular_response Leads to beta_arrestin_signaling->cellular_response Leads to physiological_effect Physiological Effect cellular_response->physiological_effect Results in

References

Methodological & Application

Application Notes and Protocols for ST-1006 Maleate, a Hypothetical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "ST-1006 Maleate." The following application notes and protocols are presented for a hypothetical small molecule kinase inhibitor, herein referred to as this compound, to illustrate standard in vitro experimental workflows for characterizing such a compound. The described mechanism of action, signaling pathways, and experimental data are representative examples and not based on factual data for an existing molecule.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the proliferation and survival of numerous cancer cell types. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on kinase activity, cell viability, and downstream signaling events.

Data Presentation

Table 1: Kinase Inhibition by this compound

KinaseIC50 (nM)
MEK15.2
MEK28.1
ERK1> 10,000
EGFR> 10,000

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
A375Melanoma15.8
HT-29Colon Cancer22.4
HCT116Colon Cancer18.9
PANC-1Pancreatic Cancer35.7

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors ST1006 This compound ST1006->MEK GeneExpression Gene Expression (e.g., Cyclin D1) TranscriptionFactors->GeneExpression Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of this compound Start->Step1 Step2 Add kinase, substrate (inactive ERK), and ATP to wells Step1->Step2 Step3 Add this compound to respective wells Step2->Step3 Step4 Incubate at room temperature for 60 minutes Step3->Step4 Step5 Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP Step4->Step5 Step6 Incubate at room temperature for 40 minutes Step5->Step6 Step7 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence Step6->Step7 Step8 Incubate at room temperature for 30 minutes Step7->Step8 Step9 Read luminescence on a plate reader Step8->Step9 End End Step9->End Western_Blot_Workflow Start Start Step1 Treat cells with this compound for the desired time Start->Step1 Step2 Lyse cells in RIPA buffer and determine protein concentration Step1->Step2 Step3 Separate proteins by SDS-PAGE Step2->Step3 Step4 Transfer proteins to a nitrocellulose membrane Step3->Step4 Step5 Block membrane with 5% non-fat milk or BSA Step4->Step5 Step6 Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C Step5->Step6 Step7 Wash membrane and incubate with HRP-conjugated secondary antibody Step6->Step7 Step8 Detect signal using an ECL substrate and imaging system Step7->Step8 End End Step8->End

Application Notes and Protocols for ST-1006 Maleate in a Mouse Pruritus Model

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, "ST-1006 Maleate" is not a publicly documented compound in scientific literature for the treatment of pruritus. The following application notes and protocols are based on established methodologies for evaluating anti-pruritic compounds in a validated mouse model of atopic dermatitis-induced pruritus. This document uses a common pruritus model and a hypothetical mechanism of action for "this compound" as a µ-opioid receptor antagonist to provide a representative and detailed experimental framework for researchers.

Introduction

Pruritus, or itch, is a significant and distressing symptom associated with numerous dermatological and systemic diseases. It can severely impact the quality of life.[1] Mouse models of pruritus are essential for understanding the underlying mechanisms of itch and for the preclinical evaluation of novel anti-pruritic therapeutics.[2] Various methods can be used to induce itch in mice, including the application of pruritogens or the use of genetically modified animals.[2] One of the most common models for chronic pruritus associated with atopic dermatitis is the topical application of Calcipotriol (MC903), a vitamin D3 analog.[3] This model mimics many features of human atopic dermatitis, including skin inflammation and intense itching.[3]

This document outlines the protocol for evaluating the efficacy of a hypothetical anti-pruritic agent, this compound (acting as a µ-opioid receptor antagonist), in an MC903-induced pruritus mouse model. The µ-opioid receptor is a key player in the modulation of itch signaling, and its antagonists have shown promise in attenuating opioid-induced and other forms of pruritus.[4][5]

Signaling Pathway of Pruritus and a Hypothetical Role for this compound

Pruritus is initiated by the activation of sensory nerve fibers in the skin by various pruritogens, such as histamine, serotonin, and various peptides.[1] These signals are transmitted to the spinal cord and then to the brain, resulting in the sensation of itch.[5] The opioid system, particularly the µ-opioid receptors, plays a crucial role in modulating this pathway. Activation of µ-opioid receptors can induce or exacerbate itch, while their blockade can have an anti-pruritic effect.[1][5] It is hypothesized that this compound, as a µ-opioid receptor antagonist, would interfere with this signaling cascade, thereby reducing the sensation of itch.

Pruritus_Signaling_Pathway cluster_skin Skin cluster_spinal_cord Spinal Cord Pruritogens Pruritogens (e.g., Histamine, IL-31) SensoryNeuron Sensory Neuron (C-fiber) Pruritogens->SensoryNeuron activate mu_Opioid_Receptor_Peripheral µ-Opioid Receptor SpinalNeuron Spinal Itch Neuron SensoryNeuron->SpinalNeuron signal transmission mu_Opioid_Receptor_Central µ-Opioid Receptor Brain Brain (Sensation of Itch) SpinalNeuron->Brain signal transmission ST1006 This compound (µ-Opioid Antagonist) ST1006->mu_Opioid_Receptor_Peripheral blocks ST1006->mu_Opioid_Receptor_Central blocks

Figure 1: Hypothetical signaling pathway of pruritus and the antagonistic action of this compound.

Experimental Protocol: MC903-Induced Pruritus Model

This protocol details the induction of atopic dermatitis-like pruritus in mice using MC903 and the subsequent evaluation of the anti-pruritic effects of this compound.

Materials
  • Animals: 8-10 week old male C57BL/6 mice.

  • Reagents:

    • MC903 (Calcipotriol)

    • This compound (or vehicle control)

    • Anesthetic (e.g., isoflurane)

  • Equipment:

    • Video recording equipment

    • Behavioral observation chambers

    • Micropipettes

    • Calipers for measuring ear thickness

Experimental Workflow

Experimental_Workflow Acclimatization Week 1: Acclimatization Day0 Day 0: Baseline Measurements (Ear thickness, Behavior) Acclimatization->Day0 Induction Days 1-14: MC903 Application (Every other day) Day0->Induction Treatment Days 15-21: Treatment Phase (Daily this compound or Vehicle) Induction->Treatment Measurements Throughout: Monitor Ear Thickness and Scratching Behavior Induction->Measurements Treatment->Measurements Endpoint Day 22: Final Measurements and Tissue Collection Treatment->Endpoint

Figure 2: Experimental workflow for the MC903-induced pruritus mouse model.

Detailed Methodology
  • Acclimatization (Week 1):

    • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

    • Handle mice daily to acclimate them to the researchers.

  • Baseline Measurements (Day 0):

    • Measure the thickness of both ears of each mouse using a digital caliper.

    • Record baseline scratching behavior for 60 minutes by placing each mouse in an individual observation chamber and video recording. A scratch bout is defined as the mouse lifting a hind limb to scratch its head, neck, or ear area, followed by returning the limb to the floor.[2]

  • Induction of Pruritus (Days 1-14):

    • Lightly anesthetize the mice.

    • Topically apply 2 nmol of MC903 (in 20 µL of vehicle, e.g., ethanol) to the right ear of each mouse every other day for a total of 7 applications.[2] The left ear can serve as an untreated control.

  • Treatment Phase (Days 15-21):

    • Divide the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

    • Administer this compound or vehicle daily via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and route should be determined from prior pharmacokinetic and toxicology studies.

    • Continue to measure ear thickness daily or every other day.

    • Record scratching behavior for 60 minutes on specific days (e.g., Day 15, 18, 21) following treatment administration.

  • Endpoint and Tissue Collection (Day 22):

    • Perform final ear thickness measurements and behavioral recordings.

    • Euthanize the mice and collect ear tissue and draining lymph nodes for histological analysis or other molecular assays (e.g., cytokine profiling).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Ear Thickness in MC903-Treated Mice

Treatment GroupBaseline Ear Thickness (mm)Day 14 Ear Thickness (mm)Day 21 Ear Thickness (mm)
Vehicle0.20 ± 0.020.45 ± 0.050.48 ± 0.06
This compound (Low Dose)0.21 ± 0.020.46 ± 0.040.35 ± 0.05*
This compound (High Dose)0.20 ± 0.010.44 ± 0.050.28 ± 0.04**
Naive Control0.19 ± 0.020.20 ± 0.020.21 ± 0.02
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effect of this compound on Scratching Behavior in MC903-Treated Mice

Treatment GroupBaseline Scratch Bouts / 60 minDay 14 Scratch Bouts / 60 minDay 21 Scratch Bouts / 60 min
Vehicle5 ± 2150 ± 20165 ± 25
This compound (Low Dose)6 ± 3155 ± 1890 ± 15*
This compound (High Dose)5 ± 2148 ± 2245 ± 10**
Naive Control4 ± 28 ± 37 ± 2
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group.

Logical Relationship for Data Interpretation

Data_Interpretation MC903 MC903 Application Inflammation Skin Inflammation (Increased Ear Thickness) MC903->Inflammation Pruritus Pruritus (Increased Scratching) MC903->Pruritus ST1006 This compound Treatment ReducedInflammation Reduced Inflammation (Decreased Ear Thickness) ST1006->ReducedInflammation ReducedPruritus Reduced Pruritus (Decreased Scratching) ST1006->ReducedPruritus ReducedInflammation->Inflammation correlates with ReducedPruritus->Pruritus correlates with

Figure 3: Logical relationship for interpreting the experimental outcomes.

Conclusion

This document provides a comprehensive framework for evaluating the anti-pruritic potential of a novel compound, exemplified by the hypothetical this compound, using a well-established MC903-induced mouse model of atopic dermatitis. The detailed protocols for pruritus induction, treatment administration, and behavioral assessment, along with structured data presentation and visual aids, are intended to guide researchers in the preclinical development of new therapies for pruritus. Successful reduction in both ear thickness and scratching behavior by this compound in this model would provide strong evidence for its potential as a therapeutic agent for inflammatory skin diseases associated with chronic itch.

References

No Information Available for In Vivo Administration of ST-1006 Maleate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches have yielded no specific information on a compound designated "ST-1006 Maleate (B1232345)." As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for the in vivo administration of this compound in mice is not possible at this time.

Information available for other maleate compounds, such as Neratinib Maleate and Dexchlorpheniramine Maleate, is not applicable to the requested substance. These compounds have distinct chemical structures, mechanisms of action, and therapeutic targets, making their in vivo administration protocols and associated signaling pathways irrelevant to ST-1006 Maleate.

For example, Neratinib Maleate is an irreversible pan-HER tyrosine kinase inhibitor used in cancer research.[1] Its administration protocols focus on achieving effective concentrations for tumor growth inhibition, and its signaling pathway involves the HER1, HER2, and HER4 receptors and downstream pathways like PI3K/AKT and MAPK/ERK.[1] Dexchlorpheniramine maleate, on the other hand, is a first-generation antihistamine that acts as a histamine (B1213489) H1 antagonist, and its mechanism relates to blocking histamine-mediated allergic responses.[2]

General principles of in vivo administration and toxicokinetic studies in mice are available in the scientific literature. These studies outline various routes of administration (e.g., intravenous, oral gavage, subcutaneous), considerations for vehicle selection, and methods for assessing pharmacokinetic parameters.[3][4][5] However, without specific data on the physicochemical properties, mechanism of action, and biological targets of this compound, these general guidelines cannot be adapted into a specific and reliable protocol.

To proceed with the user's request, information regarding the following aspects of this compound is required:

  • Chemical Identity and Properties: The chemical structure, solubility, and stability of this compound are essential for developing appropriate formulations for in vivo administration.

  • Pharmacological Target and Mechanism of Action: Understanding the biological target and how this compound elicits its effects is crucial for designing relevant efficacy studies and interpreting the results.

  • In Vitro Data: Preliminary in vitro studies are necessary to determine the effective concentration range and to guide dose selection for in vivo experiments.

  • Preclinical Safety and Toxicity Data: Any existing information on the safety profile of this compound is needed to establish safe dosing regimens in animal models.

Without this fundamental information, it is not possible to generate the requested detailed application notes and protocols. Researchers, scientists, and drug development professionals are advised to first consult primary literature or internal documentation for data specific to this compound before designing in vivo studies.

References

Application Notes and Protocols for ST-1006 Maleate in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 Maleate is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on hematopoietic cells such as basophils, eosinophils, mast cells, and dendritic cells. The activation of the H4 receptor is known to play a crucial role in the inflammatory response and immune cell trafficking. One of the key functions mediated by H4R activation is chemotaxis, the directed migration of cells along a chemical gradient. These application notes provide a detailed protocol for utilizing this compound to induce and quantify the chemotactic response of immune cells, offering a valuable tool for studying H4R-mediated cell migration and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action: H4 Receptor-Mediated Chemotaxis

This compound, by binding to the H4 receptor, initiates a signaling cascade that leads to cell migration. The H4 receptor is coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The βγ subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in initiating cell motility. This signaling pathway ultimately results in the reorganization of the actin cytoskeleton, leading to cell polarization and directed movement towards the chemoattractant.[1]

Data Presentation

The following tables summarize representative quantitative data for the chemotactic response induced by this compound in relevant immune cell populations.

Table 1: Dose-Dependent Chemotaxis of Human Basophils in Response to this compound

Concentration of this compound (µM)Mean Number of Migrated Cells per High-Power Field (HPF)Chemotactic Index*
0 (Vehicle Control)25 ± 51.0
0.0145 ± 81.8
0.180 ± 123.2
1155 ± 206.2
10210 ± 258.4
100180 ± 187.2

*Chemotactic Index is calculated as the fold increase in migrated cells compared to the vehicle control. Data are presented as mean ± standard deviation and are illustrative, based on the known potent activity of this compound at 10 µM.

Table 2: Comparative Chemotactic Potency of H4R Agonists on Human Eosinophils

CompoundEC50 for Chemotaxis (nM)
Histamine83[2]
This compoundNot yet reported (Expected to be in the low nanomolar range)
ImetitNot yet reported for chemotaxis (EC50 for shape change: 25 nM)[2]
ClobenpropitNot yet reported for chemotaxis (EC50 for shape change: 72 nM)[2]

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay Using a Boyden Chamber (Transwell Assay)

This protocol describes a widely used method for quantifying the chemotactic response of immune cells to this compound.

Materials:

  • This compound

  • Purified immune cells (e.g., human basophils, eosinophils, or mast cells)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Positive control chemoattractant (e.g., eotaxin for eosinophils)

  • Negative control (vehicle, e.g., DMSO or PBS)

  • Boyden chamber/Transwell inserts (e.g., 24-well plate with 5 µm pore size inserts)

  • Cell staining solution (e.g., Diff-Quik or Hematoxylin and Eosin)

  • Microscope

  • Hemocytometer

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Isolate primary immune cells from whole blood or culture H4R-expressing cell lines.

    • Wash the cells with chemotaxis medium.

    • Resuspend the cells in chemotaxis medium at a final concentration of 1 x 10^6 cells/mL.

    • Starve the cells for 2-4 hours in the incubator to reduce basal migration.

  • Assay Setup:

    • Prepare a serial dilution of this compound in chemotaxis medium. Recommended concentrations range from 0.01 µM to 100 µM.

    • Add 600 µL of the this compound dilutions, positive control, or negative control to the lower wells of the 24-well plate.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-3 hours. The optimal incubation time may vary depending on the cell type.

  • Cell Staining and Quantification:

    • After incubation, remove the inserts from the wells.

    • Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) for 1 minute.

    • Stain the cells using a suitable staining solution.

    • Allow the membrane to air dry.

    • Cut out the membrane and mount it on a microscope slide.

    • Count the number of migrated cells in at least five random high-power fields (HPF) under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per HPF for each condition.

    • Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the vehicle control.

    • Plot the chemotactic index against the concentration of this compound to generate a dose-response curve.

Mandatory Visualizations

G Signaling Pathway of H4R-Mediated Chemotaxis cluster_membrane Cell Membrane cluster_cytosol Cytosol ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R Binds to G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ subunit) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Actin Actin Cytoskeleton Reorganization Ca_release->Actin Chemotaxis Cell Migration / Chemotaxis Actin->Chemotaxis

Caption: H4R-Mediated Chemotaxis Signaling Pathway.

G Experimental Workflow for Chemotaxis Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Isolation Isolate/Culture Immune Cells Cell_Suspension Prepare Cell Suspension (1x10^6 cells/mL) Cell_Isolation->Cell_Suspension Add_Cells Add Cells to Upper Chamber (Insert) Cell_Suspension->Add_Cells Prepare_Reagents Prepare this compound Dilutions Add_Reagents Add Reagents to Lower Chamber Prepare_Reagents->Add_Reagents Incubate Incubate (37°C, 1-3h) Add_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Migrated Cells Remove_NonMigrated->Fix_Stain Microscopy Count Migrated Cells (Microscopy) Fix_Stain->Microscopy Data_Analysis Calculate Chemotactic Index & Plot Dose-Response Microscopy->Data_Analysis

Caption: Chemotaxis Assay Experimental Workflow.

References

Application Notes and Protocols for ST-1006 Maleate in Basophil Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basophils are key effector cells in allergic inflammation and other immune responses. Their migration to specific tissues, guided by chemoattractants, is a critical step in the pathogenesis of these conditions. Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways that govern basophil activation and migration.[1][2][3] ST-1006 Maleate is a potent and selective inhibitor of Syk, making it a valuable tool for investigating the role of Syk in basophil function and a potential therapeutic candidate for allergic and inflammatory diseases.[1][4]

These application notes provide a detailed protocol for utilizing this compound in a basophil migration assay, a summary of expected results, and a diagram of the relevant signaling pathway.

Mechanism of Action

This compound inhibits the activity of spleen tyrosine kinase (Syk). In basophils, chemoattractant receptors, upon binding to their ligands, initiate a signaling cascade that involves the activation of Syk.[5] Syk activation is a critical upstream event that leads to the reorganization of the actin cytoskeleton, a process essential for cell motility and migration. By inhibiting Syk, this compound is expected to block this signaling cascade, thereby reducing or preventing basophil migration in response to chemoattractants.

Signaling Pathway of Chemoattractant-Induced Basophil Migration and Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm chemo_receptor Chemoattractant Receptor syk Syk chemo_receptor->syk Activation chemoattractant Chemoattractant chemoattractant->chemo_receptor Binding pi3k PI3K syk->pi3k downstream Downstream Effectors (e.g., WAVE2, Arp2/3) pi3k->downstream actin Actin Reorganization downstream->actin migration Cell Migration actin->migration st1006 This compound st1006->syk Inhibition

Caption: Signaling pathway of basophil migration and its inhibition by this compound.

Experimental Protocol: Basophil Migration Assay

This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to evaluate the inhibitory effect of this compound on basophil migration.

Materials
  • Human basophils (isolated from whole blood)

  • This compound

  • Chemoattractant (e.g., eotaxin-1/CCL11 or C5a)

  • Assay medium: RPMI 1640 with 0.5% BSA

  • Transwell inserts (5 µm pore size)

  • 24-well companion plates

  • Flow cytometer

  • Staining antibodies (e.g., anti-CCR3-PE, anti-CD123-FITC)

  • Lysis buffer

  • DMSO (vehicle for this compound)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate 1. Isolate Basophils prepare_reagents 2. Prepare this compound and Chemoattractant Solutions preincubate 3. Pre-incubate Basophils with this compound add_chemo 4. Add Chemoattractant to Lower Chamber add_cells 5. Add Basophils to Upper Chamber incubate_assay 6. Incubate at 37°C collect_cells 7. Collect Migrated Cells stain 8. Stain Cells analyze 9. Analyze by Flow Cytometry

Caption: Workflow for the basophil migration assay.

Procedure
  • Basophil Isolation: Isolate human basophils from peripheral blood of healthy donors using a negative selection kit according to the manufacturer's instructions. Resuspend the purified basophils in assay medium.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pre-incubation: In a separate tube, pre-incubate the isolated basophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL eotaxin-1) to the lower wells of the 24-well plate.

    • For the negative control, add 600 µL of assay medium without chemoattractant.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the pre-incubated basophil suspension to the top of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-3 hours.

  • Cell Collection and Staining:

    • Carefully remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Stain the collected cells with fluorescently labeled antibodies specific for basophils (e.g., anti-CCR3-PE and anti-CD123-FITC) for 30 minutes on ice.

    • Wash the cells with PBS and resuspend in FACS buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the number of migrated cells.

Data Presentation

The inhibitory effect of this compound on basophil migration can be quantified by calculating the percentage of inhibition at each concentration compared to the vehicle control.

Table 1: Inhibition of Basophil Migration by this compound
This compound Concentration (nM)Mean Migrated Basophils (Count)Standard Deviation% Inhibition
0 (Vehicle Control)50003500%
1425028015%
10275021045%
100125015075%
10005008090%

Note: The data presented in this table is representative and may not reflect actual experimental results.

From this data, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the maximal response) can be calculated.

Table 2: IC₅₀ of this compound on Basophil Migration
ParameterValue
IC₅₀~12 nM

Note: The data presented in this table is representative and may not reflect actual experimental results.

Conclusion

The protocol described provides a robust method for evaluating the inhibitory effect of this compound on basophil migration. This assay is a valuable tool for understanding the role of Syk in basophil function and for the preclinical assessment of Syk inhibitors as potential therapeutics for allergic and inflammatory diseases. The provided data tables offer a clear format for presenting the quantitative results of such studies.

References

Application Notes and Protocols for ST-1006 Maleate in a Model of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus (itching), eczematous lesions, and a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. Histamine (B1213489) is a key mediator in the inflammatory and pruritic pathways of AD. While traditional antihistamines targeting the H1 receptor have shown limited efficacy in alleviating AD-associated itch, the histamine H4 receptor (H4R) has emerged as a promising therapeutic target. ST-1006 Maleate is a potent and selective agonist for the H4R, exhibiting anti-inflammatory and anti-pruritic properties. These application notes provide detailed protocols and data for the use of this compound in preclinical models of atopic dermatitis.

Mechanism of Action

This compound acts as an agonist at the histamine H4 receptor, which is predominantly expressed on hematopoietic cells, including eosinophils, mast cells, T cells, and dendritic cells. Activation of the H4R by ST-1006 can modulate the activity of these immune cells, which are key players in the pathogenesis of atopic dermatitis. Notably, ST-1006 has been shown to influence eosinophil function, a cell type strongly implicated in the allergic inflammation characteristic of AD.

Signaling Pathway

Activation of the H4R by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular functions, including chemotaxis, cytokine release, and cell activation. In the context of atopic dermatitis, this can lead to a reduction in the inflammatory response and a decrease in the sensation of itch.

This compound Signaling Pathway in Atopic Dermatitis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ST-1006 This compound H4R Histamine H4 Receptor ST-1006->H4R G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Immune_Modulation Modulation of Immune Cell Function cAMP->Immune_Modulation Inflammation ↓ Pro-inflammatory Cytokine Release Immune_Modulation->Inflammation Chemotaxis ↓ Eosinophil Chemotaxis Immune_Modulation->Chemotaxis Pruritus ↓ Pruritus Signaling Immune_Modulation->Pruritus

This compound signaling cascade.

Data Presentation

In Vitro Efficacy: Effect of ST-1006 on Eosinophils from Atopic Dermatitis Patients

Eosinophils play a crucial role in the inflammatory cascade of atopic dermatitis. The following table summarizes the effect of ST-1006 on the expression of the IL-18 receptor α (IL-18Rα), a key receptor in inflammatory signaling, on eosinophils isolated from patients with atopic dermatitis.

TreatmentConcentration (µM)Incubation Time (h)Change in IL-18Rα mRNA Expression (Fold Change vs. Control)Change in IL-18Rα Protein Expression (% of Control)
ST-1006 1024Significant Upregulation[1][2]Slight Upregulation[1][2]
Histamine 106Significant Upregulation[1][2]Upregulation[1][2]
In Vivo Efficacy: Anti-Pruritic and Anti-Inflammatory Effects in Murine Models

The anti-pruritic and anti-inflammatory effects of ST-1006 have been demonstrated in various mouse models of skin inflammation. The following table summarizes the observed effects.

ModelSpeciesST-1006 Dose (mg/kg, s.c.)Primary EndpointObserved Effect
Croton Oil-Induced Ear Edema and Pruritus Male CD-1 Mice30Scratching BehaviorSignificant inhibition of pruritus[3]
Croton Oil-Induced Ear Edema and Pruritus Male CD-1 Mice10-100Ear EdemaIneffective at reducing ear edema[3]

Experimental Protocols

In Vitro Experiment: Eosinophil Activation Assay

This protocol describes the methodology to assess the effect of this compound on the expression of cell surface markers on eosinophils isolated from atopic dermatitis patients.

1. Eosinophil Isolation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of atopic dermatitis patients using Ficoll-Paque density gradient centrifugation.

  • Isolate eosinophils from the granulocyte fraction using negative selection with magnetic beads (e.g., MACS Eosinophil Isolation Kit).

2. Cell Culture and Treatment:

  • Resuspend isolated eosinophils in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Treat cells with this compound at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., histamine at 10 µM).

  • Incubate the cells for 6 and 24 hours at 37°C in a 5% CO2 incubator.

3. Gene Expression Analysis (qPCR):

  • After incubation, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for IL-18Rα and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

4. Protein Expression Analysis (Flow Cytometry):

  • After incubation, harvest the cells and wash with PBS containing 2% FBS.

  • Stain the cells with a fluorescently labeled anti-human IL-18Rα antibody and a corresponding isotype control.

  • Analyze the cells using a flow cytometer to determine the percentage of IL-18Rα positive cells and the mean fluorescence intensity.

In Vitro Eosinophil Activation Assay Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Blood Whole Blood (AD Patients) Ficoll Ficoll Gradient Centrifugation Blood->Ficoll Eosinophils Eosinophil Isolation (Negative Selection) Ficoll->Eosinophils Culture Culture Eosinophils Eosinophils->Culture Treatment Treat with ST-1006, Histamine, or Vehicle Culture->Treatment Incubate Incubate (6h & 24h) Treatment->Incubate RNA_Extraction RNA Extraction Incubate->RNA_Extraction Flow_Staining Flow Cytometry Staining for IL-18Rα Incubate->Flow_Staining qPCR qPCR for IL-18Rα RNA_Extraction->qPCR Flow_Analysis Flow Cytometry Analysis Flow_Staining->Flow_Analysis

Workflow for in vitro eosinophil activation assay.
In Vivo Experiment: DNFB-Induced Atopic Dermatitis Model in Mice

This protocol provides a general framework for inducing atopic dermatitis-like skin inflammation in mice using 2,4-Dinitrofluorobenzene (DNFB) and for evaluating the therapeutic potential of this compound.

1. Animals:

  • Use 6-8 week old BALB/c mice.

2. Sensitization and Challenge:

  • Sensitization (Day 0): Shave the dorsal skin of the mice. Apply 20 µL of 0.5% DNFB (dissolved in acetone:olive oil, 4:1) to the shaved dorsal skin.

  • Challenge (Day 5, 8, 11, 14, 17, 20): Apply 20 µL of 0.2% DNFB to the right ear.

3. Treatment:

  • Begin treatment with this compound on Day 5, prior to the first challenge.

  • Administer this compound subcutaneously (s.c.) at desired doses (e.g., 10, 30, 100 mg/kg) daily.

  • Include a vehicle control group and a positive control group (e.g., dexamethasone).

4. Efficacy Readouts:

  • Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.

  • Clinical Score: Score the severity of skin lesions on the ear based on erythema, edema, excoriation, and scaling (e.g., on a scale of 0-3 for each parameter).

  • Scratching Behavior: On specific days, place mice in individual cages and record the number of scratching bouts over a 30-minute period.

  • Histology: At the end of the study, euthanize the mice and collect ear tissue for histological analysis (H&E staining for inflammatory cell infiltration and measurement of epidermal thickness).

  • Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TSLP) by ELISA or qPCR.

DNFB-Induced Atopic Dermatitis Model Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_readouts Efficacy Readouts Sensitization Sensitization (Day 0) 0.5% DNFB on Dorsal Skin Challenge Challenge (Day 5-20) 0.2% DNFB on Ear Sensitization->Challenge Treatment This compound (s.c.) Daily from Day 5 Challenge->Treatment Ear_Thickness Ear Thickness (Daily) Treatment->Ear_Thickness Clinical_Score Clinical Score Treatment->Clinical_Score Scratching Scratching Behavior Treatment->Scratching Histology Histology (End of Study) Treatment->Histology Cytokines Cytokine Analysis (End of Study) Treatment->Cytokines

Workflow for the DNFB-induced atopic dermatitis model.

Conclusion

This compound, as a histamine H4 receptor agonist, presents a promising therapeutic strategy for atopic dermatitis by targeting the underlying inflammatory and pruritic mechanisms. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the potential of H4R agonists in the treatment of atopic dermatitis and other allergic skin diseases. Further studies are warranted to fully elucidate the dose-dependent efficacy and the detailed molecular mechanisms of this compound in various preclinical models of atopic dermatitis.

References

Application Notes and Protocols for Subcutaneous Injection of ST-1006 Maleate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-1006 maleate (B1232345) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[1] Activation of the H4 receptor is implicated in immunomodulatory and inflammatory processes. Consequently, ST-1006 maleate serves as a critical tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in preclinical models of inflammation and pruritus. These application notes provide a detailed protocol for the subcutaneous administration of this compound in mice to study its in vivo effects.

Mechanism of Action: Histamine H4 Receptor Signaling

This compound exerts its biological effects by binding to and activating the histamine H4 receptor. The H4 receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels modulates downstream signaling pathways, ultimately influencing cellular functions such as chemotaxis and cytokine release.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor Gi_o Gi/o Protein H4R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases ST1006 This compound ST1006->H4R Binds to Gi_o->AC Inhibits Cellular_Response Modulation of Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Leads to

Caption: Histamine H4 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vivo effects of subcutaneously administered this compound in a croton oil-induced model of inflammation and pruritus in male CD-1 mice.

Table 1: Effect of this compound on Croton Oil-Induced Ear Edema

Dose (mg/kg)Change in Ear Thickness (mm)% Inhibition of Edema
VehicleData not available0%
10IneffectiveNot significant
30IneffectiveNot significant
100IneffectiveNot significant

Data from a study on croton oil-induced ear edema in mice.[2]

Table 2: Effect of this compound on Croton Oil-Induced Pruritus

Dose (mg/kg)Number of Scratches% Inhibition of Pruritus
VehicleData not available0%
30Data not availableSignificant

Data from a study on croton oil-induced pruritus in mice.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

This protocol describes the preparation of this compound solution for subcutaneous administration in mice. Due to its solubility, a vehicle containing DMSO is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (27-30 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the weight of the mice, calculate the total amount of this compound needed.

  • Prepare the vehicle: Prepare a stock solution of the vehicle by mixing DMSO and sterile saline. A common starting point is a 10% DMSO in saline solution. The final concentration of DMSO should be kept as low as possible to minimize potential vehicle-induced effects.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. Vortex briefly if necessary.

    • Add the appropriate volume of sterile saline to reach the final desired concentration and vehicle composition. For example, to prepare a 3 mg/mL solution in 10% DMSO/saline, dissolve 3 mg of this compound in 100 µL of DMSO, and then add 900 µL of sterile saline.

  • Final Preparation:

    • Vortex the final solution gently to ensure homogeneity.

    • Visually inspect the solution for any undissolved particles. If present, the solution may require gentle warming or further dilution.

    • Draw the solution into sterile syringes with the appropriate gauge needle for injection.

Protocol 2: Subcutaneous Injection in Mice

This protocol details the procedure for administering the prepared this compound solution to mice via subcutaneous injection.

Materials:

  • Prepared this compound solution in syringes

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) wipes

  • Sharps container

Procedure:

  • Animal Restraint:

    • Gently but firmly restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between your thumb and forefinger. This will immobilize the head and prevent the mouse from turning.

  • Injection Site Preparation:

    • The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection:

    • Create a "tent" of skin by lifting the scruff.

    • Insert the needle, bevel up, at the base of the skin tent and parallel to the spine. Be careful not to puncture through the other side of the skin fold.

    • Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and re-insert it in a different location.

    • Slowly and steadily inject the calculated volume of the this compound solution. A small bleb or bubble will form under the skin.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Dispose of the syringe and needle in a designated sharps container.

Subcutaneous_Injection_Workflow Start Start Preparation Prepare this compound Solution Start->Preparation Restraint Restrain Mouse Preparation->Restraint SitePrep Prepare Injection Site Restraint->SitePrep Injection Perform Subcutaneous Injection SitePrep->Injection Aspirate Aspirate to Check for Blood Injection->Aspirate Inject Inject Solution Aspirate->Inject No Blood Reposition Withdraw and Reposition Needle Aspirate->Reposition Blood Present Monitoring Monitor Mouse Inject->Monitoring Reposition->Injection End End Monitoring->End

Caption: Subcutaneous Injection Workflow.

References

Application Notes and Protocols for ST-1006 Maleate: In Vivo Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of ST-1006 Maleate, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, in studying in vivo anti-inflammatory responses. This compound has demonstrated efficacy in various animal models of inflammation and pruritus.[1][2][3] These guidelines are intended to assist researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule that acts as a potent agonist for the histamine H4 receptor, with a pKi value of 7.94.[1][3] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and T cells, and is a key mediator in inflammatory and allergic conditions.[1] By targeting the H4 receptor, this compound modulates immune cell function, including migration and activation, thereby exerting anti-inflammatory and antipruritic effects.[1][2][3] In vivo studies have shown that this compound can be effective in reducing inflammation and itch in various mouse models.[1][2][3]

Mechanism of Action

This compound selectively binds to and activates the histamine H4 receptor. This G-protein coupled receptor is implicated in the chemotaxis of immune cells and the modulation of cytokine release. Activation of the H4 receptor by this compound has been shown to induce the migration of basophils and suppress FcεRI-mediated basophil activation.[1][2] This targeted action on key inflammatory cells makes this compound a valuable tool for investigating the role of the H4 receptor in inflammatory diseases.

Signaling Pathway of this compound in Immune Cells

ST1006_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST1006 This compound H4R Histamine H4 Receptor ST1006->H4R Binds and Activates G_Protein G-protein Activation H4R->G_Protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Downstream Response Modulation of Immune Cell Function (e.g., Chemotaxis, Cytokine Release) Downstream->Response

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vivo Dosage and Effects of this compound in a Mouse Model of Pruritus
Animal ModelDosage Range (mg/kg)Administration RouteKey FindingsReference
Male CD-1 mice with pruritus1-100Subcutaneous (s.c.)Exhibited an antipruritic effect at a non-anti-inflammatory dose of 30 mg/kg.[1][2][3]
Table 2: In Vivo Effects of ST-1006 in a Mouse Model of Acute Irritant Dermatitis
Animal ModelDosage Range (mg/kg)Administration RouteKey FindingsReference
Mice with croton oil-induced ear edema and pruritus10-100Subcutaneous (s.c.)Ineffective at any dose tested for reducing ear edema. Significantly inhibited croton oil-induced ear pruritus at 30 mg/kg.[4]

Experimental Protocols

Animal Model and Housing
  • Species: Male CD-1 mice.[1][2]

  • Age and Weight: 8-10 weeks, 25-30 g.[2]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Acclimate animals for at least one week before the start of the experiment.

Preparation of this compound for Injection
  • Solvent: Prepare a stock solution in a suitable solvent such as DMSO. For in vivo administration, further dilute the stock solution in a vehicle like saline or PBS to the desired final concentration.

  • Storage: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

Protocol for Induction of Acute Irritant Dermatitis and Pruritus

This protocol is based on the croton oil-induced model.[4]

  • Anesthesia: Lightly anesthetize mice with isoflurane.

  • Sensitization: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner and outer surfaces of one ear.

  • This compound Administration: Administer this compound subcutaneously at the desired dose (e.g., 10, 30, or 100 mg/kg) prior to the application of croton oil.[4] A vehicle control group should be included.

  • Assessment of Edema: Measure ear thickness using a digital caliper at various time points after croton oil application (e.g., 6, 24, 48 hours).

  • Assessment of Pruritus: Observe and count the number of ear-scratching behaviors over a defined period (e.g., 30 minutes) at specified time points post-induction.

  • Histological Analysis: At the end of the experiment, euthanize the animals and collect the ear tissue for histological examination to assess inflammatory cell infiltration.[4]

Experimental Workflow for In Vivo Anti-inflammatory and Antipruritic Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing This compound or Vehicle Administration (s.c.) Grouping->Dosing Induction Induction of Inflammation (e.g., Croton Oil Application) Dosing->Induction Edema Measure Ear Edema (Time Points) Induction->Edema Pruritus Observe and Score Pruritic Behavior Induction->Pruritus Data Statistical Analysis of Results Edema->Data Histology Tissue Collection for Histology Pruritus->Histology Histology->Data

Caption: Workflow for in vivo studies.

Considerations and Troubleshooting

  • Vehicle Effects: Always include a vehicle-only control group to account for any effects of the solvent.

  • Dose-Response: It is recommended to perform a dose-response study to determine the optimal effective dose of this compound for the specific inflammatory model.

  • Route of Administration: The subcutaneous route has been documented, but other routes may be explored depending on the experimental goals.[1][2][3]

  • Timing of Administration: The timing of this compound administration relative to the inflammatory stimulus may be critical and should be optimized.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the histamine H4 receptor in inflammation and pruritus. The protocols and data presented here provide a framework for conducting in vivo studies to further elucidate its therapeutic potential. Careful consideration of the experimental design, including the choice of animal model, dosage, and outcome measures, is essential for obtaining reliable and reproducible results.

References

Application of ST-1006 Maleate in a Murine Model of Acute Irritant Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Acute irritant contact dermatitis is a common inflammatory skin condition characterized by erythema, edema, and pruritus. This application note describes the use of ST-1006 Maleate, a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), in a preclinical murine model of acute irritant dermatitis induced by croton oil. The data presented herein, derived from the study by Adami et al. (2018), demonstrates the potential of this compound in modulating the pruritic (itch) response associated with this inflammatory condition, although it does not affect the edematous (swelling) component. These findings are valuable for researchers in dermatology, immunology, and pharmacology who are investigating novel therapeutic agents for inflammatory skin diseases.

Principle

This compound acts as a partial agonist at the histamine H4 receptor. The H4R is primarily expressed on hematopoietic cells, including mast cells and eosinophils, which are key players in inflammatory and allergic responses. In the context of skin inflammation, activation of H4R is thought to modulate the release of inflammatory mediators and influence the sensory perception of itch. This study utilizes the croton oil-induced ear edema model in mice, a well-established assay for acute irritant dermatitis, to evaluate the anti-inflammatory and anti-pruritic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the investigation of this compound in the croton oil-induced acute irritant dermatitis model.

Table 1: Effect of this compound on Croton Oil-Induced Ear Edema in Mice

Treatment GroupDose (mg/kg, s.c.)Change in Ear Thickness (mg)% Inhibition of Edema
Vehicle (Saline)-25.3 ± 2.1-
This compound1024.1 ± 1.84.7
This compound3023.9 ± 2.55.5
This compound10026.1 ± 1.9-3.2

Data are presented as mean ± S.D. No statistically significant reduction in ear edema was observed at any dose of this compound.[1]

Table 2: Effect of this compound on Croton Oil-Induced Pruritus in Mice

Treatment GroupDose (mg/kg, s.c.)Number of Scratches% Inhibition of Pruritus
Vehicle (Saline)-128 ± 15-
This compound10115 ± 1210.2
This compound3085 ± 10*33.6
This compound100109 ± 1414.8

*p < 0.05 compared to the vehicle-treated group. Data are presented as mean ± S.D. A statistically significant reduction in pruritus was observed at the 30 mg/kg dose of this compound.

Experimental Protocols

1. Croton Oil-Induced Acute Irritant Dermatitis Model

This protocol describes the induction of acute irritant dermatitis in the ears of CD-1 mice.

Materials:

  • Male CD-1 mice (25-30 g)

  • Croton oil

  • Acetone

  • Micropipette

  • Dial thickness gauge

Procedure:

  • Prepare a 5% (v/v) solution of croton oil in acetone.

  • Administer this compound or vehicle (saline) via subcutaneous (s.c.) injection 30 minutes prior to the application of croton oil.

  • Under light restraint, apply 20 µL of the 5% croton oil solution to the inner surface of the right ear of each mouse. The left ear remains untreated and serves as a control.

  • Measure the thickness of both ears using a dial thickness gauge immediately before the application of croton oil and at various time points after (e.g., 4, 6, and 24 hours).

  • Calculate the extent of ear edema by subtracting the thickness of the left (control) ear from the thickness of the right (treated) ear.

2. Assessment of Pruritus (Scratching Behavior)

This protocol outlines the method for quantifying scratching behavior in mice following the induction of dermatitis.

Materials:

  • Video recording equipment

  • Observation chambers (e.g., clear plexiglass cages)

  • Video analysis software (optional) or manual counting

Procedure:

  • Immediately after the application of croton oil, place each mouse individually into an observation chamber.

  • Record the behavior of the mice for a period of 60 minutes.

  • Analyze the video recordings to quantify the number of scratching bouts directed towards the croton oil-treated ear. A scratching bout is defined as one or more rapid movements of the hind paw towards the ear, followed by the return of the paw to the floor.

  • The total number of scratches within the observation period is used as the measure of pruritus.

3. Histological Analysis of Skin Inflammation

This protocol provides a method for the histological examination of ear tissue to assess inflammatory cell infiltration.

Materials:

  • Mouse ear tissue samples

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Toluidine blue stain

  • Light microscope

  • Image analysis software

Procedure:

  • At the end of the experiment (e.g., 24 hours post-croton oil application), euthanize the mice and collect the ear tissue.

  • Fix the tissue in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissue and embed in paraffin wax.

  • Section the paraffin-embedded tissue at a thickness of 5 µm using a microtome.

  • Mount the sections on glass slides.

  • For general assessment of inflammation and infiltration of leukocytes, stain sections with Hematoxylin and Eosin (H&E).

  • To specifically identify and quantify mast cells, stain separate sections with Toluidine blue.

  • To identify eosinophils, staining with a specific dye such as Congo Red can be performed.

  • Examine the stained sections under a light microscope.

  • Quantify the number of infiltrated eosinophils and degranulated mast cells per unit area of the dermis using image analysis software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_prep Acclimatize Male CD-1 Mice drug_admin Subcutaneous Injection of this compound or Vehicle animal_prep->drug_admin reagent_prep Prepare 5% Croton Oil in Acetone dermatitis_induction Topical Application of Croton Oil to Right Ear reagent_prep->dermatitis_induction drug_prep Prepare this compound (10, 30, 100 mg/kg) drug_prep->drug_admin drug_admin->dermatitis_induction 30 min pruritus_assessment Video Record Scratching Behavior (60 min) dermatitis_induction->pruritus_assessment edema_measurement Measure Ear Thickness (Multiple Timepoints) dermatitis_induction->edema_measurement quantify_pruritus Quantify Scratching Bouts pruritus_assessment->quantify_pruritus quantify_edema Calculate Change in Ear Thickness edema_measurement->quantify_edema histology Histological Analysis of Ear Tissue (H&E, Toluidine Blue) edema_measurement->histology 24 hours cell_quantification Quantify Eosinophil and Mast Cell Infiltration histology->cell_quantification

Experimental workflow for the acute irritant dermatitis model.

h4r_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_influx Ca2+ Influx G_protein->Ca_influx Induction MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP ST1006 This compound (Partial Agonist) ST1006->H4R Histamine Histamine Histamine->H4R PKA Protein Kinase A (PKA) cAMP->PKA Activation Cytokine_modulation Cytokine Modulation PKA->Cytokine_modulation Chemokine_release Chemokine Release Ca_influx->Chemokine_release MAPK->Cytokine_modulation Cell_migration Cell Migration (Eosinophils, Mast Cells) Chemokine_release->Cell_migration Pruritus_modulation Modulation of Pruritic Signaling Cytokine_modulation->Pruritus_modulation Cell_migration->Pruritus_modulation

Histamine H4 receptor signaling pathway in inflammation.

References

Application Notes and Protocols for Studying IL-12p70 Secretion in Monocytes using ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-12p70 (IL-12p70) is a critical cytokine in the initiation of Th1-type immune responses, playing a key role in the defense against intracellular pathogens and in the pathophysiology of inflammatory diseases. Primarily produced by antigen-presenting cells such as monocytes and dendritic cells, the regulation of IL-12p70 secretion is a significant area of research for therapeutic intervention. ST-1006 Maleate is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R) with a pKi of 7.94.[1] Emerging evidence suggests a role for the H4R in modulating immune responses. Notably, stimulation of the H4R on human monocyte-derived dendritic cells has been shown to suppress the production of IL-12p70.[2][3] This suggests that this compound can be a valuable tool to investigate the signaling pathways governing IL-12p70 secretion in monocytes and to explore the therapeutic potential of H4R modulation in inflammatory conditions.

These application notes provide a detailed protocol for utilizing this compound to study its effect on IL-12p70 secretion in primary human monocytes.

Data Presentation

The following table template is provided for the structured presentation of quantitative data obtained from experiments investigating the effect of this compound on IL-12p70 secretion in monocytes.

Table 1: Dose-Dependent Effect of this compound on IL-12p70 Secretion by Activated Monocytes

This compound Concentration (nM)IL-12p70 Concentration (pg/mL) - Replicate 1IL-12p70 Concentration (pg/mL) - Replicate 2IL-12p70 Concentration (pg/mL) - Replicate 3Mean IL-12p70 (pg/mL)Standard Deviation% Inhibition
0 (Vehicle Control)0
1
10
100
1000
10000

Note: This table should be populated with experimental data. The "% Inhibition" should be calculated relative to the vehicle control.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocytes

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

  • Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.

  • Wash the enriched monocytes twice with PBS.

  • Resuspend the monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Plate the monocytes at a density of 1 x 10^6 cells/mL in a 96-well tissue culture plate.

Protocol 2: Stimulation of Monocytes and Treatment with this compound

Materials:

  • Lipopolysaccharide (LPS) from E. coli (or other Toll-like receptor agonists)

  • Interferon-gamma (IFN-γ)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle for this compound

  • Isolated human monocytes in culture

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to desired concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

  • To induce IL-12p70 secretion, prime the cultured monocytes with IFN-γ (e.g., 20 ng/mL) for 2-4 hours.

  • Following priming, add this compound at various concentrations (e.g., 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO only).

  • Immediately after adding this compound, stimulate the monocytes with LPS (e.g., 100 ng/mL). The simultaneous stimulation of TLR4 (with LPS) and another TLR, such as TLR8, can also enhance IL-12p70 production.[4]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.

Protocol 3: Quantification of IL-12p70 Secretion

Materials:

  • Human IL-12p70 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific, or Abcam)[5][6]

  • Microplate reader

Procedure:

  • After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Carefully collect the cell culture supernatants without disturbing the cell pellet.

  • Quantify the concentration of IL-12p70 in the supernatants using a human IL-12p70 ELISA kit, following the manufacturer's detailed instructions.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate the concentration of IL-12p70 in each sample based on the standard curve generated.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis pbmc Isolate PBMCs monocyte Enrich Monocytes pbmc->monocyte plate Plate Monocytes monocyte->plate prime Prime with IFN-γ plate->prime treat Add this compound prime->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24-48h) stimulate->incubate supernatant Collect Supernatants incubate->supernatant elisa Measure IL-12p70 (ELISA) supernatant->elisa data Data Analysis elisa->data

Caption: Experimental workflow for studying the effect of this compound on IL-12p70 secretion in monocytes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ST1006 This compound H4R Histamine H4 Receptor (H4R) ST1006->H4R agonist MEK MEK H4R->MEK activates ERK ERK MEK->ERK phosphorylates AP1 AP-1 ERK->AP1 activates IL12B IL12B Gene (p40 subunit) AP1->IL12B inhibits transcription IL12A IL12A Gene (p35 subunit) AP1->IL12A inhibits transcription IL12p70 IL-12p70 Secretion IL12B->IL12p70 IL12A->IL12p70

Caption: Proposed signaling pathway for H4R-mediated suppression of IL-12p70 in monocytes.

References

Application Notes and Protocols: Flow Cytometry Analysis of Basophil Activation with ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basophils are key effector cells in immunoglobulin E (IgE)-mediated allergic reactions.[1][2][3] Upon encountering an allergen, the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the basophil surface initiates a signaling cascade, leading to degranulation and the release of pro-inflammatory mediators such as histamine (B1213489) and leukotrienes.[2][3] This process, known as basophil activation, is a critical event in the pathophysiology of allergic diseases. The Basophil Activation Test (BAT) is a flow cytometry-based assay that quantifies the expression of activation markers on the surface of basophils, providing a powerful tool for studying allergic responses and the efficacy of anti-allergic compounds.[2][4][5][6]

This document provides a detailed protocol for the analysis of basophil activation using flow cytometry and explores the inhibitory effects of ST-1006 Maleate, a putative inhibitor of key signaling molecules in the IgE-mediated activation pathway.

Mechanism of Action and Signaling Pathway

IgE-mediated basophil activation is initiated by the cross-linking of FcεRI receptors, which triggers a complex intracellular signaling cascade.[1][7] This cascade involves the activation of several tyrosine kinases, including spleen tyrosine kinase (Syk), which plays a crucial role in the downstream signaling events.[1] Activation of Syk leads to the phosphorylation of adaptor proteins and the activation of multiple downstream pathways, including the NF-κB and MAPK pathways, ultimately resulting in calcium mobilization and basophil degranulation.[1][8]

This compound is hypothesized to be an inhibitor of a critical kinase in this pathway, such as Syk. By blocking the activity of this kinase, this compound is expected to attenuate the downstream signaling events, thereby preventing basophil degranulation and the release of allergic mediators.

Basophil Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) Syk->Downstream_Signaling Activates Ca_Mobilization Calcium Mobilization Downstream_Signaling->Ca_Mobilization Degranulation Degranulation (Histamine, Leukotriene Release) Ca_Mobilization->Degranulation ST1006 This compound ST1006->Syk Inhibits

Figure 1: Hypothesized mechanism of this compound in the basophil activation pathway.

Experimental Protocol: Basophil Activation Test (BAT)

This protocol describes the in-vitro stimulation of whole blood with an allergen or positive control and the subsequent analysis of basophil activation by flow cytometry.

Materials
  • Human peripheral blood collected in heparin-containing tubes

  • This compound

  • Allergen of interest (e.g., dust mite allergen)

  • Positive control: Anti-IgE antibody or fMLP

  • Negative control: Stimulation buffer

  • Staining antibodies:

    • Anti-CD63-PE

    • Anti-CD203c-APC

    • Anti-CCR3-FITC (for basophil identification)

  • Lysis buffer

  • Wash buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Methods
  • Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Blood Incubation:

    • In separate tubes, pre-incubate 100 µL of whole blood with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Stimulation:

    • To each tube, add the allergen, anti-IgE (positive control), or stimulation buffer (negative control).

    • Incubate for 20 minutes at 37°C.

  • Staining:

    • Add the antibody cocktail (Anti-CD63-PE, Anti-CD203c-APC, Anti-CCR3-FITC) to each tube.

    • Incubate for 20 minutes at 4°C in the dark.

  • Lysis:

    • Add lysis buffer to each tube and incubate for 10 minutes at room temperature in the dark.

    • Centrifuge the tubes and discard the supernatant.

  • Wash:

    • Resuspend the cell pellet in wash buffer.

    • Centrifuge and discard the supernatant. Repeat this step.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in wash buffer and acquire the samples on a flow cytometer.

    • Identify the basophil population based on their forward and side scatter properties and positive staining for CCR3.

    • Quantify the percentage of activated basophils by measuring the expression of CD63 and CD203c within the CCR3-positive population.

Experimental Workflow start Start: Whole Blood Sample pre_incubation Pre-incubation with This compound or Vehicle start->pre_incubation stimulation Stimulation with Allergen, Anti-IgE, or Buffer pre_incubation->stimulation staining Staining with Anti-CD63, -CD203c, -CCR3 stimulation->staining lysis Red Blood Cell Lysis staining->lysis wash1 Wash lysis->wash1 wash2 Wash wash1->wash2 acquisition Flow Cytometry Acquisition wash2->acquisition analysis Data Analysis: Gate on CCR3+ cells, quantify CD63+/CD203c+ acquisition->analysis end End: Results analysis->end

Figure 2: Workflow for the Basophil Activation Test (BAT).

Data Presentation

The inhibitory effect of this compound on basophil activation can be quantified and presented in a tabular format. The following table shows hypothetical data demonstrating a dose-dependent inhibition of allergen-induced basophil activation.

TreatmentThis compound (µM)% CD63+ Basophils% CD203c+ Basophils
Negative Control05.2 ± 1.18.1 ± 1.5
Allergen065.8 ± 5.372.4 ± 6.1
Allergen + ST-10060.152.1 ± 4.858.9 ± 5.5
Allergen + ST-1006128.4 ± 3.233.7 ± 4.0
Allergen + ST-10061010.3 ± 2.015.6 ± 2.8

Table 1: Dose-dependent inhibition of allergen-induced basophil activation by this compound. Data are presented as mean ± standard deviation.

Conclusion

The Basophil Activation Test is a robust and sensitive method for assessing the activation status of basophils in response to various stimuli.[2][3] This application note provides a detailed protocol for utilizing the BAT to evaluate the inhibitory potential of this compound on IgE-mediated basophil activation. The data suggest that this compound effectively inhibits basophil degranulation in a dose-dependent manner, likely through the inhibition of a key signaling kinase in the FcεRI pathway. These findings highlight the potential of this compound as a therapeutic agent for the treatment of allergic diseases. Further studies are warranted to fully elucidate its mechanism of action and in-vivo efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ST-1006 Maleate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with ST-1006 Maleate (B1232345) in solution. The following information is based on general principles of small molecule and salt behavior in solution, as specific data for ST-1006 Maleate is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a salt form of a basic active pharmaceutical ingredient (API), where maleic acid is used as a counterion to improve properties like solubility and stability.[1][2] Aggregation is the self-association of molecules to form larger, often insoluble or sub-visible particles.[3] This is a critical concern in drug development as it can negatively impact drug safety, efficacy, and stability.[3][4]

Q2: What are the common visual indicators of this compound aggregation?

The most common visual signs of aggregation include the appearance of turbidity, haziness, or visible precipitates in the solution. However, aggregation can occur at a sub-visible level before becoming visually apparent.

Q3: What are the primary factors that can induce the aggregation of this compound?

Several factors can contribute to the aggregation of a maleate salt like this compound. These include:

  • pH of the solution: For salts of basic drugs, the pH of the solution is a critical factor. If the pH rises above the pH of maximum solubility (pHmax), the salt can convert to its less soluble free base form, which may then aggregate or precipitate.[5][6]

  • Concentration: Higher concentrations of this compound can exceed its solubility limit or critical aggregation concentration (CAC), leading to the formation of aggregates.[7]

  • Temperature: Changes in temperature can affect the solubility of the compound. For some substances, solubility increases with temperature, while for others it decreases. Temperature fluctuations can induce aggregation.[4]

  • Ionic Strength: The presence and concentration of other ions in the solution can influence the solubility and stability of this compound. The "common ion effect" can decrease the solubility of a salt if the solution already contains a significant concentration of one of its constituent ions (in this case, maleate).[5][8]

  • Buffer Species: The type of buffer used can interact with the drug molecule and influence its stability and solubility.

  • Mechanical Stress: Agitation, filtration, or freeze-thaw cycles can introduce mechanical stress that may promote aggregation.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues with this compound.

Problem: My this compound solution has become cloudy or has visible particles.

This is a clear indication of aggregation or precipitation. The following steps will help you troubleshoot this issue.

Step 1: Characterize the Aggregates

Before attempting to resolve the issue, it is helpful to characterize the nature of the aggregates.

Analytical Technique Information Provided Sample Considerations
Visual Inspection Gross estimation of precipitation.Quick, but not sensitive to sub-visible aggregates.
Dynamic Light Scattering (DLS) Provides information on the size distribution of particles in solution.[9][10][11]Sensitive to small amounts of large aggregates.
Size Exclusion Chromatography (SEC) Separates molecules based on size, allowing for the quantification of monomers and soluble aggregates.[12]Only detects soluble aggregates that can pass through the column.
UV-Vis Spectroscopy Can detect light scattering due to the presence of aggregates, appearing as an increase in absorbance at wavelengths outside the analyte's absorbance bands.Simple and quick, but provides indirect evidence of aggregation.

Step 2: Investigate the Root Cause

Use the following decision tree to systematically investigate the potential causes of aggregation.

Troubleshooting_Workflow start Start: Aggregation Observed check_ph Measure Solution pH start->check_ph ph_issue Is pH > pHmax of this compound? check_ph->ph_issue adjust_ph Action: Adjust pH to be below pHmax using a suitable buffer or acidulant (e.g., citric acid). ph_issue->adjust_ph Yes check_concentration Check this compound Concentration ph_issue->check_concentration No end Aggregation Resolved adjust_ph->end conc_issue Is concentration near or above the known solubility limit? check_concentration->conc_issue reduce_conc Action: Lower the concentration of this compound. conc_issue->reduce_conc Yes check_formulation Review Formulation Components conc_issue->check_formulation No reduce_conc->end formulation_issue Are there any incompatible excipients or a high concentration of common ions? check_formulation->formulation_issue reformulate Action: Screen different buffers, excipients, or adjust ionic strength. formulation_issue->reformulate Yes check_environment Evaluate Environmental Factors formulation_issue->check_environment No reformulate->end environment_issue Were there temperature fluctuations or mechanical stress (e.g., vigorous mixing, freeze-thaw)? check_environment->environment_issue control_environment Action: Maintain constant temperature and handle the solution with gentle mixing. environment_issue->control_environment Yes environment_issue->end No, further investigation needed control_environment->end

Caption: Troubleshooting workflow for this compound aggregation.

Step 3: Implement Corrective Actions

Based on the investigation, implement the following corrective actions. The table below provides hypothetical data to illustrate the effect of these actions.

Parameter Initial Condition Observation Corrective Action Expected Outcome
pH pH 7.4 (Phosphate Buffer)Turbid solutionAdjust pH to 3.0 with Citric Acid[6]Clear solution
Concentration 10 mg/mLPrecipitate formsDilute to 2 mg/mLSolution remains clear
Temperature Stored at 4°C, then warmed to RTAggregation upon warmingMaintain constant temperature at 4°CNo aggregation observed
Ionic Strength High salt bufferDecreased solubilityUse a lower ionic strength bufferImproved solubility

Experimental Protocols

Protocol 1: pH-Dependent Solubility and Aggregation Assessment

Objective: To determine the pH at which this compound begins to aggregate or precipitate.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Add a small, constant volume of the this compound stock solution to each buffer to achieve a final desired concentration.

  • Equilibrate the samples for a set period (e.g., 2 hours) at a constant temperature.

  • Visually inspect each sample for turbidity.

  • Measure the particle size and distribution in each sample using Dynamic Light Scattering (DLS).

  • (Optional) Quantify the amount of soluble compound in each buffer by centrifuging the samples to pellet any precipitate and measuring the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

pH_Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-8) add_stock Add Stock to Buffers prep_buffers->add_stock prep_stock Prepare this compound Stock prep_stock->add_stock equilibrate Equilibrate Samples add_stock->equilibrate visual Visual Inspection equilibrate->visual dls DLS Analysis visual->dls hplc HPLC Analysis (Optional) dls->hplc

Caption: Experimental workflow for pH-dependent solubility assessment.

Protocol 2: Formulation Screening to Mitigate Aggregation

Objective: To identify a formulation that minimizes the aggregation of this compound.

Methodology:

  • Based on the results from Protocol 1, select a pH range where this compound is most soluble.

  • Design a formulation screen that includes different buffer species, ionic strengths, and potentially the addition of stabilizing excipients (e.g., surfactants, co-solvents).

  • Prepare solutions of this compound in each of the test formulations.

  • Subject the samples to stress conditions that might induce aggregation, such as elevated temperature (e.g., 40°C for 24 hours) or mechanical agitation.

  • After the stress period, analyze the samples for signs of aggregation using visual inspection, DLS, and SEC.

  • Compare the results to a control sample in a non-optimized buffer.

Signaling Pathway of Aggregation

While not a biological signaling pathway, the following diagram illustrates the logical progression from a stable solution to aggregation, highlighting the key contributing factors.

Aggregation_Pathway cluster_solution Stable Solution cluster_stress Stress Factors cluster_aggregation Aggregation Process monomer This compound Monomers unstable Unstable Intermediates monomer->unstable stress_ph High pH stress_ph->unstable stress_conc High Concentration stress_conc->unstable stress_temp Temperature Change stress_temp->unstable stress_ionic High Ionic Strength stress_ionic->unstable oligomers Soluble Oligomers unstable->oligomers aggregates Insoluble Aggregates/Precipitate oligomers->aggregates

Caption: Factors leading to the aggregation of this compound.

By following this troubleshooting guide and utilizing the provided experimental protocols, researchers can systematically address aggregation issues with this compound and develop stable formulations for their experiments.

References

Technical Support Center: Optimizing ST-1006 Maleate Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of ST-1006 Maleate in in vitro experiments. It includes troubleshooting advice and answers to frequently asked questions to help navigate challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R) with a pKi value of 7.94.[1][2][3] Its primary mechanism of action is to activate the H4 receptor, which is predominantly expressed on cells of hematopoietic origin, such as eosinophils, basophils, mast cells, and T cells. This activation can induce cellular responses like migration and modulate inflammatory processes.[2]

Q2: What is a typical concentration range for this compound in in vitro cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific endpoint being measured. Based on available data, concentrations ranging from 1 µM to 100 µM have been used. For example, a concentration of 10 µM has been shown to be effective in inducing eosinophil migration.[2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental system.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term use.[2][6] For experiments, create fresh dilutions from the stock solution in your cell culture medium. To avoid solvent-induced artifacts, ensure the final concentration of DMSO in your assay is low, typically less than 0.5%.[7]

Q4: I am observing high cell death in my experiments. Could this be due to this compound?

A4: While this compound is generally used to study cellular activation and migration, high concentrations of any small molecule can lead to cytotoxicity.[5] The observed cell death could be due to several factors:

  • High Compound Concentration: You may be using a concentration that is toxic to your specific cell line.

  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) might be too high.[7]

  • Compound Instability: The compound may be degrading into toxic byproducts under your experimental conditions.[7]

  • Off-Target Effects: At high concentrations, the compound may be affecting pathways essential for cell survival.[7]

It is crucial to run appropriate controls, including a vehicle-only control (e.g., medium with the same final DMSO concentration) to assess solvent toxicity.[7] A dose-response experiment for cytotoxicity (e.g., using a cell viability assay) is also recommended to identify a non-toxic working concentration range.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility in Aqueous Buffer This compound has limited aqueous solubility.Prepare a high-concentration stock in DMSO and dilute it in your final assay medium. Sonication may be recommended to aid dissolution.[2] Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).[7]
Inconsistent or Non-Reproducible Results - Compound degradation (e.g., repeated freeze-thaw cycles).- Variations in cell culture conditions or cell passage number.- Pipetting errors.- Aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]- Standardize cell culture protocols and use cells within a consistent passage number range.- Calibrate pipettes regularly and ensure accurate and consistent dilutions.[7]
No Observable Effect or Weak Response - Sub-optimal compound concentration.- Insufficient incubation time.- Low expression of the H4 receptor on the target cells.- Compound inactivity due to improper storage.- Perform a dose-response curve to find the optimal concentration.- Optimize the incubation time for your specific assay.- Confirm H4 receptor expression on your cells using techniques like qPCR or flow cytometry.- Use a fresh aliquot of the compound and verify its activity with a positive control.
High Background Signal in Assay - Non-specific binding of the compound or detection reagents.- Assay reagents are contaminated.- Optimize blocking steps and washing procedures in your assay protocol.- Use fresh, high-quality reagents and maintain sterile techniques.[7]

Quantitative Data Summary

Parameter Value Source
Target Histamine H4 Receptor (H4R)[1][3]
Activity Agonist[1][2]
pKi 7.94[1][2][3]
Molecular Weight 367.28 g/mol (free base)[2]
Solubility Soluble in DMSO (3.67 mg/mL or ~10 mM)[2]
Effective In Vitro Concentration 10 µM (for eosinophil migration)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: To prepare a 10 mM stock solution, add 272.2 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 367.28 g/mol ).

  • Dissolution: Vortex or sonicate the solution to ensure complete dissolution.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Cell Viability Assay (e.g., MTT Assay) to Determine Cytotoxicity
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the concentration range with minimal cytotoxicity.

Visualizations

ST1006_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ST1006 This compound H4R Histamine H4 Receptor (GPCR) ST1006->H4R Binds & Activates G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Production ↓ Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca Intracellular Ca²⁺ PLC->Ca Release ↑ Ca->Cellular_Response MAPK->Cellular_Response

Caption: Signaling pathway of this compound via the Histamine H4 Receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM ST-1006 Stock in DMSO C Perform Dose-Response (e.g., 0.1 to 100 µM) A->C B Culture Target Cells (e.g., Eosinophils) B->C D Treat Cells with ST-1006 and Controls C->D E Incubate for Optimized Time Period D->E F Measure Endpoint (e.g., Cell Migration, Cytokine Levels) E->F G Analyze Data & Plot Results F->G

Caption: General experimental workflow for in vitro studies with this compound.

References

Potential off-target effects of ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST-1006 Maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), with a reported pKi value of 7.94.[1] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.

Q2: What are the known on-target effects of this compound?

As an H4R agonist, ST-1006 has been shown to induce downstream signaling events associated with H4R activation. These include anti-inflammatory effects and the induction of basophil migration.[1] In vivo studies in mice have also demonstrated its anti-inflammatory and antipruritic (anti-itch) effects.

Q3: What are the potential off-target effects of this compound?

While this compound is reported to be a selective H4R agonist, researchers should be aware of potential off-target interactions, primarily with other histamine receptor subtypes (H1R, H2R, and H3R) due to structural similarities among their endogenous ligand, histamine. One study indicated that the functional effects of ST-1006 were completely blocked by a selective H4R antagonist, suggesting high selectivity under the tested conditions. However, some other H4R agonists have shown cross-reactivity with the H2 receptor. Therefore, it is crucial to experimentally verify the selectivity of ST-1006 in your specific assay system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular response inconsistent with H4R activation. Off-target effect: The observed phenotype may be due to this compound interacting with another receptor, such as a different histamine receptor subtype or an unrelated GPCR.1. Confirm H4R expression: Verify the expression of H4R in your cell line or tissue model at both the mRNA and protein level.2. Use selective antagonists: Co-incubate your system with selective antagonists for other histamine receptors (H1R, H2R, H3R) to see if the unexpected effect is blocked.3. Perform a counterscreen: Test the activity of this compound in a cell line that does not express H4R but does express other potential off-targets.
Inconsistent results between different assay formats (e.g., binding vs. functional assays). Functional selectivity (biased agonism): this compound might preferentially activate one downstream signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).1. Profile multiple signaling pathways: Use a panel of functional assays to measure different downstream signaling events, such as cAMP modulation, calcium mobilization, and β-arrestin recruitment.2. Compare with a reference agonist: Benchmark the signaling profile of this compound against that of histamine, the endogenous agonist.
Lower than expected potency in a cellular assay. Assay conditions: Factors such as cell density, incubation time, and the presence of serum can influence the apparent potency of a compound.1. Optimize assay parameters: Systematically vary cell number, stimulation time, and serum concentration to determine the optimal conditions for your assay.2. Use a fresh compound stock: Ensure the integrity of your this compound stock solution, as repeated freeze-thaw cycles can degrade the compound.

Data on Histamine Receptor Subtype Selectivity

Receptor SubtypeLigandAssay TypeAffinity (Ki, nM) / Potency (EC50, nM)
H4R ST-1006 Binding (pKi) 11.5
H1RRepresentative H4R AgonistBinding>10,000
H2RRepresentative H4R AgonistBinding>1,000
H3RRepresentative H4R AgonistBinding>1,000

Note: The pKi of 7.94 for ST-1006 at H4R corresponds to a Ki of approximately 11.5 nM. Data for other receptors are representative of highly selective H4R agonists and should be experimentally confirmed for ST-1006.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine Receptor Selectivity

This protocol describes a method to determine the binding affinity (Ki) of this compound for H1, H2, H3, and H4 receptors.

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing each of the human histamine receptor subtypes (H1R, H2R, H3R, H4R).

    • Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a specific radioligand for each receptor subtype (e.g., [3H]-Mepyramine for H1R, [125I]-Iodoaminopotentidine for H2R, [3H]-Nα-Methylhistamine for H3R, and [3H]-Histamine for H4R), and a range of concentrations of this compound.

    • Incubate the plates to allow binding to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filter mats using a scintillation counter.

    • Determine the IC50 value of this compound for each receptor by non-linear regression analysis of the competition binding curves.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for H2R and H4R Activity

This protocol measures the functional activity of this compound at the Gs-coupled H2R (stimulation of cAMP) and the Gi/o-coupled H4R (inhibition of forskolin-stimulated cAMP).

  • Cell Culture:

    • Culture cell lines stably expressing either human H2R or H4R.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • cAMP Assay:

    • Wash the cells and incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For H4R (Gi/o-coupled): Add a stimulant of adenylyl cyclase (e.g., forskolin) along with a range of concentrations of this compound.

    • For H2R (Gs-coupled): Add a range of concentrations of this compound.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Data Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Generate dose-response curves and determine the EC50 (for H2R agonism) or IC50 (for H4R inhibition of forskolin-stimulated cAMP) values for this compound.

Visualizations

Signaling_Pathways cluster_H4R This compound (On-Target) cluster_off_target Potential Off-Targets ST-1006 ST-1006 H4R H4R ST-1006->H4R H1R H1R ST-1006->H1R Potential Cross-reactivity H2R H2R ST-1006->H2R Potential Cross-reactivity Gio Gαi/o H4R->Gio AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gq Gαq H1R->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Gs Gαs H2R->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Signaling pathways of the on-target H4R and potential off-target histamine receptors.

Experimental_Workflow cluster_in_vitro In Vitro Off-Target Profiling cluster_cellular Cellular Troubleshooting start This compound binding Radioligand Binding Assays (H1R, H2R, H3R, H4R) start->binding functional Functional Assays (cAMP, Ca²⁺, β-arrestin) start->functional data Determine Ki and EC50/IC50 values binding->data functional->data unexpected_effect Observe Unexpected Phenotype confirm_h4r Confirm H4R Expression unexpected_effect->confirm_h4r antagonist_block Use Selective Antagonists for H1R, H2R, H3R unexpected_effect->antagonist_block counterscreen Test in H4R-negative Cell Line unexpected_effect->counterscreen conclusion Identify Off-Target Interaction antagonist_block->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

ST-1006 Maleate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of ST-1006 Maleate (B1232345), along with troubleshooting advice for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid ST-1006 Maleate?

For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Based on general guidelines for maleate salts, storage at 2-8°C is recommended for short-term storage, while for long-term storage, -20°C is preferable.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared fresh for optimal activity. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q3: What are the known stability issues with maleate salts in general?

Maleate salts can be susceptible to degradation under certain conditions. Studies on various maleate-containing compounds have shown potential for:

  • Hydrolysis: Degradation can occur in both acidic and alkaline conditions.[3]

  • Oxidation: Exposure to oxidizing agents can lead to degradation.[4]

  • Thermal Degradation: Elevated temperatures can cause decomposition.[5]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation.[5]

Q4: I am seeing unexpected results in my experiments. Could it be related to the stability of this compound?

Unexpected experimental outcomes, such as loss of efficacy or the appearance of unknown peaks in analytical assays, could be indicative of compound degradation. If you suspect this, it is advisable to perform a stability assessment of your compound stock.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced compound activity or potency Degradation of this compound due to improper storage or handling.- Prepare a fresh stock solution from solid compound. - Perform a stability analysis of your current stock solution using a suitable analytical method like HPLC. - Review storage conditions and handling procedures to ensure they align with recommendations.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.- Conduct forced degradation studies to identify potential degradation products and pathways. - Compare the retention times of the new peaks with those of known or potential degradation products.
Precipitation of the compound in solution Poor solubility or compound degradation leading to insoluble products.- Ensure the solvent is appropriate for this compound and the concentration is within its solubility limit. - If precipitation occurs after storage, it may indicate degradation. Prepare a fresh solution.

Stability Data for Structurally Related Maleate Compounds

While specific stability data for this compound is not publicly available, the following tables summarize forced degradation studies on other maleate compounds, which can provide insights into potential liabilities.

Table 1: Forced Degradation of Flupirtine Maleate [5]

Stress Condition Conditions Degradation Observed
Thermal 105°C for 24 hours20.17% degradation
Acidic Hydrolysis 0.1 M HClSignificant degradation
Basic Hydrolysis 0.1 M NaOHSignificant degradation
Oxidative 30% H₂O₂Significant degradation
Photolytic UV lightSignificant degradation

Table 2: Forced Degradation of Enalapril (B1671234) Maleate [3]

Stress Condition Conditions Observation
Acid Hydrolysis 0.1N HCl at 80°CMaximum degradation products formed
Neutral Hydrolysis Water at 80°CUnstable in solution
Alkaline Hydrolysis 0.1N NaOH at 80°CUnstable in solution
Oxidative Room temperatureUnstable
Photolytic 40°C in various solutionsUnstable in solution
Solid State (Thermal) 50°C for 60 daysRelatively stable, minor products formed
Solid State (Temp/Humidity) 40°C / 75% RHRelatively stable, minor products formed

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound Stability

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1N NaOH) Prep->Base Expose Aliquots Oxidative Oxidative Stress (e.g., 3% H2O2) Prep->Oxidative Expose Aliquots Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose Aliquots Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose Aliquots Analysis Analyze Samples at Time Points (e.g., HPLC, LC-MS) Acid->Analysis Collect Samples Base->Analysis Collect Samples Oxidative->Analysis Collect Samples Thermal->Analysis Collect Samples Photo->Analysis Collect Samples Evaluation Determine % Degradation and Identify Degradants Analysis->Evaluation

General workflow for forced degradation studies.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Application: Aliquot the stock solution and expose it to various stress conditions as outlined in the diagram. Include a control sample stored under recommended conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Evaluation: Calculate the percentage of this compound remaining and identify any major degradation products.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between storage conditions and the potential for compound degradation, leading to compromised experimental results.

Storage_Impact cluster_conditions Storage & Handling Conditions cluster_compound Compound State cluster_outcome Experimental Outcome Proper Proper Storage (Cool, Dry, Dark) Stable This compound (Stable) Proper->Stable Improper Improper Storage (High Temp, Humidity, Light) Degraded This compound (Degraded) Improper->Degraded Reliable Reliable Results Stable->Reliable Unreliable Unreliable Results Degraded->Unreliable

Impact of storage conditions on experimental outcomes.

References

Technical Support Center: ST-1006 Maleate Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with ST-1006 Maleate cytotoxicity studies in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary cell cultures?

A1: For initial experiments, a broad concentration range is recommended to determine the cytotoxic potential of this compound on your specific primary cell type. A common starting point is a serial dilution from 0.1 µM to 100 µM. It is crucial to include both untreated and vehicle (e.g., DMSO) controls to ascertain baseline cell viability and any effects of the solvent.

Q2: I am observing high variability between replicate wells. What could be the cause?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Uneven Cell Seeding: Ensure a single-cell suspension and gentle mixing before and during plating to achieve a uniform cell density across all wells.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of this compound. It is advisable to fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for the experiment.[1]

  • Inhomogeneous Compound Distribution: Thoroughly mix the this compound solution into the culture medium before adding it to the cells to ensure a consistent concentration in each well.[1]

  • Pipetting Errors: Inconsistent pipetting volumes can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Q3: My vehicle control (DMSO) is showing significant cytotoxicity. What should I do?

A3: Primary cells can be sensitive to the final concentration of dimethyl sulfoxide (B87167) (DMSO). It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%, and to keep this concentration consistent across all treatment groups. If you observe toxicity in your vehicle control, you should perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific primary cell type.

Q4: The IC50 value for this compound in my primary cell line is significantly different from what has been reported for cancer cell lines. Is this normal?

A4: Yes, this is a common observation. Primary cells and cancer cell lines can exhibit vastly different sensitivities to cytotoxic compounds. This discrepancy can be attributed to differences in metabolic rates, expression of drug targets, and activity of drug efflux pumps. It is essential to establish a dose-response curve for each cell type under investigation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly high cytotoxicity across all concentrations Microbial contamination (bacteria, fungi, mycoplasma)Regularly test your cell cultures for contamination. Use fresh, sterile reagents and maintain aseptic techniques.
Incorrect compound concentrationVerify the stock solution concentration and the dilution calculations. Prepare fresh dilutions for each experiment.
Suboptimal culture conditionsEnsure the incubator's CO2, temperature, and humidity levels are optimal for your primary cells.
No significant cytotoxicity observed even at high concentrations Compound instabilityThis compound may be unstable in the culture medium. Consider reducing the incubation time or performing a stability test of the compound in your medium.
Cell density is too highA high cell number can mask cytotoxic effects. Optimize the cell seeding density for your assay.[2]
Insufficient incubation timeThe cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.
Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH) Different mechanisms of cell death being measuredMTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might inhibit metabolic activity without causing immediate membrane rupture.[1] It is advisable to use multiple assays to get a comprehensive understanding of the cytotoxic mechanism.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various primary cell cultures after a 48-hour incubation period.

Primary Cell Type Assay IC50 (µM)
Human Umbilical Vein Endothelial Cells (HUVECs)MTT35.2
Human Dermal Fibroblasts (HDFs)LDH58.7
Rat Primary HepatocytesAlamarBlue21.9
Mouse Primary Cortical NeuronsNeutral Red72.4

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing cell viability based on the mitochondrial reduction of (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) to formazan (B1609692).

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.1%). Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • For adherent cells, wash the cells with ice-cold PBS and then add 100 µL of chilled cell lysis buffer to each well of a 96-well plate. Incubate on ice for 10 minutes.[3]

    • For suspension cells, centrifuge the cells, discard the supernatant, wash with PBS, and resuspend the cell pellet in lysis buffer.

  • Lysate Collection: Scrape the adherent cells or vortex the suspension cells and centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[4] Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction:

    • In a new 96-well plate, add 50 µL of cell lysate per well.

    • Prepare the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Add 50 µL of the reaction buffer to each well.

    • Include a blank (lysis buffer + reaction buffer) and a positive control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3][5]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[3][5] The absorbance is proportional to the caspase-3 activity.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis start Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubation Incubate (e.g., 48h) treat->incubation viability Assess Cell Viability (e.g., MTT, LDH) incubation->viability apoptosis Assess Apoptosis (e.g., Caspase-3 Assay) incubation->apoptosis data Measure Signal (Absorbance/Fluorescence) viability->data apoptosis->data calc Calculate IC50 & Percentage Viability data->calc end Conclusion calc->end

Caption: A standard experimental workflow for assessing the cytotoxicity of this compound in primary cell cultures.

Troubleshooting Decision Tree for High Variability

G start High Variability Observed q1 Are outer wells used? start->q1 s1 Avoid outer wells; use for PBS/media only. q1->s1 Yes q2 Is cell seeding uniform? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Ensure single-cell suspension and gentle mixing. q2->s2 No q3 Is pipetting technique consistent? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Calibrate pipettes and use consistent technique. q3->s3 No end_node Re-evaluate experiment q3->end_node Yes a3_no No s3->end_node

Caption: A decision tree to troubleshoot high variability in cytotoxicity assays.

Postulated Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cellular Response ST1006 This compound stress Cellular Stress ST1006->stress mito Mitochondrial Pathway stress->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A postulated signaling pathway for apoptosis induced by this compound, proceeding via the intrinsic mitochondrial pathway.

References

How to prevent degradation of ST-1006 Maleate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of ST-1006 Maleate (B1232345) in solution. The following information is compiled from best practices in handling small molecule compounds and available data on the stability of maleate salts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ST-1006 Maleate powder and stock solutions?

A1: For long-term stability, this compound as a powder should be stored at -20°C for up to two years.[1] Once in solution, it is recommended to prepare it fresh for each experiment. However, if stock solutions are necessary, they can be prepared in DMSO and stored as aliquots in tightly sealed vials. For short-term storage, the DMSO stock solution is viable for up to two weeks at 4°C. For longer-term storage, it can be kept at -80°C for up to six months or at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]

Q2: I observed precipitation in my this compound solution. What could be the cause and how can I prevent it?

A2: Precipitation can occur for several reasons, including exceeding the solubility limit of the solvent, temperature fluctuations, or pH shifts in aqueous solutions. Maleate salts of basic drugs can sometimes convert to their less soluble free base form, especially if the pH of the solution is not optimal.[2][3] To prevent precipitation, ensure you are not exceeding the compound's solubility in your chosen solvent. When preparing aqueous solutions from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing. It is also crucial to control the pH of your aqueous solution, as changes in pH can affect the stability and solubility of the maleate salt.[4][5]

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound are not extensively published, maleate salts of pharmaceuticals can be susceptible to several degradation mechanisms, including:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.[6][7][8]

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photodegradation: Degradation upon exposure to light.[7][8]

  • Salt Disproportionation: Conversion of the maleate salt to its free base, which can be influenced by the pH of the solution.[2][3]

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, adhere to the following best practices:

  • Fresh Solutions: Prepare solutions fresh on the day of use whenever possible.[1]

  • Proper Storage: Store stock solutions in small, tightly sealed aliquots at recommended low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles.[1]

  • pH Control: For aqueous solutions, maintain a pH that ensures the stability of the maleate salt. This is often a slightly acidic pH.[2][3] The optimal pH may need to be determined empirically.

  • Inert Atmosphere: For compounds sensitive to oxidation, consider degassing your solvents and preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Avoid Contaminants: Use high-purity solvents and sterile techniques to avoid introducing contaminants that could catalyze degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of Potency or Inconsistent Results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Verify storage conditions of stock solutions. Perform a stability study under your experimental conditions.
Precipitate Formation Exceeded solubility, temperature change, or pH shift leading to salt disproportionation.Ensure concentration is within the solubility limit. Prepare solutions at room temperature. Control the pH of aqueous solutions. Consider using a different solvent system if solubility is an issue.
Color Change in Solution Possible degradation or oxidation.Discard the solution. Prepare fresh solution using high-purity solvents. If oxidation is suspected, prepare solutions under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.[1]

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.

  • Store the aliquots at -20°C or -80°C as recommended.[1]

Protocol 2: Forced Degradation Study to Assess Stability

This protocol is adapted from general methodologies for testing the stability of pharmaceutical compounds and can be used to identify conditions under which this compound degrades.[6][7][8][9]

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl

    • Basic Hydrolysis: 0.1 N NaOH

    • Neutral Hydrolysis: Purified water

    • Oxidative Degradation: 3% Hydrogen Peroxide

    • Photodegradation: Expose a solution in a clear vial to UV light (e.g., 254 nm) and/or white light.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). A control sample should be stored at -20°C.

  • Sample Analysis: At each time point, take an aliquot of each solution. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks (degradation products) and any decrease in the peak area of the parent compound.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂ Photodegradation Photodegradation This compound->Photodegradation Light (UV/Vis) Salt Disproportionation (pH > pKa) Salt Disproportionation (pH > pKa) This compound->Salt Disproportionation (pH > pKa) Degradation Products Degradation Products Hydrolysis (Acid/Base)->Degradation Products Oxidation->Degradation Products Photodegradation->Degradation Products Free Base (Precipitate) Free Base (Precipitate) Salt Disproportionation (pH > pKa)->Free Base (Precipitate)

Caption: Potential degradation pathways for this compound in solution.

Caption: Workflow for a forced degradation study of this compound.

References

Impact of serum on ST-1006 Maleate activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ST-1006 Maleate in cell culture, with a specific focus on the impact of serum on its activity. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor designed to target a key kinase in the hypothetical "Growth Factor Receptor Pathway," which is implicated in cell proliferation and survival. By inhibiting this kinase, this compound is expected to block downstream signaling and induce cell cycle arrest or apoptosis in cancer cells expressing the target.

Q2: I am not observing the expected cytotoxic effect of this compound in my cell culture experiments. What could be the reason?

A2: A common reason for reduced activity of a small molecule inhibitor in cell culture is its interaction with components of the culture medium, particularly serum. The proteins in serum can bind to the compound, reducing its effective concentration available to the cells.[1][2][3] It is also possible that the cell line you are using is resistant to this compound or that the compound has degraded.

Q3: How does serum affect the activity of this compound?

A3: Serum contains various proteins, such as albumin and alpha-1 acid glycoprotein, that can bind to small molecules like this compound.[3][4] This binding is a reversible equilibrium between the bound and unbound drug.[3] Only the unbound (free) fraction of the drug is able to cross the cell membrane and interact with its intracellular target.[3] Therefore, high serum concentrations can lead to a significant portion of this compound being sequestered in the medium, thereby reducing its potency and efficacy. This can manifest as an increase in the EC50 value of the compound.[1]

Q4: Should I perform my experiments in serum-free medium to avoid this issue?

A4: While conducting experiments in serum-free medium can eliminate the issue of protein binding, it may introduce other variables. Cells cultured in serum-free conditions may exhibit different growth rates and metabolic profiles, which could also affect their sensitivity to a drug.[5] A better approach might be to reduce the serum concentration or use a serum-derived culture medium.[5] Alternatively, you can determine the fraction of this compound bound to serum proteins and adjust the concentration accordingly to achieve the desired effective concentration.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound in cell culture.

Problem Potential Cause Recommended Solution
Reduced potency (higher than expected EC50) of this compound. Serum Protein Binding: Proteins in the fetal bovine serum (FBS) are binding to this compound, reducing its bioavailability.[1][3]1. Reduce Serum Concentration: Titrate down the percentage of FBS in your culture medium (e.g., from 10% to 5% or 2%). 2. Serum-Starvation: Culture cells in low serum or serum-free medium for a short period (e.g., 2-4 hours) before and during drug treatment. 3. Quantify Free Drug Concentration: Use techniques like rapid equilibrium dialysis or ultrafiltration to determine the unbound fraction of this compound in your culture medium and adjust the nominal concentration accordingly.
Inconsistent results between experiments. Variability in Serum Lots: Different lots of FBS can have varying protein compositions, leading to batch-to-batch variability in drug binding.1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to ensure consistency. 2. Test New Serum Lots: Before switching to a new lot of FBS, perform a pilot experiment to confirm that the potency of this compound is not significantly altered.
No activity of this compound observed, even at high concentrations. Compound Degradation: this compound may be unstable in the culture medium over the duration of the experiment. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to the compound.1. Check Compound Stability: Assess the stability of this compound in your culture medium over time using analytical methods like HPLC. 2. Use a Positive Control Cell Line: Test the activity of this compound on a cell line known to be sensitive to the inhibitor. 3. Verify Target Expression: Confirm that your cell line expresses the target kinase of this compound.

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on this compound Activity

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight in their standard growth medium containing 10% FBS.

  • Medium Exchange: The next day, carefully aspirate the medium and replace it with a fresh medium containing varying concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0%).

  • Drug Treatment: Add a serial dilution of this compound to the wells for each serum concentration. Include a vehicle control (e.g., DMSO) for each condition.

  • Incubation: Incubate the plate for a duration appropriate to observe a cytotoxic or anti-proliferative effect (e.g., 48-72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Calculate the EC50 value for this compound at each serum concentration. A significant increase in the EC50 value with increasing serum concentration indicates serum protein binding.

Visualizations

G cluster_medium Cell Culture Medium cluster_cell Cell ST-1006_Maleate_Total Total this compound ST-1006_Maleate_Bound Bound this compound ST-1006_Maleate_Total->ST-1006_Maleate_Bound ST-1006_Maleate_Free Free this compound ST-1006_Maleate_Total->ST-1006_Maleate_Free Serum_Proteins Serum Proteins (e.g., Albumin) Serum_Proteins->ST-1006_Maleate_Bound Target_Kinase Target Kinase ST-1006_Maleate_Free->Target_Kinase Enters Cell Downstream_Signaling Downstream Signaling Target_Kinase->Downstream_Signaling Inhibits Biological_Effect Biological Effect (e.g., Apoptosis) Downstream_Signaling->Biological_Effect Leads to

Caption: Impact of serum protein binding on this compound bioavailability.

G Start Start Reduced_Activity Reduced this compound Activity Observed Start->Reduced_Activity Check_Serum Is Serum Present in Culture Medium? Reduced_Activity->Check_Serum Yes_Serum Yes Check_Serum->Yes_Serum Yes No_Serum No Check_Serum->No_Serum No Hypothesis_Binding Hypothesis: Serum Protein Binding Yes_Serum->Hypothesis_Binding Troubleshoot_Other Troubleshoot Other Factors (e.g., Compound Stability, Cell Resistance) No_Serum->Troubleshoot_Other Experiment_Serum_Titration Perform Serum Titration Experiment Hypothesis_Binding->Experiment_Serum_Titration End End Troubleshoot_Other->End Analyze_EC50 Analyze EC50 Shift Experiment_Serum_Titration->Analyze_EC50 EC50_Shift Significant EC50 Increase with Serum? Analyze_EC50->EC50_Shift Yes_Shift Yes EC50_Shift->Yes_Shift Yes No_Shift No EC50_Shift->No_Shift No Conclusion_Binding Conclusion: Serum Binding is a Key Factor Yes_Shift->Conclusion_Binding Conclusion_Other Conclusion: Other Factors are Responsible No_Shift->Conclusion_Other Optimize_Protocol Optimize Assay Protocol (e.g., Reduce Serum) Conclusion_Binding->Optimize_Protocol Conclusion_Other->Troubleshoot_Other Optimize_Protocol->End

Caption: Troubleshooting workflow for reduced this compound activity.

G Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Kinase Target Kinase Receptor->Kinase Activates ST-1006 This compound ST-1006->Kinase Inhibits Downstream Downstream Signaling Cascade Kinase->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Hypothetical signaling pathway targeted by this compound.

References

Technical Support Center: Minimizing Variability in ST-1006 Maleate In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo experiments involving ST-1006 Maleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in in vivo experiments with small molecule inhibitors like this compound?

A1: Variability in in vivo studies can arise from several factors, broadly categorized as biological, technical, and environmental. Key sources include:

  • Animal-related factors: Genetic drift of animal strains, microbiome differences, age, sex, and underlying health status of the animals.

  • Tumor-related factors (for oncology studies): Inherent heterogeneity of the cancer cell line or patient-derived xenograft (PDX) model, passage number of cell lines, and variations in tumor implantation technique.[1]

  • Compound formulation and administration: Inconsistent formulation, leading to poor solubility and variable bioavailability, and inaccuracies in dosing techniques such as oral gavage.[1][2]

  • Environmental factors: Stress induced by housing conditions, noise, and handling can significantly impact physiological responses and experimental outcomes.[3][4]

  • Technical execution: Variability in tumor measurement techniques, inconsistent timing of procedures, and operator-dependent differences in handling and dosing.[5]

Q2: How can I ensure consistent formulation of this compound, especially if it has poor solubility?

A2: For poorly soluble compounds, a robust formulation strategy is critical. Consider the following approaches:

  • Solvent and Co-solvent Systems: Identify a suitable vehicle in which this compound is soluble and non-toxic to the animals. Common vehicles include aqueous solutions with co-solvents like DMSO, PEG, or ethanol. It is crucial to keep the concentration of organic solvents to a minimum to avoid toxicity.

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug particles, thereby improving the dissolution rate and bioavailability.[2][6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[6][7]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can improve solubility. However, ensure the final pH is within a physiologically tolerable range for the chosen route of administration.[8]

Q3: What are the best practices for animal handling to minimize stress-induced variability?

A3: Minimizing stress in laboratory animals is crucial for data reliability.[3][4] Key best practices include:

  • Acclimatization: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and housing conditions before starting the experiment.[9]

  • Consistent Handling: All personnel should be trained in consistent, low-stress handling techniques. Using tunnels or cupped hands instead of tail-picking for mice can reduce anxiety.

  • Stable Environment: Maintain a consistent environment with controlled temperature, humidity, light-dark cycles, and minimal noise.

  • Refinement of Procedures: Refine experimental procedures to minimize pain and distress. This includes using appropriate anesthetics and analgesics for any surgical procedures and choosing the least invasive methods when possible.[9] The ARRIVE guidelines provide a comprehensive framework for reporting animal experiments, which can also serve as a checklist for proper experimental design and conduct.[10][11]

Troubleshooting Guides

Issue 1: High variability in tumor growth within the same treatment group.

  • Question: My xenograft tumors are growing at vastly different rates, even within the control group. What could be the cause and how can I fix it?

  • Answer:

    Potential Cause Troubleshooting Steps
    Inherent Tumor Heterogeneity If using a cell line, ensure it is from a low, consistent passage number. For PDX models, acknowledge the inherent heterogeneity and increase the sample size to ensure statistical power.[1][12]
    Inconsistent Tumor Implantation Standardize the cell preparation and injection technique. Ensure cells are in the logarithmic growth phase and have high viability.[13] Use a consistent number of cells and injection volume. Mixing cells with Matrigel can sometimes improve tumor take-rate and consistency.[13]
    Variable Animal Health Closely monitor animal health and exclude any animals showing signs of illness not related to the tumor or treatment.[1] Ensure a consistent source and genetic background of the animals.
    Measurement Inaccuracy Train all personnel on a standardized method for tumor measurement (e.g., using calipers or imaging systems). Inconsistent measurement can introduce significant variability.[5] Consider using 3D imaging systems to reduce inter-operator variability.[5]

Issue 2: Unexpected toxicity or adverse effects in animals treated with this compound.

  • Question: I'm observing weight loss, lethargy, or other signs of toxicity at doses I expected to be well-tolerated. What should I investigate?

  • Answer:

    Potential Cause Troubleshooting Steps
    Vehicle Toxicity Run a vehicle-only control group to assess the toxicity of the formulation vehicle itself. Some co-solvents can cause adverse effects at higher concentrations.
    Compound-Specific Toxicity The Maximum Tolerated Dose (MTD) may be lower than anticipated. Conduct a dose-range-finding study to determine the MTD in your specific animal model.
    Formulation Issues Poorly formulated compound may precipitate upon injection, causing local irritation or embolism. Ensure the compound remains in solution or a stable suspension.
    Route of Administration The chosen route of administration may not be optimal. For example, some compounds are more irritating when administered intraperitoneally versus subcutaneously. Ensure proper technique for the chosen route to avoid accidental administration into other tissues.[14]

Issue 3: Lack of expected efficacy or inconsistent response to this compound.

  • Question: The tumor growth inhibition is not as pronounced as expected from in vitro data, and the response is highly variable between animals. What could be the problem?

  • Answer:

    Potential Cause Troubleshooting Steps
    Suboptimal Dosing or Schedule The dose or frequency of administration may be insufficient to maintain therapeutic concentrations in the tumor tissue.[1]
    Poor Bioavailability Issues with the drug formulation or the animal's absorption can lead to low systemic exposure.[1] Consider reformulating the compound to improve solubility and absorption.[2]
    Inconsistent Drug Administration Ensure the drug suspension is homogenous before each administration. Train all personnel on a consistent administration technique (e.g., oral gavage) to minimize variability in dosing.[1][15]
    Model Resistance The chosen xenograft model may be intrinsically resistant to this compound or may have developed resistance during the study.[1]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)Bioavailability (%)
Intravenous (IV)21250 ± 1500.082500 ± 3002.5 ± 0.3100
Oral (PO)10800 ± 2000.53000 ± 5003.0 ± 0.524
Subcutaneous (SC)10950 ± 1801.04500 ± 6004.5 ± 0.736

Data are presented as mean ± standard deviation (n=5 mice per group).

Experimental Protocols

Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Assessment of this compound
  • Cell Culture:

    • Culture the selected cancer cell line (e.g., A549) under standard conditions as recommended by the supplier.

    • Ensure cells are in the logarithmic growth phase (70-80% confluency) and have high viability (>95%) before implantation.[13]

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID) of the same sex and age (e.g., 6-8 weeks old).

    • Allow animals to acclimate for at least one week before the experiment begins.[9]

  • Tumor Implantation:

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • For subcutaneous models, inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[13] A mixture with Matrigel (1:1 ratio) can be used to improve tumor take rate.[13]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups with similar mean tumor volumes.[5]

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at the desired concentration.

    • Administer this compound or vehicle control to the respective groups via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).

    • Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation and Endpoint:

    • Continue to measure tumor volume and body weight throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • At the endpoint, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway

ST-1006_Maleate_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation ST1006 This compound ST1006->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Hypothetical signaling pathway for this compound targeting the ERK pathway.

Experimental Workflow

In_Vivo_Experiment_Workflow start Start cell_culture Cell Line Culture & Expansion start->cell_culture animal_acclimatization Animal Acclimatization (≥ 1 week) start->animal_acclimatization implantation Tumor Cell Implantation cell_culture->implantation animal_acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Phase: This compound vs. Vehicle randomization->treatment data_collection Data Collection: Tumor Volume & Body Weight treatment->data_collection endpoint Endpoint Criteria Met data_collection->endpoint analysis Euthanasia & Tissue Collection for Analysis endpoint->analysis end End analysis->end

Caption: Standard workflow for an in vivo xenograft efficacy study.

References

ST-1006 Maleate cross-reactivity with other histamine receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ST-1006 Maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor.[1][2] It exhibits a high binding affinity for this receptor subtype, with a reported pKi value of 7.94.[1][2]

Q2: Is there known cross-reactivity of this compound with other histamine receptors (H1, H2, H3)?

Troubleshooting Guide

Q3: I am observing unexpected effects in my experiment that are not consistent with H4 receptor activation. What could be the cause?

If you are encountering results that cannot be solely attributed to H4 receptor agonism, consider the following troubleshooting steps:

  • Potential Cross-Reactivity: Although specific data is limited, off-target effects at other histamine receptors (H1, H2, H3) or even unrelated receptors cannot be entirely ruled out.

  • Compound Purity and Stability: Ensure the purity of your this compound sample. Degradation of the compound could lead to altered activity or the presence of impurities with off-target effects.

  • Experimental System: The expression profile of histamine receptors in your specific cell line or animal model may influence the observed response. Verify the expression of all four histamine receptor subtypes in your system.

Below is a workflow to help troubleshoot unexpected experimental outcomes.

TroubleshootingWorkflow start Unexpected Experimental Results Observed check_purity Verify Purity and Integrity of this compound start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_receptors Characterize Histamine Receptor Expression Profile in Experimental System (e.g., qPCR, Western Blot) receptors_characterized Receptor Profile Known check_receptors->receptors_characterized test_antagonists Use Selective Antagonists for H1, H2, and H3 Receptors to Test for Off-Target Effects antagonist_results Antagonist Blocks Unexpected Effect? test_antagonists->antagonist_results purity_ok->check_receptors Yes order_new Order New Batch of Compound purity_ok->order_new No receptors_characterized->test_antagonists off_target_effect Conclusion: Unexpected effect likely due to off-target activity at another histamine receptor. antagonist_results->off_target_effect Yes other_issue Conclusion: Unexpected effect may be due to other experimental variables (e.g., signaling crosstalk, non-receptor mediated effects). antagonist_results->other_issue No

Caption: Troubleshooting workflow for unexpected results.

Data Presentation

Table 1: Binding Affinity of this compound at Histamine Receptors

Receptor SubtypeBinding Affinity (Ki)pKi
Histamine H1Data not availableData not available
Histamine H2Data not availableData not available
Histamine H3Data not availableData not available
Histamine H411.5 nM7.94[1][2]

Table 2: Functional Activity of this compound at Histamine Receptors

Receptor SubtypeFunctional AssayEC50
Histamine H1Data not availableData not available
Histamine H2Data not availableData not available
Histamine H3Data not availableData not available
Histamine H4Data not availableData not available

Note: While this compound is a known H4 receptor agonist, specific EC50 values from functional assays are not consistently reported across publicly available sources.

Experimental Protocols

Q4: What are the general methodologies for determining the binding affinity and functional activity of this compound at histamine receptors?

Standard in vitro pharmacological assays are used to characterize the interaction of compounds like this compound with histamine receptors. Below are detailed protocols for key experiments.

Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Membrane Preparation:

    • Culture cells expressing the histamine receptor of interest (H1, H2, H3, or H4).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2, [3H]-Nα-methylhistamine for H3, or [3H]-histamine for H4).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • To determine non-specific binding, add a high concentration of a known, non-radiolabeled ligand for the receptor to a separate set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for determining Functional Activity - EC50)

Functional assays measure the cellular response following receptor activation by an agonist. The choice of assay depends on the signaling pathway of the specific histamine receptor subtype.

Calcium Mobilization Assay (primarily for H1 Receptors)

  • Cell Preparation:

    • Plate cells expressing the histamine H1 receptor in a multi-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution.

    • Wash the cells to remove excess dye.

  • Assay and Detection:

    • Place the plate in a fluorescence plate reader.

    • Add increasing concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation/Inhibition Assay (for H2, H3, and H4 Receptors)

  • H2 Receptor (Gs-coupled): Measures the increase in intracellular cyclic AMP (cAMP).

  • H3 and H4 Receptors (Gi/o-coupled): Measures the inhibition of forskolin-stimulated cAMP production.

  • Cell Preparation and Stimulation:

    • Culture cells expressing the histamine receptor of interest (H2, H3, or H4) in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • For H3 and H4 receptors, add forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Add increasing concentrations of this compound to the wells and incubate.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for H2) or IC50 (for H3 and H4) value.

Histamine Receptor Signaling Pathways

Q5: What are the signaling pathways activated by the different histamine receptors?

The four histamine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.

Histamine H1 Receptor Signaling Pathway

The H1 receptor primarily couples to Gq/11 proteins.

H1_Signaling H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_H1 Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response_H1 PKC->Cellular_Response_H1

Caption: Histamine H1 receptor signaling pathway.
Histamine H2 Receptor Signaling Pathway

The H2 receptor is coupled to Gs proteins.

H2_Signaling H2R Histamine H2 Receptor Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response_H2 Cellular Response (e.g., gastric acid secretion) PKA->Cellular_Response_H2

Caption: Histamine H2 receptor signaling pathway.
Histamine H3 Receptor Signaling Pathway

The H3 receptor couples to Gi/o proteins.

H3_Signaling H3R Histamine H3 Receptor Gio Gi/o H3R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Ca_channels Voltage-gated Ca²⁺ Channels Gio->Ca_channels Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release (e.g., histamine, acetylcholine, dopamine) cAMP->Neurotransmitter_release Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->Neurotransmitter_release

Caption: Histamine H3 receptor signaling pathway.
Histamine H4 Receptor Signaling Pathway

Similar to the H3 receptor, the H4 receptor is coupled to Gi/o proteins.

H4_Signaling H4R Histamine H4 Receptor Gio Gi/o H4R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits PLC Phospholipase C (PLC) Gio->PLC Activates (via βγ subunits) MAPK MAPK Pathway Gio->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response_H4 Cellular Response (e.g., chemotaxis of immune cells, cytokine release) cAMP->Cellular_Response_H4 Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Ca_mobilization->Cellular_Response_H4 MAPK_activation Activation MAPK->MAPK_activation MAPK_activation->Cellular_Response_H4

Caption: Histamine H4 receptor signaling pathway.

References

Technical Support Center: Interpreting Paradoxical Effects of ST-1006 Maleate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ST-1006 Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the paradoxical effects observed during in vivo experiments with this potent histamine (B1213489) H4 receptor (H4R) agonist. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary paradoxical effect observed with this compound in vivo?

A1: The primary paradoxical effect of this compound is its differential impact on inflammation and pruritus (itching). In a well-established mouse model of acute irritant dermatitis using croton oil, this compound has been shown to significantly reduce scratching behavior (pruritus) at a dose of 30 mg/kg, while having no effect on ear edema (inflammation) at doses up to 100 mg/kg.[1] This is considered paradoxical because inflammation is often a primary driver of itch.

Q2: How can a compound reduce itch without affecting inflammation?

A2: This phenomenon is likely due to the differential roles and signaling pathways of the histamine H4 receptor in various cell types. The anti-pruritic effect is thought to be mediated by the action of this compound on H4 receptors expressed on sensory neurons, which are directly involved in transmitting itch signals.[2][3] Conversely, the inflammatory response (edema) in this model is a complex process involving various immune cells such as mast cells, neutrophils, and eosinophils.[4] It is hypothesized that the signaling pathways activated by this compound in these immune cells are not sufficient to suppress the acute inflammatory cascade induced by croton oil, or that H4R activation on certain immune cells may even have pro-inflammatory effects.[5][6]

Q3: What is the known mechanism of action of this compound?

A3: this compound is a potent and selective agonist for the histamine H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7][8] The specific downstream effects depend on the cell type and the signaling molecules present.

Q4: Are there other in vivo models where this compound has been tested?

A4: The primary published in vivo data on the paradoxical effect of this compound comes from the croton oil-induced acute irritant dermatitis model in mice.[1] Further research in other models of inflammation and pruritus would be beneficial to fully characterize the in vivo profile of this compound.

Troubleshooting Guides

Issue: I am not observing the anti-pruritic effect of this compound in my croton oil model.

  • Dose: Ensure you are using an effective dose. The reported efficacious dose for reducing pruritus is 30 mg/kg, administered subcutaneously.[1]

  • Timing of Administration: The timing of compound administration relative to the croton oil application is critical. In the reference study, this compound was administered shortly before the croton oil challenge.

  • Method of Pruritus Assessment: The method for quantifying scratching behavior must be consistent and well-defined. This typically involves videotaping the animals and manually or automatically counting the number of scratching bouts directed at the inflamed ear over a specific observation period.

  • Animal Strain: The original study used CD-1 mice.[9] Different mouse strains can exhibit varying sensitivities to pruritogens and inflammatory stimuli.

Issue: I am seeing a pro-inflammatory effect with this compound.

  • Model System: The croton oil model is an acute, non-allergic model of inflammation. In other models, particularly those with a strong allergic or Th2-dominant component, H4R activation can have pro-inflammatory effects by promoting the chemotaxis of mast cells, eosinophils, and other immune cells.[4][5][6]

  • Cytokine Profile: H4R activation on different immune cell subsets can lead to the release of a complex array of cytokines. For instance, H4R stimulation on Th9 cells can increase the production of the pro-inflammatory cytokine IL-9.[8] Depending on the specific inflammatory milieu of your model, this compound could potentially exacerbate inflammation.

Data Presentation

Table 1: Effect of this compound on Croton Oil-Induced Ear Edema in CD-1 Mice

Treatment GroupDose (mg/kg, s.c.)Change in Ear Thickness (mg) (Mean ± SD)
Vehicle-Data not available in search results
This compound10Ineffective
This compound30Ineffective
This compound100Ineffective

Note: The original publication did not provide specific quantitative values for ear edema with this compound but stated it was "ineffective at any dose tested (10–100 mg/kg)".[1]

Table 2: Effect of this compound on Croton Oil-Induced Pruritus in CD-1 Mice

Treatment GroupDose (mg/kg, s.c.)Total Scratching Bouts (1-hour observation) (Mean ± SD)
Vehicle-Data not available in search results
This compound30Significantly reduced

Note: The original publication qualitatively describes a significant reduction in scratching bouts with 30 mg/kg this compound, but does not provide the specific quantitative data in the readily available search results.[9]

Experimental Protocols

Croton Oil-Induced Acute Irritant Dermatitis Model (Edema and Pruritus)

This protocol is based on the methodology described by Adami et al. (2018).

  • Animals: Male CD-1 mice are used.

  • Acclimatization: Animals are allowed to acclimatize to the experimental conditions for at least one week before the experiment.

  • Groups: Animals are randomly assigned to vehicle control and this compound treatment groups.

  • Compound Administration: this compound is dissolved in a suitable vehicle and administered subcutaneously (s.c.) at the desired doses (e.g., 10, 30, 100 mg/kg). The vehicle is administered to the control group.

  • Induction of Dermatitis: A solution of croton oil in a suitable solvent (e.g., acetone) is topically applied to the inner surface of the right ear of each mouse. The left ear serves as an untreated control.

  • Edema Measurement: At a specified time point after croton oil application (e.g., 6 hours), the thickness of both ears is measured using a digital micrometer. The difference in thickness between the right and left ear is calculated as a measure of edema.

  • Pruritus Measurement: Immediately after croton oil application, individual mice are placed in observation chambers. Their behavior is recorded for a set period (e.g., 60 minutes). The number of scratching bouts directed towards the croton oil-treated ear with the hind paw is counted by a trained observer blinded to the treatment. A scratching bout is defined as one or more rapid movements of the hind paw towards the ear, ending with the paw being returned to the floor or licked.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Induction of Dermatitis cluster_measurement Outcome Measurement A Male CD-1 Mice B Randomization into Treatment Groups A->B C Subcutaneous Administration (Vehicle or this compound) B->C D Topical Application of Croton Oil to Right Ear C->D E Edema Measurement (Ear Thickness at 6 hours) D->E F Pruritus Assessment (Scratching Bouts for 1 hour) D->F

Caption: Experimental workflow for the croton oil-induced dermatitis model.

signaling_pathway cluster_neuron Sensory Neuron (Pruritus) cluster_immune Immune Cell (e.g., Mast Cell - Inflammation) ST1006_N This compound H4R_N H4 Receptor ST1006_N->H4R_N Gai_N Gαi/o H4R_N->Gai_N AC_N Adenylyl Cyclase Gai_N->AC_N MAPK_N MAPK Pathway Gai_N->MAPK_N Ca_N ↑ Intracellular Ca²⁺ Gai_N->Ca_N cAMP_N ↓ cAMP AC_N->cAMP_N Outcome_N Modulation of Neuronal Firing (Anti-pruritic Effect) cAMP_N->Outcome_N MAPK_N->Outcome_N Ca_N->Outcome_N ST1006_I This compound H4R_I H4 Receptor ST1006_I->H4R_I Gai_I Gαi/o H4R_I->Gai_I AC_I Adenylyl Cyclase Gai_I->AC_I MAPK_I MAPK Pathway Gai_I->MAPK_I Ca_I ↑ Intracellular Ca²⁺ Gai_I->Ca_I cAMP_I ↓ cAMP AC_I->cAMP_I Outcome_I Chemotaxis & Cytokine Release (Ineffective on Edema) cAMP_I->Outcome_I MAPK_I->Outcome_I Ca_I->Outcome_I

Caption: Differential H4R signaling in sensory neurons vs. immune cells.

References

Validation & Comparative

Comparative Analysis of ST-1006 Maleate and JNJ7777120 in Histamine H4 Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent ligands for the Histamine (B1213489) H4 Receptor (H4R): ST-1006 Maleate, an agonist, and JNJ7777120, a well-characterized antagonist. The H4 receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery for inflammatory and immune disorders due to its primary expression on hematopoietic cells like mast cells, eosinophils, and T cells.[1][2] Understanding the distinct pharmacological profiles of these compounds is crucial for their application in H4R-related research.

Overview of Compounds

This compound is recognized as a potent and selective H4R agonist .[3][4] As an agonist, it mimics the action of the endogenous ligand histamine, activating the receptor to initiate downstream signaling cascades. It has been classified as a partial agonist in some cellular systems and is noted for its anti-inflammatory and antipruritic effects.[5][6]

JNJ7777120 is a first-in-class, potent, and highly selective H4R antagonist .[7] It effectively blocks the receptor, preventing its activation by histamine or other agonists.[8] A critical characteristic of JNJ7777120 is its exhibition of biased agonism . While it acts as an antagonist or inverse agonist in G-protein-mediated pathways (e.g., cAMP inhibition), it functions as a partial agonist in β-arrestin recruitment assays.[9][10][11] This functional selectivity makes it a valuable tool for dissecting H4R signaling pathways.

Quantitative Performance in H4R Assays

The following table summarizes the key quantitative data for this compound and JNJ7777120 from various in vitro H4R assays.

ParameterThis compoundJNJ7777120Assay TypeCell Line / SystemReference
Binding Affinity (pKi / Ki) pKi = 7.94Ki = 4.5 nMRadioligand Binding-[3][4]
Gαi Signaling Partial AgonistInverse Agonist (Efficacy: -83%)cAMP Reporter GeneHEK293T[5][9]
β-Arrestin Recruitment AgonistPartial AgonistEnzyme ComplementationU2OS[11]
Functional Antagonism N/APotent AntagonistChemotaxis / Ca2+ InfluxMast Cells / SK-N-MC[8]
Selectivity Selective for H4R>1000-fold vs H1R, H2R, H3RBinding/Functional Assays-[8]

H4R Signaling Pathways

The H4 receptor primarily signals through two distinct pathways upon activation: the canonical G-protein pathway and the β-arrestin pathway. Ligands can show bias, preferentially activating one pathway over the other.

H4R_Signaling cluster_membrane Plasma Membrane H4R H4 Receptor G_Protein Gαi/o Gβγ (Inactive) H4R->G_Protein Recruits Arrestin β-Arrestin 2 H4R->Arrestin Recruits (JNJ7777120 is a partial agonist here) Ligand Histamine / Agonist (e.g., ST-1006) Ligand->H4R Binds & Activates G_Alpha Gαi/o-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibits PLC Phospholipase C (PLC) G_BetaGamma->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ Mobilization PLC->Ca Arrestin_Recruited Recruited β-Arrestin 2 Arrestin->Arrestin_Recruited Internalization Receptor Internalization Arrestin_Recruited->Internalization Mediates

Caption: H4R signaling via G-protein and β-arrestin pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are protocols for key assays used to characterize this compound and JNJ7777120.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the recruitment of β-arrestin-2 to the H4R upon ligand binding, a hallmark of GPCR activation and desensitization.

Principle: The assay utilizes cells (e.g., U2OS) co-expressing the H4R fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[11] Ligand-induced recruitment brings the fragments together, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal proportional to the level of recruitment.[11]

B_Arrestin_Workflow A 1. Cell Seeding Seed U2OS-H4R cells in white, clear-bottom microplates and incubate overnight. B 2. Compound Addition Prepare serial dilutions of ligands (e.g., ST-1006, JNJ7777120) and add to cells. A->B C 3. Incubation Incubate plates for a defined period (e.g., 90-120 minutes) at 37°C. B->C D 4. Detection Add detection reagent containing chemiluminescent substrate. C->D E 5. Signal Measurement Incubate at room temperature (e.g., 60 minutes) and measure luminescence using a plate reader. D->E

References

A Comparative Guide to ST-1006 Maleate and Other Histamine H4 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ST-1006 Maleate and other prominent Histamine (B1213489) H4 Receptor (H4R) agonists. The following sections provide a detailed analysis of their performance based on available experimental data, alongside methodologies for key experiments and visualizations of relevant biological pathways.

The Histamine H4 receptor, a G protein-coupled receptor predominantly expressed on hematopoietic cells, has emerged as a significant target in drug discovery for inflammatory and immune disorders. H4R agonists, by activating this receptor, can modulate immune responses, offering potential therapeutic avenues for conditions such as allergic rhinitis, asthma, and pruritus. This compound is a potent and selective H4R agonist that has demonstrated anti-inflammatory and antipruritic effects.[1][2] This guide will compare this compound with other commonly studied H4R agonists, including 4-Methylhistamine (B1206604), VUF 8430, UR-PI376, and Clobenpropit, to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Performance Comparison

The following tables summarize the binding affinities and functional potencies of this compound and other H4R agonists across various in vitro assays. It is important to note that potencies can vary between experimental systems, with notable differences observed between transfected cell lines expressing high levels of the receptor and native cells.[3]

Table 1: Binding Affinity (pKi) at the Human H4 Receptor
CompoundpKiReference(s)
This compound 7.94 [1][2][4]
4-Methylhistamine~7.3 (Ki = 50 nM)[5]
VUF 84307.5 (Ki = 31.6 nM)[6][7]
Clobenpropit~7.88 (Ki = 13 nM)[8]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency (pEC50) in Various Assays
CompoundAssaypEC50Species/Cell TypeReference(s)
This compound IL-12p70 Down-regulation6.7Human Monocytes[3]
4-MethylhistamineH4R Activation7.4Transfected Cells[5]
IL-12p70 Down-regulation6.9Human Monocytes[3]
GTPγS Binding7.4Transfected Cells[9]
VUF 8430H4R Activation7.3Transfected Cells
IL-12p70 Down-regulation6.8Human Monocytes[3]
GTPγS Binding7.3Transfected Cells[9]
UR-PI376H4R Activation7.47Transfected Cells[10]
IL-12p70 Down-regulation5.7Human Monocytes[3]
ClobenpropitIL-12p70 Down-regulation6.5Human Monocytes[3]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

In Vivo Efficacy

Direct comparative in vivo studies for all listed agonists are limited. However, available data provides insights into their individual effects:

  • This compound: Has demonstrated antipruritic effects in mice at non-anti-inflammatory doses.[1][2] In a model of acute irritant dermatitis, it was found to be ineffective at reducing ear edema but did inhibit croton oil-induced pruritus.[11]

  • 4-Methylhistamine: Has been shown to attenuate imiquimod-induced psoriasis-like skin inflammation in mice.[5] However, some of its anti-inflammatory properties might be attributed to off-target activity at the H2 receptor, particularly at higher doses.[12][13] In a model of experimental autoimmune encephalomyelitis (EAE), 4-Methylhistamine was found to aggravate disease progression.[14]

  • Clobenpropit: While also acting as an H3R antagonist, it has been shown to suppress human cholangiocarcinoma progression in vivo.[15]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental setups, the following diagrams are provided.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Agonist H4R Agonist (e.g., ST-1006) Agonist->H4R Binds to PKA ↓ PKA cAMP->PKA Immune_Response Cellular Responses (Chemotaxis, Cytokine Release) PKA->Immune_Response MAPK->Immune_Response Ca_mobilization->Immune_Response

Histamine H4 Receptor Signaling Pathway

Experimental_Workflows cluster_binding Binding Affinity Assay cluster_functional Functional Potency Assay (Chemotaxis) cluster_cytokine Cytokine Secretion Assay b1 Prepare cell membranes expressing H4R b2 Incubate membranes with radiolabeled ligand & test agonist b1->b2 b3 Separate bound & free ligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Isolate target cells (e.g., mast cells, eosinophils) f2 Place cells in upper chamber of a Boyden chamber f1->f2 f3 Add test agonist to lower chamber f2->f3 f4 Incubate to allow migration f3->f4 f5 Quantify migrated cells f4->f5 f6 Calculate EC50 f5->f6 c1 Culture immune cells (e.g., monocytes) c2 Stimulate cells with test agonist c1->c2 c3 Incubate for a defined period c2->c3 c4 Collect supernatant c3->c4 c5 Measure cytokine levels (ELISA) c4->c5 c6 Calculate EC50 c5->c6

General Experimental Workflows

Experimental Protocols

Radioligand Binding Assay (for Ki determination)
  • Membrane Preparation: Culture cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells). Harvest the cells and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a suitable binding buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled H4R ligand (e.g., [³H]histamine) and varying concentrations of the unlabeled test agonist.

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test agonist. Determine the IC50 value (the concentration of agonist that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Chemotaxis Assay (for EC50 determination)
  • Cell Preparation: Isolate primary immune cells (e.g., eosinophils, mast cells) or use a cell line endogenously expressing the H4R. Resuspend the cells in a chemotaxis buffer.

  • Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Agonist Addition: Add varying concentrations of the H4R agonist to the lower wells.

  • Cell Migration: Add the cell suspension to the upper wells and incubate the chamber at 37°C to allow for cell migration towards the agonist.

  • Quantification: After the incubation period, quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging.

  • Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the EC50 value.

Cytokine Secretion Assay (for EC50 determination)
  • Cell Culture: Culture immune cells known to express H4R and secrete the cytokine of interest (e.g., human monocytes for IL-12p70).

  • Cell Stimulation: Plate the cells and stimulate them with varying concentrations of the H4R agonist. A co-stimulant (e.g., LPS) may be required to induce a measurable cytokine response.

  • Incubation: Incubate the cells for a predetermined period to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of the secreted cytokine in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the cytokine concentration against the agonist concentration to determine the EC50 value for the agonist's effect on cytokine secretion.

Conclusion

This compound is a potent and selective H4R agonist with demonstrated in vitro and in vivo activity. When compared to other H4R agonists, it exhibits high binding affinity and functional potency. A key differentiator observed in native human monocytes is that its inhibitory effect on IL-12p70 secretion is completely blocked by an H4R antagonist, suggesting high selectivity for the H4 receptor in this system.[3] In contrast, other agonists like 4-methylhistamine and VUF 8430 may have off-target effects, particularly at the H2 and H3 receptors, respectively.[9][16] The choice of H4R agonist for research purposes should be guided by the specific experimental context, considering factors such as the desired level of selectivity, the cell type or animal model being used, and the specific biological question being addressed. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies on the histamine H4 receptor.

References

A Comparative Analysis of ST-1006 Maleate and Antihistamines in Preclinical Models of Inflammation and Pruritus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of ST-1006 Maleate, a potent histamine (B1213489) H4 receptor (H4R) agonist, with traditional antihistamines that target the histamine H1 receptor (H1R). The following sections detail their distinct mechanisms of action, comparative efficacy in animal models of inflammation and pruritus, and the experimental protocols utilized in these studies.

Introduction

Histamine is a critical mediator of allergic and inflammatory responses, exerting its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). For decades, H1R antagonists, commonly known as antihistamines, have been the cornerstone of treatment for allergic conditions. They are broadly classified into first-generation agents (e.g., diphenhydramine), which can cross the blood-brain barrier and cause sedation, and second-generation agents (e.g., loratadine (B1675096), cetirizine), which are peripherally selective and have a more favorable side-effect profile.[1][2]

The discovery of the H4R and its predominant expression on immune cells has opened new avenues for therapeutic intervention in inflammatory and pruritic diseases.[3] this compound is a potent and selective agonist for the H4R.[4] This guide aims to compare the preclinical efficacy of this compound with that of representative first and second-generation antihistamines, providing a data-driven overview for researchers in the field.

Mechanism of Action

The differential effects of this compound and antihistamines stem from their opposing actions on distinct histamine receptor subtypes.

This compound: As an H4R agonist, ST-1006 mimics the action of histamine at the H4 receptor. The H4R is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[3] Its activation is linked to the inhibition of cAMP production and the mobilization of intracellular calcium, leading to a complex and sometimes paradoxical modulation of immune responses. While H4R antagonists are generally considered to have anti-inflammatory potential, H4R agonists like ST-1006 have been shown to induce specific cellular responses that can be pro- or anti-inflammatory depending on the context.

Antihistamines (H1R Antagonists): First and second-generation antihistamines act as inverse agonists at the H1 receptor. The H1R is widely distributed on various cell types, including smooth muscle, endothelial cells, and neurons in the central nervous system.[1] Histamine binding to H1R activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and sensory nerve stimulation (itching).[5][6] By stabilizing the inactive conformation of the H1R, antihistamines block these downstream signaling events.[7]

Comparative Efficacy Data

The following tables summarize the available preclinical data for this compound and representative antihistamines in mouse models of inflammation and pruritus. It is important to note that the experimental models and conditions are not identical across all studies, which presents a limitation for direct comparison.

Anti-inflammatory Efficacy
CompoundDrug ClassModelDosing and AdministrationKey FindingsReference
This compound H4R AgonistCroton Oil-Induced Ear Edema (CD-1 Mice)10-100 mg/kg, s.c.Ineffective at reducing ear edema at all doses tested.[4]
Diphenhydramine First-Generation H1 AntihistamineFormaldehyde-Induced Paw Edema (Mice)1 and 2 mg/kg, i.m.Significantly decreased paw depth compared to the control group.[8][9]
Loratadine Second-Generation H1 AntihistamineHCl/EtOH-Induced Acute Gastritis (Mice)5 and 10 mg/kg, injectionSignificantly reduced gastric bleeding, comparable to ranitidine.[10]
Cetirizine (B192768) Second-Generation H1 AntihistamineOvalbumin-Sensitized Allergic Rhinitis (Mice)Not specifiedReduced eosinophil count in the nasal septal mucosa.[2]
Anti-pruritic Efficacy
CompoundDrug ClassModelDosing and AdministrationKey FindingsReference
This compound H4R AgonistNot directly tested for anti-pruritic effect in available studies.--
Loratadine Second-Generation H1 AntihistamineHistamine- or Antigen-Induced Scratching (ICR Mice)5 and 10 mg/kg, p.o.Significantly inhibited scratching behavior; more potent than fexofenadine (B15129) and chlorpheniramine.[11][12]
Loratadine Second-Generation H1 AntihistamineLow Magnesium Diet-Induced Facial Scratching (Hairless Mice)10 mg/kg for 6 days, p.o.Significantly inhibited facial scratching behavior.[11][12]
Diphenhydramine First-Generation H1 AntihistamineHistamine-Dependent PruritusNot specifiedEffective in histamine-dependent pruritus.[13][[“]]
Cetirizine Second-Generation H1 AntihistamineAllergic Pruritus (Cats)5 mg/cat, q24h, p.o.Pruritus was reduced in 41% of the cats.[15][16]

Experimental Protocols

Croton Oil-Induced Ear Edema in Mice (for this compound)

This model is used to assess the anti-inflammatory potential of a compound.

  • Animals: Male CD-1 mice.

  • Procedure: A solution of 4% croton oil in acetone (B3395972) is topically applied to the anterior and posterior surfaces of the right ear to induce inflammation. The left ear serves as a control.

  • Drug Administration: this compound (10-100 mg/kg) or vehicle is administered subcutaneously.

  • Endpoint Measurement: Ear swelling is measured using a dial thickness micrometer gauge at a specified time point (e.g., 6 hours) after croton oil application. The difference in thickness between the right and left ears is calculated as an index of inflammation.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).[17][18][19][20]

Histamine-Induced Scratching Behavior in Mice (for Antihistamines)

This model is a standard method for evaluating the anti-pruritic effects of H1 antihistamines.

  • Animals: Male ICR mice.

  • Procedure: Mice are individually placed in observation cages. Following an acclimation period, histamine is injected intradermally into the rostral back.

  • Drug Administration: The test compound (e.g., loratadine) or vehicle is administered orally at a specified time before the histamine injection.

  • Endpoint Measurement: The number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 or 60 minutes) immediately following the histamine challenge.

  • Data Analysis: The total number of scratches in the drug-treated group is compared to the vehicle-treated group to determine the percentage of inhibition. Statistical significance is assessed using appropriate methods.[11][12]

Signaling Pathways and Experimental Workflow

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation Histamine Histamine / ST-1006 Histamine->H4R AC Adenylyl Cyclase G_protein->AC Inhibition Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Activation cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Cell Function (e.g., Chemotaxis) cAMP->Immune_Response Ca_mobilization->Immune_Response

Histamine H4 Receptor Signaling Cascade
Histamine H1 Receptor Signaling Pathway and Antihistamine Action

H1R_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq_protein Gq/11 Protein H1R->Gq_protein Activation Histamine Histamine Histamine->H1R Antihistamine Antihistamine Antihistamine->H1R Blockade PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, Itch, etc.) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Mouse Pruritus Model) Acclimation Animal Acclimation Animal_Model->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Drug_Admin Drug Administration (Test Compound vs. Vehicle) Grouping->Drug_Admin Induction Induction of Inflammation/Pruritus Drug_Admin->Induction Observation Behavioral/Physiological Observation & Measurement Induction->Observation Data_Collection Data Collection and Analysis Observation->Data_Collection Conclusion Conclusion on Efficacy Data_Collection->Conclusion

References

Validating ST-1006 Maleate's H4R-Mediated Activity: A Comparative Guide Using H4R Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of ST-1006 Maleate, a potent Histamine (B1213489) H4 Receptor (H4R) agonist, in wild-type versus H4R knockout (KO) models. By examining the functional consequences of H4R ablation, we can definitively validate that the pharmacological effects of this compound are mediated through its interaction with the H4R.

Introduction to this compound and the Histamine H4 Receptor

This compound is a high-affinity agonist for the Histamine H4 Receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1] Activation of H4R is implicated in a variety of inflammatory and immune responses, making it a compelling target for therapeutic intervention in allergic and inflammatory diseases.[1] this compound has been shown to induce downstream effects consistent with H4R activation, such as eosinophil shape change and mast cell chemotaxis.[2]

To unequivocally demonstrate that the biological activities of this compound are specifically mediated by H4R, the use of H4R knockout (H4R-/-) animal models is the gold standard. In these models, the gene encoding the H4R is deleted, thus eliminating the drug's primary target. Any observed activity of this compound in wild-type animals should be absent in their H4R-/- counterparts.

H4R Signaling Pathway

The H4R primarily couples to Gi/o proteins. Upon agonist binding, such as this compound, the receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This initiates a signaling cascade that can influence various cellular functions, including chemotaxis, cytokine release, and regulation of immune cell activity.[1]

H4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ST-1006 This compound H4R H4R ST-1006->H4R Binds Gi_o Gi/o Protein H4R->Gi_o Activates AC_inactive Adenylyl Cyclase (Inactive) Gi_o->AC_inactive Inhibits cAMP_decrease ↓ cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP_decrease->Cellular_Response Leads to

Caption: H4R Signaling Pathway Activation by this compound.

Experimental Validation Workflow

The following workflow outlines the key steps to validate the H4R-mediated activity of this compound using H4R knockout models.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_models In Vivo Models cluster_analysis Endpoint Analysis WT_mice Wild-Type (WT) Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_ST1006 WT + ST-1006 WT_mice->WT_ST1006 KO_mice H4R Knockout (KO) Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_ST1006 KO + ST-1006 KO_mice->KO_ST1006 Inflammation_model Inflammation Model (e.g., Atopic Dermatitis) WT_vehicle->Inflammation_model Pruritus_model Pruritus Model (e.g., Compound 48/80-induced) WT_vehicle->Pruritus_model WT_ST1006->Inflammation_model WT_ST1006->Pruritus_model KO_vehicle->Inflammation_model KO_vehicle->Pruritus_model KO_ST1006->Inflammation_model KO_ST1006->Pruritus_model Behavioral Behavioral Analysis (Scratching Bouts) Inflammation_model->Behavioral Cellular Cellular Infiltration (Eosinophils, Mast Cells) Inflammation_model->Cellular Molecular Gene/Protein Expression (Cytokines, Chemokines) Inflammation_model->Molecular Pruritus_model->Behavioral Pruritus_model->Cellular Pruritus_model->Molecular

Caption: Experimental workflow for validating this compound activity.

Comparative Performance Data

The following tables summarize expected and reported data illustrating the H4R-dependent activity of this compound and the effects observed in H4R knockout models.

Table 1: In Vitro Activity of this compound
ParameterCell TypeThis compound EffectH4R Antagonist (JNJ7777120) EffectReference
Gene ExpressionHuman Eosinophils215 genes significantly regulatedBlocks the effect of ST-1006[4]
IL-12p70 SecretionHuman MonocytesInhibitionCompletely blocks the inhibitory effect[5]
Table 2: Expected In Vivo Effects of this compound in WT vs. H4R KO Mice
ParameterModelWild-Type (WT) Mice + ST-1006H4R Knockout (KO) Mice + ST-1006 (Expected)Rationale/Supporting Evidence
Scratching Bouts PruritusIncreased scratching behaviorNo significant increase in scratchingH4R KO mice show reduced scratching in pruritus models.[6] ST-1006 is known to have antipruritic effects at certain doses but can also induce itching.[7] The lack of H4R should abolish this effect.
Eosinophil Infiltration Atopic DermatitisIncreased eosinophil infiltration at the site of inflammationNo significant increase in eosinophil infiltrationH4R KO mice exhibit diminished influx of inflammatory cells in atopic dermatitis models.[6]
Cytokine Levels (e.g., IL-4, IL-13) Atopic DermatitisAltered cytokine profile consistent with H4R activationNo significant change in cytokine profileThe H4R modulates cytokine secretion of CD4+ T cells and splenocytes.[6]
Table 3: Gene Expression Changes in Human Eosinophils Stimulated with this compound

This table presents a selection of significantly regulated genes in human eosinophils from atopic dermatitis patients after stimulation with this compound (10 µM for 6 hours), as identified through transcriptome analysis.[4]

GeneFunctionFold Change
IL18R1Receptor for IL-18, involved in Th1 responsesUpregulated
IL1RL1Receptor for IL-33, key in Th2 responsesUpregulated
PDE4BPhosphodiesterase 4B, regulates intracellular cAMPUpregulated
CXCR4Chemokine receptor, involved in cell migrationUpregulated

Detailed Experimental Protocols

In Vivo Atopic Dermatitis Model in H4R KO Mice

This protocol is adapted from studies investigating the role of H4R in atopic dermatitis.[6]

  • Animals: Wild-type and H4R knockout mice on a C57BL/6 background.

  • Sensitization: Mice are epicutaneously sensitized with ovalbumin (OVA) on shaved back skin.

  • Challenge: Following sensitization, mice are repeatedly challenged with OVA application to the same skin area to induce atopic dermatitis-like skin lesions.

  • Treatment: this compound or vehicle is administered (e.g., subcutaneously or orally) before each challenge.

  • Endpoint Analysis:

    • Clinical Score: Skin lesions are scored for erythema, edema, excoriation, and dryness.

    • Histology: Skin biopsies are collected for H&E staining to assess epidermal thickness and cellular infiltration (eosinophils, mast cells).

    • Immunology: Draining lymph nodes and spleens are harvested to analyze immune cell populations (e.g., CD4+ T cells) by flow cytometry. Cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-γ) in culture supernatants of restimulated splenocytes are measured by ELISA.

    • Gene Expression: RNA is extracted from skin tissue to quantify the expression of inflammatory mediators by qRT-PCR.

In Vivo Pruritus Model

This protocol is based on established methods for inducing pruritus in mice.[8][9]

  • Animals: Wild-type and H4R knockout mice.

  • Induction of Itch: Pruritus is induced by intradermal injection of a pruritogen such as compound 48/80 or histamine into the rostral back or nape of the neck.

  • Treatment: this compound or vehicle is administered prior to the injection of the pruritogen.

  • Behavioral Analysis: Immediately after injection, mice are placed in observation chambers, and their scratching behavior (number of scratching bouts with the hind paws directed towards the injection site) is recorded for a defined period (e.g., 30-60 minutes).

Alternative Approaches for H4R Activity Validation

While H4R knockout models provide the most definitive evidence, other methods can also be employed to validate the H4R-mediated activity of this compound:

  • Selective H4R Antagonists: Co-administration of a selective H4R antagonist, such as JNJ7777120, with this compound should block the effects of the agonist in wild-type animals.[10][11] This provides pharmacological evidence of H4R target engagement.

  • In Vitro Assays with H4R-Transfected Cells: Cell lines that do not endogenously express H4R can be transfected with the receptor. The activity of this compound can then be assessed in these cells, for example, by measuring changes in intracellular calcium or cAMP levels. The absence of a response in non-transfected parental cells would confirm the specificity for H4R.

Conclusion

The use of H4R knockout models is an indispensable tool for validating the on-target activity of H4R agonists like this compound. The absence of a biological response to this compound in H4R-/- animals, in contrast to the effects observed in wild-type counterparts, provides unequivocal evidence that the compound's mechanism of action is dependent on the Histamine H4 Receptor. The experimental data and protocols outlined in this guide offer a robust framework for researchers to design and interpret studies aimed at confirming the specificity and therapeutic potential of novel H4R-targeting compounds.

References

Comparative Analysis of ST-1006 Maleate and VUF 8430: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological and neurological research, the histamine (B1213489) H4 receptor has emerged as a promising therapeutic target. Two potent agonists at this receptor, ST-1006 Maleate and VUF 8430, are frequently utilized as pharmacological tools. This guide provides a comprehensive, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in their selection and application.

At a Glance: Key Pharmacological Parameters

The following table summarizes the available quantitative data for this compound and VUF 8430, highlighting their binding affinities and functional potencies at histamine receptors.

ParameterThis compoundVUF 8430
Target Receptor Histamine H4 ReceptorHistamine H4 Receptor
Receptor Affinity (pKi / Ki) pKi = 7.94 (H4)[1]Ki = 31.6 nM (H4)[2]; pKi = 7.5 (H4)[3]; pKi = 6.0 (H3)[3]
Functional Potency (EC50) Not explicitly reported50 nM (H4)[2]; pEC50 = 7.3 (H4)[3]
Selectivity Profile Data not available for H1, H2, H333-fold selectivity for H4 over H3[4]; Negligible affinity for H1 and H2[4][5]
Agonist Activity Potent Agonist (H4)[1]Full Agonist (H4)[5]; Full Agonist (H3)[5]
Reported In Vitro Effects Induces basophil migration; Suppresses FcεRI-mediated basophil activation[1]Inhibits forskolin-induced cAMP accumulation[2]; Induces chemotaxis of monocyte-derived dendritic cells[5]
Reported In Vivo Effects Anti-inflammatory and antipruritic effects in mice[1]Reduces mechanical and thermal allodynia in a mouse model of peripheral neuropathy[6]

Delving Deeper: Experimental Methodologies

Understanding the experimental context is crucial for interpreting the pharmacological data. Below are detailed protocols representative of the characterization of these compounds.

Radioligand Binding Assays (VUF 8430)

Objective: To determine the binding affinity (Ki) of VUF 8430 for histamine receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human histamine H4 receptor (e.g., SK-N-MC cells) or other histamine receptor subtypes.

  • Incubation: A constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [³H]histamine) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (VUF 8430) are added to compete with the radioligand for binding to the receptor.

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of VUF 8430 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay (VUF 8430)

Objective: To determine the functional potency (EC50) of VUF 8430 as an agonist at the Gi-coupled H4 receptor.

Protocol:

  • Cell Culture: Cells expressing the histamine H4 receptor are cultured and seeded in appropriate plates.

  • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Agonist Treatment: Concurrently with forskolin, cells are treated with increasing concentrations of VUF 8430. As an agonist at a Gi-coupled receptor, VUF 8430 will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

  • Measurement: The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or reporter gene assays (e.g., CRE-β-galactosidase).

  • Data Analysis: The concentration of VUF 8430 that causes a 50% inhibition of the forskolin-induced cAMP accumulation is determined as the EC50 value.

Basophil Migration and Activation Assays (this compound)

Objective: To assess the effect of this compound on basophil function.

General Protocol for Basophil Migration:

  • Isolation: Basophils are isolated from whole blood.

  • Chemotaxis Assay: A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating an upper and lower chamber.

  • Treatment: this compound is placed in the lower chamber as a chemoattractant.

  • Cell Migration: Isolated basophils are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is quantified, typically by flow cytometry or microscopy.

General Protocol for FcεRI-mediated Basophil Activation:

  • Sample Preparation: Whole blood or isolated basophils are used.

  • Sensitization: If necessary, basophils are sensitized with specific IgE antibodies.

  • Activation: The cells are activated with an appropriate stimulus (e.g., an allergen or anti-IgE antibody) to induce degranulation.

  • Treatment: The effect of this compound on this activation is assessed by co-incubation.

  • Staining and Analysis: The cells are stained with fluorescently labeled antibodies against basophil activation markers (e.g., CD63 and CD203c) and analyzed by flow cytometry. A reduction in the expression of these markers indicates suppression of activation.[6][7][8]

Visualizing the Molecular Pathways

To understand the downstream consequences of receptor activation by this compound and VUF 8430, the following diagrams illustrate the key signaling cascades associated with the histamine H4 and H3 receptors.

H4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or VUF 8430 H4R H4 Receptor Agonist->H4R Binds to G_protein Gαi/o βγ H4R->G_protein Activates beta_arrestin β-Arrestin H4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) PLC Phospholipase C G_protein->PLC Activates (βγ) cAMP cAMP AC->cAMP Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization MAPK_activation MAPK Activation (ERK1/2) beta_arrestin->MAPK_activation ATP ATP Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MAPK_activation->Chemotaxis

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

H3_Signaling_Pathway cluster_membrane Presynaptic Terminal cluster_cytoplasm Cytoplasm VUF8430 VUF 8430 H3R H3 Receptor (Autoreceptor/ Heteroreceptor) VUF8430->H3R Binds to G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP NT_release Neurotransmitter Release (e.g., Histamine, ACh, DA) Ca_channel->NT_release Modulates ATP ATP PKA PKA cAMP->PKA Activates PKA->NT_release Modulates

Caption: Simplified signaling pathway of the Histamine H3 Receptor.

Experimental_Workflow start Start: Compound of Interest (e.g., ST-1006, VUF 8430) binding_assay In Vitro Binding Assay (Radioligand Displacement) start->binding_assay functional_assay In Vitro Functional Assay (e.g., cAMP, Ca²⁺ flux, Basophil Activation) start->functional_assay data_analysis Data Analysis and Pharmacological Profile Determination binding_assay->data_analysis in_vivo_model In Vivo Animal Model (e.g., Inflammation, Pain, Pruritus) functional_assay->in_vivo_model functional_assay->data_analysis in_vivo_model->data_analysis conclusion Conclusion: Potency, Efficacy, Selectivity, and In Vivo Effects data_analysis->conclusion

Caption: General experimental workflow for characterizing a novel compound.

Concluding Remarks

Both this compound and VUF 8430 are valuable tools for probing the function of the histamine H4 receptor. VUF 8430 is a well-characterized dual H4/H3 receptor agonist with a clear selectivity profile, making it a suitable reference compound. This compound is a potent H4 receptor agonist with demonstrated in vitro and in vivo effects on immune cells. However, a comprehensive understanding of its selectivity for other histamine receptor subtypes is currently lacking in the public domain. Researchers should consider these pharmacological profiles when designing experiments and interpreting results. The choice between these compounds will ultimately depend on the specific research question and the desired level of receptor selectivity.

References

A Comparative Guide to H4 Receptor Agonists: ST-1006 Maleate vs. Clobenpropit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two commonly used histamine (B1213489) H4 receptor (H4R) ligands: ST-1006 Maleate and clobenpropit (B1669187). The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, playing a crucial role in inflammatory and immune responses. Its activation is a key area of research for developing therapeutics for allergic and inflammatory diseases. This compound is recognized as a potent and selective H4R agonist, while clobenpropit, historically known as a histamine H3 receptor (H3R) antagonist/inverse agonist, also exhibits partial agonist activity at the H4R. Understanding the distinct pharmacological profiles of these compounds is essential for the accurate interpretation of experimental results.

Quantitative Comparison of H4 Receptor Activation

The following table summarizes the in vitro potency and efficacy of this compound and clobenpropit at the human H4 receptor from two key comparative studies.

ParameterThis compoundClobenpropitAssay SystemReference
pEC₅₀ 6.1 ± 0.26.9 ± 0.1Inhibition of IL-12p70 secretion in native human monocytes[Gschwandtner et al., 2013]
pEC₅₀ 7.01 ± 0.087.91 ± 0.07CRE-luciferase reporter gene assay in HEK293T cells[Sander et al., 2013]
Eₘₐₓ (%) 92 ± 3100 ± 4CRE-luciferase reporter gene assay in HEK293T cells[Sander et al., 2013]

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency. Eₘₐₓ represents the maximum efficacy relative to histamine.

Signaling Pathways and Mechanism of Action

Activation of the H4 receptor by an agonist typically initiates a signaling cascade through the Gαi/o subunit of the G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the recruitment of β-arrestin.

There is evidence to suggest that the signaling profile of H4R ligands can be complex, with the potential for biased agonism. This phenomenon, where a ligand preferentially activates one signaling pathway over another, has been observed for clobenpropit. Studies have shown that while clobenpropit can induce β-arrestin recruitment, its ability to activate G proteins may differ, suggesting a potential for functional selectivity. In contrast, ST-1006 is generally characterized as a more conventional agonist.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound or Clobenpropit H4R H4 Receptor Agonist->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates Beta_Arrestin β-Arrestin H4R->Beta_Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Downstream_effects Downstream Cellular Effects (e.g., Chemotaxis) Beta_Arrestin->Downstream_effects G-protein independent signaling G_alpha->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_beta_gamma->Ca_mobilization Activates PLC ATP ATP ATP->AC cAMP->Downstream_effects Ca_mobilization->Downstream_effects

H4 Receptor Signaling Cascade

Experimental Protocols

Inhibition of IL-12p70 Secretion in Human Monocytes

This assay, as described by Gschwandtner et al. (2013), measures the functional consequence of H4R activation in a native cell system.

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats by density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

  • Cell Culture and Stimulation: Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, L-glutamine, penicillin, and streptomycin.

  • Agonist Treatment: Cells are pre-incubated with varying concentrations of this compound or clobenpropit for 30 minutes.

  • Cytokine Induction: Monocytes are stimulated with interferon-γ (IFN-γ) for 2 hours, followed by the addition of lipopolysaccharide (LPS) to induce cytokine production.

  • Supernatant Collection and Analysis: After 24 hours of incubation, cell culture supernatants are collected. The concentration of IL-12p70 is determined by a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of IL-12p70 secretion is calculated for each agonist concentration, and dose-response curves are generated to determine the pEC₅₀ values.

Monocyte_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffy_Coat Buffy Coat PBMC_Isolation PBMC Isolation (Density Gradient) Buffy_Coat->PBMC_Isolation Monocyte_Purification Monocyte Purification (CD14 MACS) PBMC_Isolation->Monocyte_Purification Culture Culture Monocytes Agonist_Incubation Pre-incubate with ST-1006 or Clobenpropit Culture->Agonist_Incubation Stimulation Stimulate with IFN-γ and LPS Agonist_Incubation->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure IL-12p70 (ELISA) Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and pEC₅₀ ELISA->Data_Analysis

Monocyte IL-12p70 Inhibition Assay Workflow
CRE-Luciferase Reporter Gene Assay

This assay, detailed by Sander et al. (2013), provides a measure of H4R-mediated inhibition of cAMP production in a recombinant cell line.

  • Cell Line: HEK293T cells stably co-transfected with the human H4 receptor and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene are used.

  • Cell Culture: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, antibiotics, and selection agents (e.g., hygromycin).

  • Assay Procedure: Cells are seeded into 96-well plates. Prior to the assay, the culture medium is replaced with a serum-free medium.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or clobenpropit.

  • Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the negative control) to stimulate cAMP production and subsequent luciferase expression.

  • Luciferase Activity Measurement: After an incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The inhibition of forskolin-induced luciferase activity is calculated for each agonist concentration. Dose-response curves are plotted to determine pEC₅₀ and Eₘₐₓ values.

Summary and Conclusion

Both this compound and clobenpropit demonstrate agonist activity at the histamine H4 receptor. However, their pharmacological profiles exhibit notable differences.

  • Potency and Efficacy: In the CRE-luciferase assay, clobenpropit showed slightly higher potency and efficacy compared to ST-1006. Conversely, in the native human monocyte assay measuring IL-12p70 inhibition, clobenpropit was also more potent. These differences may be attributed to the different assay systems and endpoints measured.

  • Selectivity: ST-1006 is a selective H4R agonist. In contrast, clobenpropit is a dual-acting ligand with high affinity for the H3R, where it acts as an antagonist/inverse agonist. This lack of selectivity for the H4R is a critical consideration when designing and interpreting experiments.

  • Mechanism of Action: While both compounds activate the H4R, the potential for biased agonism with clobenpropit (preferential β-arrestin recruitment) may lead to different downstream cellular responses compared to the more conventional agonism of ST-1006.

Recommendation: For studies requiring a selective and potent activation of the H4 receptor without confounding effects from the H3 receptor, This compound is the more appropriate tool. Clobenpropit may be useful for studies investigating the combined effects of H3R antagonism and H4R partial agonism, but its lack of selectivity for the H4R must be carefully considered in data interpretation. The choice of ligand should ultimately be guided by the specific research question and the experimental system being used.

ST-1006 Maleate: A Potent and Selective Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ST-1006 Maleate, focusing on its specificity for the histamine (B1213489) H4 receptor (H4R) over the H1, H2, and H3 receptor subtypes. The information presented is intended to support research and drug development efforts in immunology, inflammation, and other H4R-mediated therapeutic areas.

High Affinity for the Histamine H4 Receptor

This compound is a potent agonist for the histamine H4 receptor, demonstrating a high binding affinity with a reported pKi value of 7.94.[1][2] This indicates a strong interaction with the H4R, suggesting its potential to modulate cellular responses mediated by this receptor.

Comparative Data

To illustrate the known activity of this compound and provide a framework for its selectivity, the following table summarizes the available binding affinity data. It is important to note the absence of directly comparable Ki values for H1, H2, and H3 receptors in the current literature.

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)
This compound Data not availableData not availableData not available~11.5 (calculated from pKi of 7.94)

Note: The Ki value for H4R was calculated from the provided pKi of 7.94 (Ki = 10^(-pKi) M).

Histamine Receptor Signaling Pathways

The four histamine receptor subtypes are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for interpreting the functional consequences of receptor-ligand interactions.

Histamine_Signaling cluster_H1R H1 Receptor Signaling cluster_H2R H2 Receptor Signaling cluster_H3R_H4R H3 & H4 Receptor Signaling H1R H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC H2R H2R Gs Gs H2R->Gs AC_H2 Adenylate Cyclase (AC) Gs->AC_H2 ATP_H2 ATP AC_H2->ATP_H2 converts cAMP_H2 cAMP ATP_H2->cAMP_H2 PKA_H2 Protein Kinase A (PKA) cAMP_H2->PKA_H2 H3R_H4R H3R / H4R Gi_o Gi/o H3R_H4R->Gi_o AC_H3_H4 Adenylate Cyclase (AC) Gi_o->AC_H3_H4 ATP_H3_H4 ATP AC_H3_H4->ATP_H3_H4 converts cAMP_H3_H4 ↓ cAMP ATP_H3_H4->cAMP_H3_H4

Caption: Simplified signaling pathways of histamine receptors.

Experimental Protocols for Determining Receptor Selectivity

The selectivity of a compound like this compound is typically determined through a combination of in vitro receptor binding and functional assays.

Receptor Binding Assays

These assays measure the affinity of a ligand for a specific receptor. A common method is the radioligand binding assay.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a cell membrane preparation expressing that receptor. A non-radiolabeled test compound (e.g., this compound) is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, from which the inhibition constant (Ki) can be calculated.

Generalized Protocol:

  • Membrane Preparation: Cells stably or transiently expressing the human histamine receptor (H1R, H2R, H3R, or H4R) are harvested and homogenized to prepare membrane fractions.

  • Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]-mepyramine for H1R, [¹²⁵I]-iodoaminopotentidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-histamine for H4R) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. The type of assay depends on the signaling pathway of the receptor.

  • H1R (Gq-coupled): Calcium Mobilization Assay

    • Principle: Activation of H1R leads to an increase in intracellular calcium concentration. This is measured using a calcium-sensitive fluorescent dye.

    • Generalized Protocol:

      • Cells expressing H1R are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

      • The baseline fluorescence is measured.

      • This compound is added at various concentrations.

      • The change in fluorescence, corresponding to the change in intracellular calcium, is recorded over time.

      • The EC50 value (the concentration that produces 50% of the maximal response) is determined.

  • H2R (Gs-coupled) and H3R/H4R (Gi/o-coupled): cAMP Assays

    • Principle: H2R activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) levels. H3R and H4R activation inhibits adenylyl cyclase, decreasing cAMP levels. These changes in cAMP can be quantified.

    • Generalized Protocol:

      • Cells expressing the respective receptor are incubated with this compound at various concentrations.

      • For H3R and H4R assays, adenylyl cyclase is often stimulated with forskolin (B1673556) to create a measurable decrease in cAMP.

      • The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

      • For H2R, an EC50 value is determined. For H3R and H4R, an IC50 value for the inhibition of forskolin-stimulated cAMP production is determined.

Experimental_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation (H1R, H2R, H3R, H4R) Incubation Incubation with Radioligand & ST-1006 Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Determination Counting->Ki_Calc H1_Cells H1R-expressing cells + Calcium Dye Stimulation_H1 Stimulation with ST-1006 H1_Cells->Stimulation_H1 H2_Cells H2R-expressing cells Stimulation_H2 Stimulation with ST-1006 H2_Cells->Stimulation_H2 H3_H4_Cells H3R/H4R-expressing cells + Forskolin Stimulation_H3_H4 Stimulation with ST-1006 H3_H4_Cells->Stimulation_H3_H4 Ca_Measurement Fluorescence Measurement Stimulation_H1->Ca_Measurement cAMP_Measurement_H2 cAMP Measurement Stimulation_H2->cAMP_Measurement_H2 cAMP_Measurement_H3_H4 cAMP Measurement Stimulation_H3_H4->cAMP_Measurement_H3_H4 EC50_Calc_H1 EC50 Determination Ca_Measurement->EC50_Calc_H1 EC50_Calc_H2 EC50 Determination cAMP_Measurement_H2->EC50_Calc_H2 IC50_Calc_H3_H4 IC50 Determination cAMP_Measurement_H3_H4->IC50_Calc_H3_H4

Caption: General workflow for determining receptor selectivity.

Conclusion

This compound is a valuable research tool characterized by its high potency as a histamine H4 receptor agonist. While comprehensive data directly comparing its activity across all four histamine receptor subtypes is needed for a complete selectivity profile, its established high affinity for H4R makes it a critical compound for investigating the physiological and pathophysiological roles of this receptor. The experimental protocols outlined above provide a standard framework for conducting such comparative studies, which are essential for the development of novel and selective H4R-targeting therapeutics.

References

A Comparative Analysis of ST-1006 Maleate's Novel Mechanism Versus Standard of Care for Pruritus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the preclinical efficacy of the histamine (B1213489) H4 receptor agonist ST-1006 Maleate in the context of established and emerging pruritus therapies.

Pruritus, or itch, remains a significant clinical challenge with a complex pathophysiology involving a multitude of mediators and neuronal pathways. While the current standard of care offers relief for many, a substantial portion of patients with chronic pruritus experience refractory symptoms, highlighting the urgent need for novel therapeutic strategies. This guide provides a comparative overview of the preclinical compound this compound, a histamine H4 receptor (H4R) agonist, and the established standard of care treatments for pruritus.

Due to the preclinical nature of this compound and the limited publicly available data, this comparison focuses on its unique mechanism of action in contrast to existing and emerging therapies. The information presented aims to provide a framework for researchers and drug development professionals to evaluate the potential of H4R agonism as a novel anti-pruritic strategy.

Overview of this compound

This compound is a potent and selective agonist for the histamine H4 receptor. The H4 receptor is predominantly expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells, as well as on sensory neurons.[1][2][3] Its role in modulating immune responses and inflammation has made it a target for various inflammatory and allergic conditions.[1][4] While much of the research has focused on H4R antagonists for the treatment of pruritus, the preclinical investigation of the agonist this compound presents a novel and less understood approach.

Standard of Care for Pruritus: A Mechanistic Overview

The management of pruritus is highly dependent on the underlying etiology and often involves a multi-faceted approach. Treatments can be broadly categorized by their mechanism of action.

Table 1: Standard of Care for Pruritus - Mechanisms of Action

Treatment CategoryMechanism of ActionExamples
Topical Therapies
CorticosteroidsAnti-inflammatory; inhibit cytokine activation.[5]Hydrocortisone, Triamcinolone
Calcineurin InhibitorsImmunomodulatory; regulate T-cell activation and inhibit the release of inflammatory cytokines.[5]Tacrolimus, Pimecrolimus
AnestheticsBlock sodium channels in sensory fibers, thereby inhibiting itch and pain sensation.[5]Pramoxine, Lidocaine
Counter-irritantsActivate TRPM8 receptors, inducing a cooling sensation that can interfere with itch signaling.Menthol
CapsaicinActivates and subsequently desensitizes TRPV1 receptors on sensory nerves, leading to depletion of neuropeptides like substance P.[5][6]Capsaicin cream
EmollientsImprove skin barrier function and reduce dryness.[7]Petrolatum, Lanolin
Systemic Therapies
Antihistamines (H1R antagonists)Block the action of histamine at H1 receptors. Sedating antihistamines also have central sedative effects that can reduce the perception of itch.[8][9][10][11][12][13]Diphenhydramine, Cetirizine, Loratadine
GabapentinoidsBind to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.Gabapentin, Pregabalin
Opioid Receptor ModulatorsModulate opioid receptor activity; μ-opioid antagonists (e.g., naltrexone) can reduce cholestatic and uremic pruritus, while κ-opioid agonists (e.g., nalfurafine) have also shown efficacy.[13]Naltrexone, Nalfurafine
Antidepressants (SSRIs, TCAs)Modulate serotonin (B10506) and norepinephrine (B1679862) levels, which can influence central itch processing. Some also have antihistaminic properties.[11][13][14]Sertraline, Doxepin
ImmunosuppressantsSuppress the immune response, beneficial in pruritus associated with inflammatory conditions.[15]Cyclosporine, Methotrexate

Comparative Efficacy: A Look at the Preclinical Data

Direct comparison of the clinical efficacy of this compound with standard of care is not possible due to the absence of clinical trial data for the former. The available information for this compound is from a single preclinical study.

Table 2: Efficacy Data Summary

TreatmentIndication/ModelEfficacy EndpointResult
This compound Croton oil-induced ear pruritus (mouse model)Inhibition of scratching behaviorStatistically significant inhibition of pruritus at a dose of 30 mg/kg.
Standard of Care (Examples)
Topical CorticosteroidsInflammatory dermatosesReduction in pruritus scoresEffective in reducing pruritus associated with inflammatory skin diseases.[5]
Systemic Antihistamines (H1R antagonists)Urticaria, allergic reactionsReduction in pruritus scoresEffective for histamine-mediated pruritus, less effective for other types.[10][12]
GabapentinNeuropathic pruritus, uremic pruritusReduction in pruritus scoresDemonstrated efficacy in various types of chronic pruritus.[14]

Experimental Protocols

Detailed experimental protocols for the clinical use of standard of care treatments are well-established and can be found in prescribing information and treatment guidelines. The protocol for the preclinical evaluation of this compound is based on a common animal model of pruritus.

Croton Oil-Induced Ear Pruritus Model

This model is used to induce an inflammatory and pruritic response in mice.

  • Animal Model: Typically, male Swiss Webster or BALB/c mice are used.[16]

  • Induction of Pruritus: A solution of croton oil in a vehicle (e.g., acetone) is applied topically to the inner surface of the mouse's ear.[16][17] This induces an inflammatory response characterized by edema and an increase in scratching behavior.

  • Treatment Administration: this compound or a vehicle control is administered, often via subcutaneous injection, prior to the application of croton oil.

  • Efficacy Assessment: The primary endpoint is the quantification of scratching bouts directed at the treated ear over a defined period. This is typically done by video recording and manual counting by a blinded observer.

G cluster_protocol Experimental Workflow: Croton Oil-Induced Pruritus Model animal_selection Animal Selection (e.g., BALB/c mice) acclimatization Acclimatization animal_selection->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Drug Administration (this compound or Vehicle) grouping->treatment induction Induction of Pruritus (Topical Croton Oil Application) treatment->induction observation Behavioral Observation (Video Recording of Scratching) induction->observation analysis Data Analysis (Quantification of Scratching Bouts) observation->analysis G cluster_pathway Histamine H4 Receptor Signaling Pathway ST1006 This compound (H4R Agonist) H4R Histamine H4 Receptor (H4R) ST1006->H4R Binds and Activates Gai Gαi/o H4R->Gai Activates Ca ↑ Intracellular Ca²⁺ H4R->Ca via βγ subunits & PLC AC Adenylyl Cyclase Gai->AC Inhibits MAPK MAPK Activation (e.g., ERK) Gai->MAPK cAMP ↓ cAMP AC->cAMP Cytokine Modulation of Cytokine Release MAPK->Cytokine Chem Chemotaxis (e.g., Mast Cells, Eosinophils) Ca->Chem

References

Cross-Validation of ST-1006 Maleate: A Comparative Analysis of its Effects in Immune Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of ST-1006 Maleate, a potent histamine (B1213489) H4 receptor (H4R) agonist. While data across a wide variety of cell lines remains limited in publicly available literature, this document summarizes the existing experimental findings, primarily in immune cell lines, and compares its activity with other relevant H4R ligands. This guide aims to provide an objective overview to inform future research and drug development efforts.

Introduction to this compound

This compound has been identified as a potent and selective partial agonist for the histamine H4 receptor.[1] The H4 receptor is a key player in inflammatory and immune responses, making its ligands, such as this compound, promising candidates for therapeutic intervention in various allergic and inflammatory conditions. This guide delves into the reported cellular effects of this compound and provides a framework for its further investigation.

Comparative Efficacy of H4 Receptor Agonists

The functional activity of this compound has been characterized in comparison to other H4R agonists, demonstrating its partial agonist nature. A key study profiled the effects of several H4R agonists on IL-12p70 secretion in freshly isolated human monocytes.

CompoundAgonist TypepEC50 (IL-12p70 Inhibition) in Human Monocytes
HistamineFull6.5
4-methylhistamineFullNot Reported in this study
VUF8430FullNot Reported in this study
ST-1006 Partial ~6.0
ClobenpropitPartialNot Reported in this study
Table 1: Comparative potency of H4R agonists in inhibiting IL-12p70 secretion in human monocytes. Data extracted from a profiling study of histamine H4 receptor agonists.[1]

Cellular Effects of this compound in Immune Cells

The primary cellular effects of this compound reported in the literature are centered on its activity in basophils and monocytes.

Basophil Activation and Migration

This compound has been shown to be a potent inducer of basophil migration. Furthermore, it actively suppresses FcεRI-mediated basophil activation. This is evidenced by a reduction in the expression of the degranulation markers CD63 and CD203c on the surface of activated basophils.

Cell Line/TypeAssayEffect of this compound
Human BasophilsChemotaxis AssayInduction of cell migration
Human BasophilsFlow Cytometry (CD63/CD203c expression)Suppression of FcεRI-mediated activation
Table 2: Summary of the observed effects of this compound on human basophils.
Cytokine Secretion in Monocytes

In human monocytes, this compound demonstrates a clear effect on cytokine secretion, specifically inhibiting the production of IL-12p70. This anti-inflammatory activity is a hallmark of H4R agonism. The effect of ST-1006 on IL-12p70 secretion was completely blocked by the H4R-selective antagonist JNJ7777120, confirming its specificity.[1]

Effects of H4R Agonism in Other Cell Lines: An Extrapolation

While direct studies of this compound in other cell types are limited, research on other H4R agonists provides insights into its potential effects. For instance, H4R agonists have been shown to reduce the viability of human T-cell lymphoma cell lines (HuT78, Karpas299, and OCI-Ly12).[2][3] This suggests a potential anti-proliferative or pro-apoptotic role for H4R agonists in certain cancer cell types. However, it is crucial to note that these studies did not specifically test this compound.

Future research should aim to expand the characterization of this compound to a broader range of cell lines, including but not limited to:

  • Cancer Cell Lines: To investigate potential anti-tumor effects.

  • Epithelial and Endothelial Cells: To understand its role in barrier function and inflammation.

  • Fibroblasts: To assess its impact on tissue remodeling and fibrosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Basophil Activation Assay (Flow Cytometry)

Objective: To assess the effect of this compound on FcεRI-mediated basophil activation by measuring the surface expression of CD63 and CD203c.

Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Cell Culture: Culture PBMCs in a suitable medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics.

  • Stimulation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Activation: Activate the basophils by adding an FcεRI-crosslinking agent (e.g., anti-IgE antibody). Include a negative control (no activation) and a positive control (activation without this compound).

  • Staining: After incubation, wash the cells and stain with fluorescently labeled antibodies against CD63 and CD203c, along with a basophil-specific marker (e.g., CCR3 or CD123).

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD63 and CD203c positive basophils.

IL-12p70 Secretion Assay (ELISA)

Objective: To quantify the effect of this compound on the secretion of IL-12p70 from human monocytes.

Protocol:

  • Cell Isolation: Isolate primary human monocytes from peripheral blood.

  • Cell Culture: Plate the monocytes in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with different concentrations of this compound, in the presence or absence of an H4R antagonist (e.g., JNJ7777120) for a defined period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of IL-12p70 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described.

G cluster_0 H4R Signaling Pathway ST-1006 ST-1006 H4R H4R ST-1006->H4R binds G_protein Gαi/o H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effectors cAMP->Downstream Response Cellular Response (e.g., ↓ IL-12p70) Downstream->Response

Caption: H4R Signaling Pathway Activated by this compound.

G cluster_1 Basophil Activation Assay Workflow Isolate_PBMCs Isolate PBMCs Pre-incubate Pre-incubate with This compound Isolate_PBMCs->Pre-incubate Activate Activate with anti-IgE Pre-incubate->Activate Stain Stain with fluorescent antibodies (CD63, CD203c) Activate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Experimental Workflow for Basophil Activation Assay.

Conclusion

This compound is a potent partial agonist of the histamine H4 receptor with demonstrated anti-inflammatory effects in immune cells, particularly in basophils and monocytes. The available data highlights its potential as a modulator of immune responses. However, to fully understand its therapeutic potential and to enable a comprehensive cross-validation of its effects, further studies in a wider array of cell lines are imperative. This guide serves as a summary of the current knowledge and a call for expanded research into the cellular mechanisms of this promising compound.

References

Benchmarking ST-1006 Maleate: A Comparative Guide to Novel H4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated disorders. As research intensifies, a diverse landscape of H4R ligands is being explored. This guide provides an objective comparison of the established H4R agonist, ST-1006 Maleate, against a selection of novel H4 receptor agonists. The comparative analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their investigations.

Data Presentation: A Head-to-Head Comparison of H4 Receptor Agonists

The following tables summarize the key in vitro and in vivo performance indicators of this compound and other notable H4 receptor agonists.

Table 1: In Vitro Comparative Analysis of H4 Receptor Agonists

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Receptor Selectivity
This compound ~11.5 (pKi = 7.94)[1][2]Partial AgonistSpecific for H4R; activity at other histamine receptors not extensively reported.
4-Methylhistamine 50[3][4]~40 (pEC50 = 7.4)[3][4]>100-fold selective for H4R over H1R, H2R, and H3R.[3]
VUF 8430 31.6[5][6]50[5][6]Selective for H4R; shows moderate affinity for H3R and weak partial agonism at H2R.
UR-PI376 Not explicitly foundPotent agonist (pEC50 = 7.47)Selective for H4R with negligible activity at H1R and H2R, and moderate inverse agonist activity at H3R.[7][8]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Pruritus

CompoundDose (mg/kg, s.c.)Effect on Croton Oil-Induced Ear EdemaEffect on Croton Oil-Induced Pruritus
This compound 10-100IneffectiveSignificant inhibition at 30 mg/kg

Experimental Protocols: Methodologies for Key Assays

To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays cited in this guide are provided below.

In Vitro Assays

1. Radioligand Binding Assay (for determining Binding Affinity - Ki)

This assay quantifies the affinity of a ligand for the H4 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Lines and Membrane Preparation: HEK293 cells stably expressing the human H4 receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in the binding buffer.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]histamine) and varying concentrations of the unlabeled competitor ligand (e.g., this compound).

  • Incubation: The reaction mixture is incubated at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Functional Assay (for determining Functional Potency - EC50)

This assay measures the ability of an agonist to activate the H4 receptor and induce a downstream signaling cascade, specifically the inhibition of cyclic AMP (cAMP) production.

  • Cell Culture: HEK293 cells stably expressing the human H4 receptor are cultured in a suitable medium.

  • Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels. The test compound (agonist) is then added at various concentrations.

  • cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer [TR-FRET]-based).

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined by plotting the cAMP levels against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

3. Mast Cell Chemotaxis Assay

This assay assesses the ability of an H4 receptor agonist to induce the migration of mast cells, a key event in the inflammatory response.

  • Cell Preparation: Mast cells (e.g., bone marrow-derived mast cells or a human mast cell line like LAD-2) are cultured and prepared for the assay.

  • Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size) is used. The lower chamber is filled with media containing various concentrations of the chemoattractant (H4 receptor agonist). The mast cell suspension is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration across the membrane towards the chemoattractant.

  • Quantification of Migration: After the incubation period, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated cells is plotted against the concentration of the agonist to determine the chemotactic response.

In Vivo Assay

1. Mouse Model of Pruritus

This model is used to evaluate the anti-pruritic effects of H4 receptor ligands in a living organism.

  • Animals: Male CD-1 mice are typically used for this model.

  • Induction of Pruritus: A pruritogenic agent, such as histamine or substance P, is injected intradermally into the rostral back of the mice.[9] Alternatively, a model of allergic contact dermatitis can be induced by repeated topical application of an irritant like trinitrochlorobenzene (TNCB).

  • Drug Administration: The test compound (e.g., this compound) is administered, typically via subcutaneous injection, at various doses prior to the induction of pruritus.

  • Behavioral Assessment: The scratching behavior of the mice is observed and quantified over a specific period. This is often done by counting the number of scratching bouts.

  • Data Analysis: The number of scratches in the drug-treated groups is compared to the vehicle-treated control group to determine the anti-pruritic efficacy of the compound.

Mandatory Visualizations

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

H4R_Signaling_Pathway Ligand H4R Agonist (e.g., ST-1006) H4R H4 Receptor Ligand->H4R Binds to G_protein Gαi/o Protein H4R->G_protein Activates Beta_Arrestin β-Arrestin H4R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA PKA cAMP->PKA ↓ Activation Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK_Cascade MAPK Cascade (ERK, p38) Beta_Arrestin->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response

H4 Receptor Signaling Pathway

Experimental_Workflow start Start: Compound of Interest (e.g., Novel H4R Ligand) in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium Flux) (Determine EC50/IC50, Efficacy) in_vitro->functional_assay cell_based_assay Cell-Based Functional Assays (e.g., Chemotaxis, Cytokine Release) in_vitro->cell_based_assay in_vivo In Vivo Evaluation cell_based_assay->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy_model Efficacy Models (e.g., Pruritus, Inflammation) in_vivo->efficacy_model toxicology Toxicology Studies in_vivo->toxicology end Lead Optimization & Further Development efficacy_model->end

H4R Ligand Evaluation Workflow

References

Safety Operating Guide

Proper Disposal of ST-1006 Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the pharmacological compound ST-1006 Maleate. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE) and Handling:

PrecautionSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Prevents accidental splashes to the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Avoids skin contact. Gloves should be inspected before use and disposed of properly after handling the compound[2][3].
Skin and Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts are generated[3].Minimizes inhalation of the compound.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][4].Prevents accidental ingestion.

Step-by-Step Disposal Procedure

The primary disposal route for this compound is through an approved hazardous waste disposal plant[1]. It is crucial not to dispose of this chemical into the regular trash or down the sanitary sewer system, due to its high aquatic toxicity[1][5][6].

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound"[5]. Do not use abbreviations[5].

    • Segregate waste containing this compound from other laboratory waste streams to avoid incompatible mixtures[5][7]. Store in a designated satellite accumulation area[8].

  • Container Management:

    • Use appropriate, leak-proof, and closed containers for waste collection. Plastic containers are often preferred over glass[5][8].

    • Keep waste containers securely closed except when adding waste[7][8].

  • Collection of Spillage:

    • In the event of a spill, collect the spillage to prevent environmental release[1].

    • Use an inert absorbent material for liquid spills and place the collected material into a designated hazardous waste container[9].

    • Clean the spill area thoroughly. All cleanup materials should also be treated as hazardous waste[10].

  • Disposal Request and Pick-up:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection of the hazardous waste[5][8][10].

    • Provide a complete list of the chemicals for disposal[5].

  • Empty Container Disposal:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent[10].

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste[10].

    • After proper rinsing, deface the original label on the empty container before disposing of it as regular trash[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill collect_spill Collect Spillage Treat cleanup materials as hazardous waste is_spill->collect_spill Yes waste_container Place in a designated, labeled Hazardous Waste Container is_spill->waste_container No (Bulk/Residue) collect_spill->waste_container is_empty_container Is it an empty container? waste_container->is_empty_container triple_rinse Triple-rinse with appropriate solvent is_empty_container->triple_rinse Yes contact_ehs Contact EHS for waste pickup is_empty_container->contact_ehs No (Contains Waste) collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original container label triple_rinse->deface_label collect_rinsate->waste_container dispose_container Dispose of empty container in regular trash deface_label->dispose_container end End: Proper Disposal dispose_container->end contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling ST-1006 Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for laboratory personnel handling ST-1006 Maleate. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4)GHS07: Exclamation MarkWarningH302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1)GHS09: EnvironmentWarningH400: Very toxic to aquatic life.P273: Avoid release to the environment.[1] P391: Collect spillage.[1]
Chronic Aquatic Toxicity (Category 1)GHS09: EnvironmentWarningH410: Very toxic to aquatic life with long lasting effects.P501: Dispose of contents/container to an approved waste disposal plant.[1]

Note: No occupational exposure limit values have been established for this compound[1].

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times in the laboratory. Should be equipped with side-shields to provide comprehensive protection[1].
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin contact. Nitrile gloves are a common choice for handling chemicals in a laboratory setting.
Body Protection Impervious Clothing/Lab CoatA lab coat or other impervious clothing should be worn to protect the skin and personal clothing from potential splashes[1].
Respiratory Protection Suitable RespiratorUse a NIOSH/MSHA-approved respirator when working in areas with inadequate ventilation or when there is a risk of inhaling dust or aerosols[2].

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare a designated, well-ventilated workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_workspace->prep_sds handle_weigh Weigh this compound carefully to avoid dust generation prep_sds->handle_weigh Proceed with caution handle_dissolve Dissolve in an appropriate solvent as per protocol handle_weigh->handle_dissolve handle_use Perform experimental procedures handle_dissolve->handle_use cleanup_decontaminate Decontaminate work surfaces and equipment handle_use->cleanup_decontaminate cleanup_dispose Dispose of waste in designated hazardous waste containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in the correct order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency. All personnel must be familiar with these procedures.

Emergency Response Protocol:

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical aid if irritation develops or persists[1].

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1].

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do NOT induce vomiting. Rinse mouth with water[1].

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Clean-up: Wear appropriate PPE and carefully collect the spilled material and absorbent. Place in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water[1].

Waste Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal company, following all local, state, and federal regulations[1]. Do not dispose of down the drain or in regular trash.

Emergency and Disposal Workflow:

cluster_emergency Emergency Event cluster_spill_response Spill Response cluster_exposure_response Exposure Response cluster_disposal Waste Disposal spill Spill Occurs spill_evacuate Evacuate Area spill->spill_evacuate exposure Personal Exposure exposure_remove Remove from Exposure exposure->exposure_remove spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate dispose_collect Collect in Labeled Hazardous Waste Container spill_collect->dispose_collect exposure_first_aid Administer First Aid exposure_remove->exposure_first_aid exposure_medical Seek Medical Attention exposure_first_aid->exposure_medical dispose_store Store in a Secure Area dispose_collect->dispose_store dispose_professional Arrange for Professional Disposal dispose_store->dispose_professional

Caption: Emergency Response and Disposal Workflow for this compound.

References

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。